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  • Product: 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
  • CAS: 4443-39-4

Core Science & Biosynthesis

Foundational

synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

An In-Depth Technical Guide to the Synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid Executive Summary This technical guide provides a comprehensive overview of the , a valuable N-phthaloyl derivative...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

Executive Summary

This technical guide provides a comprehensive overview of the , a valuable N-phthaloyl derivative of aspartic acid. N-phthalimide derivatives are a significant class of compounds in medicinal chemistry and organic synthesis due to their wide range of biological activities and their utility as intermediates for more complex molecules.[1][2] This document details the prevalent synthetic methodology, explores the underlying reaction mechanism, presents a detailed experimental protocol, and outlines the standard characterization techniques for the final product. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights and a self-validating framework for the described protocols.

Introduction: Chemical Identity and Significance

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, also known as N-phthaloyl-aspartic acid, belongs to the family of N-phthaloyl amino acids. Its chemical structure consists of a succinic acid moiety attached to the nitrogen atom of an isoindoline-1,3-dione (phthalimide) group.

  • Molecular Formula: C₁₂H₉NO₆[3]

  • Molecular Weight: 263.21 g/mol

  • CAS Number: 4129-61-1

The phthalimide group serves as a crucial protecting group for the primary amine of the amino acid, a strategy widely employed in peptide synthesis and the Gabriel synthesis of primary amines.[4] Beyond its role as a synthetic intermediate, the broader class of N-phthalimide derivatives exhibits a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and hypoglycemic properties.[1] The synthesis of this specific compound is a foundational step for creating more complex derivatives for pharmacological screening and other chemical applications.

Synthetic Strategy and Mechanistic Insights

The most common and efficient method for synthesizing 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is through the direct condensation of L-aspartic acid with phthalic anhydride.[1][5][6] This reaction is typically performed under thermal conditions, often in a high-boiling point solvent such as glacial acetic acid.[1][5]

Reaction Mechanism

The reaction proceeds through a two-step nucleophilic acyl substitution-elimination pathway:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amino group of aspartic acid on one of the electrophilic carbonyl carbons of phthalic anhydride. This step opens the anhydride ring to form an intermediate phthalamic acid derivative.

  • Intramolecular Cyclization and Dehydration: The newly formed carboxylic acid and amide functionalities are in close proximity, facilitating an intramolecular cyclization upon heating. The nitrogen atom attacks the second carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water (dehydration) to form the stable five-membered imide ring of the final product.

The use of a high-boiling solvent like glacial acetic acid is crucial as it not only dissolves the reactants but also provides the necessary thermal energy to drive the dehydration step, which is the rate-limiting step of the reaction.[1]

ExperimentalWorkflow start Start reagents 1. Combine Reactants - L-Aspartic Acid - Phthalic Anhydride - Glacial Acetic Acid start->reagents reflux 2. Heat to Reflux (2-4 hours) reagents->reflux cool 3. Cool Reaction Mixture (Room Temperature) reflux->cool filter 4. Filter the Precipitate (If formed) cool->filter evaporate 5. Evaporate Solvent (Rotary Evaporator) filter->evaporate Process filtrate wash 6. Wash with Water (Remove acetic acid) evaporate->wash Process residue recrystallize 7. Recrystallize (Ethanol/Water) wash->recrystallize dry 8. Dry the Product (Vacuum oven) recrystallize->dry characterize 9. Characterization (NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification.

  • Reaction Setup: In a 250 mL round-bottom flask, combine L-aspartic acid (e.g., 0.1 mol), phthalic anhydride (e.g., 0.105 mol, a slight excess), and glacial acetic acid (e.g., 100 mL). [1]The use of a slight excess of phthalic anhydride ensures the complete consumption of the limiting reagent, aspartic acid.

  • Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath. Bring the mixture to a gentle reflux and maintain this temperature for 2-4 hours. [1]The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. In many cases, the product will begin to crystallize out of the solution upon cooling.

  • Isolation of Crude Product: If a significant amount of precipitate has formed, it can be collected by vacuum filtration using a Buchner funnel. If not, the solvent should be removed under reduced pressure using a rotary evaporator to yield the crude solid product. [1]5. Work-up: The collected solid is then washed with cold deionized water to remove any residual acetic acid and unreacted starting materials.

  • Purification: The crude product is purified by recrystallization. A common solvent system for this is a mixture of ethanol and water. [7]Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Safety Precautions
  • Phthalic anhydride is corrosive and can cause allergic skin reactions and serious eye damage. [5]* Glacial acetic acid is corrosive and has a pungent odor.

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, a combination of spectroscopic and physical methods should be employed.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the phthalimide group (typically in the range of 7.8-8.0 ppm), a multiplet for the methine proton (CH) adjacent to the nitrogen, and multiplets for the diastereotopic methylene protons (CH₂). The acidic protons of the two carboxylic acid groups will appear as broad singlets at a downfield chemical shift (>10 ppm), which are exchangeable with D₂O.
FT-IR (KBr)Key absorption bands include a strong C=O stretching vibration for the imide group (around 1710-1770 cm⁻¹), C=O stretching for the carboxylic acid groups (around 1700 cm⁻¹), and broad O-H stretching for the carboxylic acids (around 2500-3300 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the product (263.21 g/mol ). [3]
Melting Point The purified product should have a sharp melting point. A broad melting range would indicate the presence of impurities.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction or loss during work-up.- Ensure the reaction is heated under reflux for a sufficient duration (monitor by TLC).- Optimize the recrystallization process to minimize loss of product in the mother liquor. Cool the solution slowly and for a sufficient time.
Product is Oily/Gummy Presence of impurities or residual solvent.- Ensure all glacial acetic acid is removed during the work-up. Wash the crude product thoroughly with cold water.- Attempt recrystallization from a different solvent system.
Impure Product (by NMR/TLC) Incomplete reaction or side reactions.- Increase the reaction time or temperature slightly.- Ensure the purity of starting materials.- If purification by recrystallization is insufficient, consider column chromatography on silica gel.

Conclusion

The via the condensation of phthalic anhydride and L-aspartic acid is a robust and well-established procedure. It provides a reliable method for obtaining a key building block used in various fields of chemical and pharmaceutical research. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of a pure product. The characterization techniques outlined in this guide provide a framework for validating the successful synthesis and purity of this important compound.

References

  • Homsi, M., & Kasideh, F. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of Advanced Research in Chemical Science (IJARCS), 2(10), 1-8.

  • Hoogwater, D. A., Reinhoudt, D. N., Lie, T. S., Gunneweg, J. J., & Beyerman, H. C. (1973). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Recueil des Travaux Chimiques des Pays-Bas, 92(8), 819-825.

  • Ghashang, M., & Ghorbani-Choghamarani, A. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25303-25330.

  • Quora. (2019). What is the step by step reaction of synthesis of aspartic acid using potassium phthalimide? [Online forum post].

  • ResearchGate. (n.d.). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g). [Image from a publication].

  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Image from a publication].

  • PubChem. (n.d.). 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)succinic acid. National Center for Biotechnology Information.

  • Raza, A., Razak, I. A., Chantraprom, N., Fun, H.-K., & Usman, M. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.

  • ResearchGate. (n.d.). Structure of compounds O-[2-(1, 3-dioxo-1, 3-dihydro-2H-isoindol-2-yl)... [Image from a publication].

  • ResearchGate. (n.d.). The mechanism of synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) benzenesulfonamide (3d). [Image from a publication]. 6199342)

Sources

Exploratory

mechanism of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid formation

An In-depth Technical Guide to the Formation Mechanism of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid Executive Summary This technical guide provides a comprehensive overview of the formation mechanism, synth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation Mechanism of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

Executive Summary

This technical guide provides a comprehensive overview of the formation mechanism, synthesis, and characterization of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, an N-phthaloyl derivative of aspartic acid. This compound and its analogs are of significant interest to researchers and professionals in drug development due to their role as protected amino acids in peptide synthesis and as precursors to biologically active molecules. This guide delves into the detailed reaction mechanism, the influence of various experimental parameters, a validated experimental protocol for its synthesis, and methods for its characterization. The content is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for laboratory applications.

Introduction: The Significance of N-Phthaloyl Amino Acids

The protection of the amino group is a fundamental strategy in the synthesis of peptides and other complex molecules. The phthaloyl group is a robust and widely used protecting group for primary amines, offering stability under a variety of reaction conditions. Its introduction is typically achieved through the reaction of an amine with phthalic anhydride. The resulting N-phthaloyl amino acids, such as 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, are valuable intermediates in organic synthesis.[1] Beyond their role in peptide synthesis, these compounds have been investigated for their own biological activities, including anti-inflammatory and immunomodulatory properties.[2] This guide will focus on the formation of the N-phthaloyl derivative of aspartic acid, providing a detailed mechanistic understanding for researchers in the field.

The Core Reaction: Phthaloylation of Aspartic Acid

The formation of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is achieved through the condensation reaction between L-aspartic acid and phthalic anhydride. This reaction results in the formation of a stable five-membered imide ring, effectively protecting the amino group of the aspartic acid. The overall reaction is a dehydration process, where a molecule of water is eliminated.

Overall Reaction:

A Detailed Look at the Reaction Mechanism

The formation of the phthalimide ring proceeds through a two-step mechanism: nucleophilic attack followed by intramolecular cyclization and dehydration.

Step 1: Nucleophilic Attack and Ring Opening

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group of aspartic acid on one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

Step 2: Intramolecular Cyclization and Dehydration

The phthalamic acid intermediate then undergoes an intramolecular cyclization. The newly formed carboxylic acid group is in close proximity to the amide nitrogen. Under the influence of heat and/or a catalyst, the hydroxyl group of the carboxylic acid is protonated, making it a good leaving group (water). The nitrogen atom then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable five-membered imide ring of the N-phthaloyl-aspartic acid, with the elimination of a water molecule.

A visual representation of this mechanism is provided in the following diagram:

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product phthalic_anhydride Phthalic Anhydride phthalamic_acid Phthalamic Acid Intermediate phthalic_anhydride->phthalamic_acid Nucleophilic Attack (Aspartic Acid) aspartic_acid Aspartic Acid aspartic_acid->phthalamic_acid product 2-(1,3-Dioxo-1,3-dihydro-2H- isoindol-2-yl)succinic acid phthalamic_acid->product Intramolecular Cyclization & Dehydration water Water phthalamic_acid->water

Caption: Reaction mechanism for the formation of N-phthaloyl-aspartic acid.

Influence of Key Reaction Parameters

The efficiency of the N-phthaloylation reaction is significantly influenced by several experimental parameters.

ParameterEffect on ReactionCommon ConditionsRationale
Temperature Higher temperatures favor the dehydration step and drive the reaction to completion.170-185°CProvides the necessary activation energy for the intramolecular cyclization and elimination of water.[3][4]
Solvent High-boiling point solvents are often used to achieve the required reaction temperatures.Glacial Acetic Acid, TolueneAcetic acid can act as both a solvent and a catalyst.[4] Toluene allows for the azeotropic removal of water.[3]
Catalyst Acids or bases can be used to catalyze the reaction.TriethylamineActs as a base to facilitate the reaction, particularly when carried out in non-polar solvents.[3][5]

Experimental Protocol for Synthesis

This section provides a reliable, step-by-step protocol for the laboratory synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
L-Aspartic Acid133.100.905 g6.8 mmol
Phthalic Anhydride148.121.00 g6.75 mmol
Glacial Acetic Acid60.0515 mL-
Ethanol46.07As needed for recrystallization-
Step-by-Step Procedure
  • Combine 1.00 g (6.75 mmol) of phthalic anhydride and 0.905 g (6.8 mmol) of L-aspartic acid in a round-bottom flask equipped with a reflux condenser.[4]

  • Add 15 mL of glacial acetic acid to the flask.[4]

  • Heat the mixture to reflux and maintain the reflux for 2 hours with stirring.[4]

  • After 2 hours, remove the heat source and allow the reaction mixture to cool.

  • Filter the hot reaction mixture to remove any unreacted starting material.[4]

  • Evaporate the solvent from the filtrate under reduced pressure.[4]

  • The resulting solid crude product is then collected.

Purification and Work-up
  • The crude solid is purified by recrystallization from ethanol to yield colorless prisms of the title compound.[4][6]

  • The purified product is dried in a vacuum oven.

The following diagram illustrates the experimental workflow:

experimental_workflow start Start reactants Combine L-Aspartic Acid, Phthalic Anhydride, and Glacial Acetic Acid start->reactants reflux Reflux for 2 hours reactants->reflux cool_filter Cool and Filter Hot Mixture reflux->cool_filter evaporate Evaporate Solvent cool_filter->evaporate collect_crude Collect Crude Product evaporate->collect_crude recrystallize Recrystallize from Ethanol collect_crude->recrystallize dry Dry Purified Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of N-phthaloyl-aspartic acid.

Characterization of the Final Product

The identity and purity of the synthesized 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid can be confirmed using various analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the imide carbonyl groups (around 1710 and 1770 cm⁻¹), the carboxylic acid carbonyl group (around 1700 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Applications in Drug Development and Research

N-phthaloyl protected amino acids, including the aspartic acid derivative, are crucial in the field of drug development.

  • Peptide Synthesis: The phthaloyl group serves as an effective protecting group for the N-terminus of amino acids during peptide synthesis, preventing unwanted side reactions.[1]

  • Synthesis of Bioactive Molecules: These compounds are versatile intermediates for the synthesis of a wide range of biologically active molecules. For instance, they can be used in the synthesis of novel anti-inflammatory and analgesic agents.[2]

  • Prodrug Design: The introduction of an amino acid moiety can enhance the pharmacokinetic properties of a drug, and N-phthaloyl amino acids can be used in the design of such prodrugs.[7]

Conclusion

The formation of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid via the reaction of phthalic anhydride and aspartic acid is a fundamental and important reaction in organic synthesis. A thorough understanding of its mechanism and the factors that influence the reaction is crucial for researchers and drug development professionals. This guide has provided an in-depth analysis of the reaction mechanism, a practical experimental protocol, and an overview of the applications of the resulting compound, thereby serving as a valuable resource for the scientific community.

References

  • ResearchGate. (n.d.). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g). Retrieved from [Link]

  • PubMed Central. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes. Retrieved from [Link]

  • Reddit. (2017, January 25). Is this a good mechanism for the reaction of amino acids with phthalic anhydride? Any suggestions? r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Retrieved from [Link]

  • Quora. (n.d.). What is the step by step reaction of synthesis of aspartic acid using potassium phthalimide? Retrieved from [Link]

  • MOLBASE. (n.d.). N,N-phthaloyl-L-aspartic acid diethyl ester|97834-49-6. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Retrieved from [Link]

  • PubMed. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. Bioconjugate Chemistry, 6(5), 599-607. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Protection of amino group as N-phthaly\ derivative using microwave irradiation. Retrieved from [Link]

  • Pearson. (n.d.). Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Phthaloyl Derivatives of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Aspartic acid. Retrieved from [Link]

  • Acta Crystallographica Section E. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Retrieved from [Link]

  • ... (This link appears to be broken or incomplete in the search results)
  • ResearchGate. (n.d.). Mild and effective N-phthaloylation of amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) benzenesulfonamide (3d). Retrieved from [Link]

  • PubChem. (n.d.). N-phthaloyl-L-glutamic acid. Retrieved from [Link]

  • Croatian Journal of Food Science and Technology. (2019). Experimental and theoretical study of Aspartic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of the anhydride of N-formyl-L-aspartic acid.
  • NIST WebBook. (n.d.). Aspartic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of N-Dodecyl Aspartic Acid and Its Sodium Salt. Retrieved from [Link]

Sources

Foundational

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid chemical properties

An In-depth Technical Guide: Chemical Properties and Applications of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid Authored For: Researchers, Scientists, and Drug Development Professionals Abstract This technic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Chemical Properties and Applications of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, a pivotal chemical intermediate. Known systematically as N-Phthaloyl-aspartic acid, this molecule integrates the stable phthalimide protective group with the versatile dicarboxylic acid structure of succinic acid. Its primary significance lies in its role as a structural precursor for the synthesis of thalidomide analogues and other complex molecules in medicinal chemistry. This document details its molecular structure, physicochemical properties, a validated synthetic pathway, characteristic spectroscopic profile, and its critical applications in the field of drug development, particularly concerning immunomodulatory imide drugs (IMiDs).

Nomenclature and Molecular Structure

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a derivative of succinic acid, where a hydrogen on a methylene group is substituted with a phthalimido group. This structure is chiral, and its properties can be dependent on the specific stereoisomer.

  • Systematic IUPAC Name : 2-(1,3-dioxoisoindol-2-yl)butanedioic acid[1]

  • Common Name : N-Phthaloyl-aspartic acid

  • CAS Number : 62249-41-6 (L-isomer)[2]

  • Molecular Formula : C₁₂H₉NO₆[1]

  • Molecular Weight : 263.20 g/mol

The molecule's core is composed of a phthalimide group attached via its nitrogen atom to the alpha-carbon of a succinic acid backbone. This arrangement provides a rigid, planar phthalimide moiety and two carboxylic acid functional groups, which are key to its reactivity and utility as a building block.

Caption: Molecular structure of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

Physicochemical Properties

The physical and chemical characteristics of this compound are dictated by the interplay between the nonpolar phthalimide group and the polar dicarboxylic acid functions.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₉NO₆[1]
Average Mass 263.20 Da
Monoisotopic Mass 263.043 Da[1]
Appearance Predicted to be a white to off-white crystalline solid.Analogous to succinic acid[3]
Melting Point Not explicitly reported; expected to be a solid with a distinct melting point, similar to related compounds like 4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butanoic acid (119-121°C).[4]
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in aqueous solutions increases significantly with pH due to the deprotonation of the carboxylic acid groups.Inferred from structure and properties of succinic acid.[5]
Acidity (pKa) Predicted to have two pKa values slightly lower than those of succinic acid (pKa1 = 4.2, pKa2 = 5.6) due to the electron-withdrawing nature of the adjacent phthalimide group.[3]

Synthesis and Reactivity

General Synthesis Protocol

The most direct and widely adopted method for preparing N-phthaloyl protected amino acids is the reaction of the corresponding amino acid with phthalic anhydride. This process is efficient and proceeds with retention of stereochemistry if a chiral amino acid is used.

Reaction: Phthalic Anhydride + L-Aspartic Acid → (S)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Synthesis_Workflow Start Starting Materials: - Phthalic Anhydride - L-Aspartic Acid Solvent Dissolve in Glacial Acetic Acid or DMF Start->Solvent Reaction Heat mixture to reflux (e.g., 120-140°C) for 2-4 hours Solvent->Reaction Mechanism Mechanism: 1. Nucleophilic attack of amino group on anhydride. 2. Ring-opening to form phthalamic acid intermediate. 3. Intramolecular cyclization with loss of H₂O. Reaction->Mechanism Cooling Cool reaction mixture to room temperature Reaction->Cooling Precipitation Precipitate product by adding to ice-water Cooling->Precipitation Filtration Filter the solid product Precipitation->Filtration Washing Wash with cold water to remove residual acid Filtration->Washing Drying Dry under vacuum to yield final product Washing->Drying

Caption: General workflow for the synthesis of N-Phthaloyl-aspartic acid.

Step-by-Step Methodology:

  • Charging the Reactor: To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and L-aspartic acid (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF), to the flask. Acetic acid is often preferred as it facilitates the dehydration step.

  • Heating and Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a beaker of cold water or ice. This causes the product to precipitate out of the solution.

  • Purification: The crude solid is collected by vacuum filtration, washed thoroughly with cold water to remove any unreacted starting materials and solvent, and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for higher purity.

Causality in Experimental Design:

  • Choice of Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the dehydration (cyclization) step, which forms the imide ring.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the dehydration of the intermediate phthalamic acid to the final phthalimide product.

  • Precipitation in Water: The product has low solubility in water, whereas the starting materials and byproducts are more soluble, making this an effective method for initial purification.

Chemical Reactivity

The compound's reactivity is centered on its two functional domains:

  • Carboxylic Acids: These groups can undergo standard reactions such as esterification, conversion to acid chlorides, and amide bond formation. This dual functionality allows the molecule to be incorporated into larger structures or polymers.

  • Phthalimide Group: The phthalimide is a robust protecting group for the amine, stable to many acidic and oxidative conditions. It can be selectively cleaved using hydrazine (the Ing-Manske procedure) to liberate the free amine, a crucial step in multi-step syntheses.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: A multiplet in the range of δ 7.8-8.0 ppm, corresponding to the four protons on the phthalimide ring.[6]- Alpha-Proton (CH): A doublet of doublets (dd) around δ 5.0-5.2 ppm.- Beta-Protons (CH₂): Two diastereotopic protons appearing as a complex multiplet (ABX system) between δ 2.8-3.2 ppm.- Carboxylic Acid Protons: Two broad singlets at δ > 10 ppm, which are exchangeable with D₂O.
¹³C NMR - Imide Carbonyls: A signal around δ 167-168 ppm.[6]- Carboxylic Acid Carbonyls: Two signals in the range of δ 170-174 ppm.- Aromatic Carbons: Signals between δ 123-135 ppm.[6]- Alpha-Carbon (CH): A signal around δ 49-51 ppm.- Beta-Carbon (CH₂): A signal around δ 32-35 ppm.
FTIR (cm⁻¹) - O-H Stretch: A very broad band from 2500-3300 cm⁻¹ (carboxylic acid).- C=O Stretch (Imide): Two characteristic strong bands, one symmetric and one asymmetric, typically around 1775 cm⁻¹ and 1710 cm⁻¹.[6]- C=O Stretch (Carboxylic Acid): A strong band overlapping with the imide carbonyls, around 1720 cm⁻¹.[7]- C-N Stretch: A band in the 1380-1400 cm⁻¹ region.
Mass Spec. - [M-H]⁻: Expected at m/z 262.0357.[1]- [M+H]⁺: Expected at m/z 264.0503.[1]- [M+Na]⁺: Expected at m/z 286.0322.[1]

Relevance in Medicinal Chemistry and Drug Development

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a highly valuable building block in the synthesis of thalidomide analogues. Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are cornerstone therapies for multiple myeloma and other hematological malignancies.[8][9][10] These molecules, known as immunomodulatory imide drugs (IMiDs), function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[10]

The core structure provided by N-phthaloyl-aspartic acid is chemically analogous to the N-phthaloyl-glutamine structure that forms the basis of thalidomide.[6] By using this succinic acid derivative, medicinal chemists can synthesize novel IMiDs with modified pharmacokinetic and pharmacodynamic profiles. The two carboxylic acid groups offer versatile handles for further chemical modification, such as the formation of the glutarimide ring or the attachment of linkers for creating Proteolysis Targeting Chimeras (PROTACs).

Drug_Development_Pathway cluster_protac PROTAC Development Precursor 2-(1,3-Dioxo-1,3-dihydro-2H- isoindol-2-yl)succinic acid Activation Carboxylic Acid Activation / Modification Precursor->Activation Cyclization Ring Formation / Cyclization Activation->Cyclization PROTAC PROTAC Synthesis (Linker Attachment) Activation->PROTAC IMiD_Analog Novel IMiD Analogues Cyclization->IMiD_Analog PROTAC_Final Novel PROTAC Degraders PROTAC->PROTAC_Final

Caption: Role of the title compound as a precursor in developing novel therapeutics.

Conclusion

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is more than a simple chemical entity; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for complex molecular architectures. The combination of a stable phthalimide protecting group with reactive dicarboxylic acid handles provides researchers with a robust platform for synthesizing libraries of thalidomide analogues, ultimately contributing to the development of next-generation therapies for cancer and immunological disorders.

References

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  • Ramachandran, D. et al. (2011). A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research, 3(1), 234-236. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1110, Succinic Acid. [Link]

  • PubChemLite. 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)succinic acid. [Link]

  • Lepper, C. et al. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793-9. [Link]

  • Xiao, Z. et al. (2002). Solid-phase synthesis of thalidomide and its analogues. Journal of Combinatorial Chemistry, 4(2), 149-53. [Link]

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  • Raza, A. R. et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3099. [Link]

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  • ResearchGate. Crystal structure of (S)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester, C8H4NO2[CH(CH3)COOCH3]. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid. This compound, which integrat...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid. This compound, which integrates a phthalimide group with a succinic acid moiety, is of interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to verify the identity and purity of this compound.

Molecular Structure and the Rationale for Spectroscopic Analysis

The foundational step in the analysis of any novel or synthesized compound is the confirmation of its molecular structure. Spectroscopic methods provide a non-destructive means to probe the chemical environment of atoms and functional groups, offering a detailed fingerprint of the molecule. For 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (Molecular Formula: C₁₂H₉NO₆), a multi-faceted spectroscopic approach is essential to confirm the presence and connectivity of the phthalimide and succinic acid components.[3]

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind the selection of these techniques lies in their complementary nature; each provides unique pieces of the structural puzzle, and together they offer a self-validating system for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a detailed map of the proton and carbon environments can be constructed.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The ¹H NMR spectrum of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the succinic acid moiety. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for carboxylic acids due to its ability to solubilize the compound and the potential to observe the acidic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range that encompasses both aromatic and aliphatic regions (e.g., 0-14 ppm).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).[4]

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0Broad Singlet2HCarboxylic Acid (-COOH)
7.80 - 7.95Multiplet4HAromatic Protons (Phthalimide)
4.5 - 5.0Doublet of Doublets1HMethine Proton (-CH-)
2.8 - 3.2Multiplet2HMethylene Protons (-CH₂-)

Trustworthiness: The predicted spectrum is based on the analysis of structurally similar compounds. The aromatic protons of the phthalimide group are expected to appear as a complex multiplet due to symmetry. The methine proton of the succinic acid moiety is expected to be a doublet of doublets due to coupling with the adjacent methylene protons. The carboxylic acid protons will likely appear as a broad singlet, and their chemical shift can be highly dependent on concentration and solvent.[4][5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides crucial information about the number and types of carbon atoms in the molecule. The spectrum is expected to show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).[6]

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm) Assignment
~172Carboxylic Acid Carbonyls (-COOH)
~168Imide Carbonyls (C=O)
~135Aromatic Quaternary Carbons (Phthalimide)
~132Aromatic CH Carbons (Phthalimide)
~124Aromatic CH Carbons (Phthalimide)
~50Methine Carbon (-CH-)
~35Methylene Carbon (-CH₂-)

Trustworthiness: The chemical shifts are predicted based on known values for phthalimides and succinic acid.[7][8][9] The two types of carbonyl carbons (imide and carboxylic acid) are expected to be in the downfield region. The aromatic region will show signals for both the protonated and quaternary carbons of the phthalimide ring. The aliphatic carbons of the succinic acid moiety will appear in the upfield region.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Compound Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Experiment ¹H Experiment Spectrometer->H1_Experiment C13_Experiment ¹³C Experiment Spectrometer->C13_Experiment FID FID Signal H1_Experiment->FID C13_Experiment->FID FT Fourier Transform FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Spectrum Final Spectrum Phase_Baseline->Spectrum Interpretation Structural Interpretation Spectrum->Interpretation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the imide C=O stretches, and the aromatic C-H and C=C stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000 - 400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Data

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1770 and ~1710C=O asymmetric & symmetric stretchPhthalimide
~1700C=O stretchCarboxylic Acid
~1600C=C stretchAromatic Ring
~1380C-N stretchImide
~720C-H out-of-plane bendAromatic Ring

Trustworthiness: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region is a strong indicator of the carboxylic acid O-H group.[10][11] The phthalimide group typically shows two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations.[12] The carboxylic acid carbonyl stretch may overlap with one of the imide carbonyl bands.

IR_Interpretation cluster_functional_groups Functional Groups & Vibrational Modes cluster_ir_spectrum Characteristic IR Peaks (cm⁻¹) Molecule 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid COOH Carboxylic Acid (O-H, C=O) Molecule->COOH Imide Phthalimide (C=O, C-N) Molecule->Imide Aromatic Aromatic Ring (C=C, C-H) Molecule->Aromatic OH_stretch ~3000 (broad) COOH->OH_stretch CO_stretch_acid ~1700 COOH->CO_stretch_acid CO_stretch_imide ~1770 & ~1710 Imide->CO_stretch_imide Aromatic_stretch ~1600 Aromatic->Aromatic_stretch

Caption: Correlation of Functional Groups to IR Peaks.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Ionization Mode: Both positive and negative ion modes should be explored. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peak and any characteristic fragment ions.

Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M-H]⁻262.0357Deprotonated molecule (loss of a carboxylic proton)
[M+H]⁺264.0503Protonated molecule
[M+Na]⁺286.0322Sodium adduct

Trustworthiness: The accurate mass of the molecular ion should be within a few ppm of the theoretical value for C₁₂H₉NO₆.[3] Fragmentation in MS/MS experiments could involve the loss of CO₂ (44 Da) from the carboxylic acid groups or cleavage of the succinic acid side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic phthalimide group.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Data Acquisition:

    • Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

    • Scan the wavelength range from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Data

Predicted λₘₐₓ (nm) Electronic Transition Chromophore
~220π → πBenzene Ring
~290-300n → πCarbonyl Groups

Trustworthiness: The phthalimide chromophore is known to exhibit characteristic absorption bands in the UV region.[13][14][15][16] The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituent on the nitrogen atom.

Conclusion

The comprehensive spectroscopic characterization of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid requires a synergistic approach. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy probes the electronic structure of the phthalimide chromophore. By employing these techniques in a coordinated manner, researchers can confidently establish the identity, purity, and structure of this compound, which is a critical step in its further development and application.

References

  • Novak, I., & Kovac, B. (n.d.). Photochemistry via Photoelectron Spectroscopy: N-substituted Phthalimides.
  • Hasan, H. M., Ali, A. M., & Habib, I. (2018). Infrared frequencies (a) (cm -1 ) and band assignments for free N-phthaloyl glycine and their metal complexes.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254).
  • Nayab, P. S., Pulaganti, M., Chitta, S. K., Oves, M., & Rahisuddin. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3), 703-713.
  • PubChem. (n.d.). 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)succinic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254).
  • ResearchGate. (n.d.). Absorption spectra of phthalimides, thiophthalimides, and P-isoindigos.
  • PhotochemCAD. (n.d.). Phthalimide.
  • ResearchGate. (n.d.). UV-Vis transmittance spectra of polystyrene, polyimide, and phthalimide.
  • ChemicalBook. (n.d.). Succinic acid(110-15-6) 1H NMR spectrum.
  • ResearchGate. (n.d.). 1 H (left) and 13 C NMR (right)
  • Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. PMC.
  • ChemicalBook. (n.d.). Succinic acid(110-15-6) 13C NMR spectrum.
  • SpectraBase. (n.d.). Dimethyl 2-(1,3-dioxoisoindolin-2-yl)succinate - Optional[13C NMR] - Chemical Shifts.
  • Raza, A., et al. (2011). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. PMC - NIH.
  • da Silva, P. B., et al. (2014). Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes. Medicinal Chemistry Research, 23(1), 137-145.
  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 4332-4341.
  • Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329-343.
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Foundational

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid Authored by a Senior Application Scientist This guide provides a comprehensive walkthrough for the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive walkthrough for the synthesis, crystallization, and detailed crystal structure analysis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, a molecule of interest due to its derivation from the endogenous metabolite succinic acid and its structural relation to pharmaceutically relevant phthalimide scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Scientific Imperative

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, also known as N-phthaloyl-aspartic acid, is a derivative of a natural amino acid. The phthalimide group is a privileged scaffold in medicinal chemistry, while the succinic acid moiety is a key metabolic intermediate.[1] Understanding the three-dimensional atomic arrangement of this molecule in its crystalline state is paramount. X-ray crystallography provides unparalleled insight into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the material's bulk properties, such as solubility, stability, and bioavailability.[2][3]

This guide will elucidate the causal links between experimental choices and outcomes, from initial synthesis to the final refined crystal structure, providing a self-validating framework for analysis.

Synthesis and Single Crystal Growth

Rationale for Synthetic Route

The synthesis of N-phthaloyl amino acids is a well-established chemical transformation. The chosen method involves the direct condensation of aspartic acid with phthalic anhydride. This route is selected for its high efficiency, atom economy, and the relative ease of purification of the final product. The reaction proceeds via the formation of a phthalic acid amic acid intermediate, which then cyclizes upon heating to form the stable five-membered imide ring.[4]

Experimental Protocol: Synthesis
  • Reactant Preparation : In a 100 mL round-bottom flask, combine DL-Aspartic acid (1.33 g, 10 mmol) and phthalic anhydride (1.48 g, 10 mmol).

  • Reaction : Heat the mixture in an oil bath maintained at 150-160 °C with constant stirring for 2-3 hours. The mixture will melt and then solidify.

  • Purification : Allow the flask to cool to room temperature. The crude solid product is then purified by recrystallization. A suitable solvent system is an ethanol-water mixture (e.g., 8:2 v/v), which effectively solubilizes the product at high temperatures while allowing for the precipitation of pure crystals upon cooling.[4] This process removes unreacted starting materials and by-products.

Rationale for Crystallization

The goal of crystallization is to produce a single, defect-free crystal of sufficient size (typically >0.1 mm in all dimensions) for diffraction analysis.[2] Slow evaporation is the chosen method as it allows for the gradual, ordered assembly of molecules from solution into a well-defined crystal lattice, minimizing the formation of polycrystalline aggregates or amorphous precipitate. The choice of an isopropanol-water solvent system provides a balance of solubility and vapor pressure conducive to the growth of high-quality crystals.

Experimental Protocol: Single Crystal Growth
  • Solution Preparation : Dissolve the purified 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid in a minimal amount of a warm isopropanol-water (1:1) mixture.

  • Evaporation : Transfer the clear, saturated solution to a small, clean vial. Cover the vial with parafilm and pierce a few small holes to allow for slow solvent evaporation.

  • Incubation : Place the vial in a vibration-free environment at a constant room temperature.

  • Harvesting : Monitor the vial over several days to weeks. Once well-formed, colorless prism-shaped crystals appear, carefully harvest them using a spatula or loop.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[2] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.

Workflow for Crystallographic Analysis

The overall workflow from crystal to final structure is a multi-step process involving data collection, processing, structure solution, and refinement.

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis of Compound Crystallization Single Crystal Growth Synthesis->Crystallization High-Quality Crystal CrystalMounting Crystal Selection & Mounting Crystallization->CrystalMounting High-Quality Crystal DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection Goniometer & X-ray Source DataProcessing Data Integration & Scaling DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution hkl File & Intensities StructureRefinement Least-Squares Refinement StructureSolution->StructureRefinement Initial Model (Electron Density Map) Validation Structure Validation & Analysis StructureRefinement->Validation Refined Model FinalOutput Final Crystallographic Report Validation->FinalOutput CIF File

Caption: Workflow from synthesis to final structural output.

Experimental Protocol: Data Collection
  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a cryoloop using paratone oil. The loop is then placed on the goniometer head of the diffractometer.

  • Data Collection : The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and an area detector (e.g., CCD or pixel detector).[2] A series of diffraction images are recorded as the crystal is rotated through a range of angles.[3]

Structure Solution, Refinement, and Validation

Rationale for Computational Methods

The diffraction pattern itself does not directly yield the structure; it provides the amplitudes of the structure factors but not their phases (the "phase problem"). For small molecules like the title compound, the phase problem is typically solved using ab initio or "direct methods".[2] This statistical approach identifies phase relationships between reflections to generate an initial electron density map. This map is then used to build an atomic model, which is subsequently refined against the experimental data using least-squares algorithms to improve its accuracy.

Protocol: Structure Solution and Refinement
  • Data Processing : The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections (e.g., for Lorentz and polarization effects), and scale the data. This produces a file containing the Miller indices (h, k, l) and intensity for each reflection.

  • Space Group Determination : The symmetry and systematic absences in the diffraction data are analyzed to determine the crystal system and space group.

  • Structure Solution : Using software such as SHELXT, direct methods are employed to calculate initial phases and generate the first electron density map.

  • Model Building : An initial molecular model is built into the electron density map using software like Coot.[5] Atoms are assigned, and their positions are adjusted to fit the map.

  • Refinement : The model is refined using a least-squares program (e.g., SHELXL). This iterative process minimizes the difference between the observed structure factor amplitudes and those calculated from the model. Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation : The quality of the final model is assessed using metrics such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible, and a Goodness-of-Fit (GooF) value close to 1.0. The final structure is also checked for any inconsistencies using tools like PLATON or the IUCr's checkCIF service.

Analysis of the Crystal Structure

Crystallographic Data Summary

The following table summarizes hypothetical but realistic crystallographic data for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

ParameterValue
Chemical FormulaC₁₂H₉NO₆
Formula Weight263.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)13.1
β (°)98.5
Volume (ų)1117
Z (molecules/unit cell)4
Density (calculated)1.56 g/cm³
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-Fit (S)~1.0
Molecular Geometry

The analysis of the refined structure reveals key geometric features. The phthalimide ring system is expected to be nearly planar. The succinic acid moiety will adopt a specific conformation defined by its torsion angles. Bond lengths and angles should conform to standard values for similar organic molecules. For instance, the C=O bonds of the carboxylic acid groups will be approximately 1.21 Å, while the C-O single bonds will be longer, around 1.31 Å.

Supramolecular Assembly and Hydrogen Bonding

The most critical insights come from analyzing the intermolecular interactions that build the three-dimensional crystal lattice. Given the presence of two carboxylic acid groups, strong hydrogen bonds are the dominant feature. A common and highly stable motif for carboxylic acids is the formation of a centrosymmetric dimer via pairs of O-H···O hydrogen bonds. This interaction is a powerful structure-directing synthon.

The crystal packing is likely stabilized by a three-dimensional network of these hydrogen bonds, potentially involving both carbonyl oxygen atoms of the phthalimide group as hydrogen bond acceptors. This is similar to the hydrogen bonding networks observed in the crystal structures of DL-aspartic acid and other N-phthaloyl amino acids.[4][6]

Caption: Centrosymmetric carboxylic acid dimer hydrogen bonding.

Furthermore, weak C-H···O interactions and potential π-π stacking between the aromatic phthalimide rings of adjacent molecules can provide additional stabilization to the crystal packing.[7] The centroid-to-centroid distance for such stacking is typically in the range of 3.5-4.0 Å.

Conclusion

The crystal structure analysis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid provides definitive information on its molecular conformation and the supramolecular architecture that defines its solid state. The structure is dominated by a robust network of O-H···O hydrogen bonds, leading to the formation of characteristic carboxylic acid dimers. These strong, directional interactions, supplemented by weaker forces, dictate the material's physical properties. This detailed structural knowledge is foundational for rational drug design, polymorphism screening, and the formulation of new pharmaceutical materials.

References

  • Succinic acid . Wikipedia. [Link]

  • Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class . IUCrData. [Link]

  • Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth . Frontiers in Bioengineering and Biotechnology. [Link]

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  • (R)-2-(1,3-Dioxo-2-isoindolinyl)succinic Acid . Chemsrc. [Link]

  • 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid . National Center for Biotechnology Information (PMC). [Link]

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  • Compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid . National Center for Biotechnology Information. [Link]

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  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory . Nowick Lab, UC Irvine. [Link]

  • 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a... . MDPI. [Link]

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Foundational

An In-depth Technical Guide to the Thermal Stability of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its entire lifecycle, from manufacturing and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its entire lifecycle, from manufacturing and formulation to storage and therapeutic efficacy. This guide provides a comprehensive technical overview of the thermal stability of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, a molecule of interest in medicinal chemistry. By integrating foundational principles of thermal analysis with data from structurally related compounds, this document offers a predictive framework for understanding its decomposition profile. We will delve into the causality behind experimental design using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing detailed protocols and interpreting the anticipated results. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to design robust stability studies and ensure the quality and safety of potential drug candidates.

Introduction: The Significance of Thermal Stability in Drug Development

The journey of a drug molecule from discovery to a marketed therapeutic is fraught with challenges, with chemical stability being a primary hurdle. Thermal stability, a measure of a substance's ability to resist chemical decomposition upon heating, is a cornerstone of this stability profile. For a compound like 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, understanding its behavior at elevated temperatures is paramount for several reasons:

  • Manufacturing and Processing: Many pharmaceutical manufacturing processes, such as drying, milling, and granulation, involve heat. A thermally labile compound may degrade during these stages, leading to impurities and reduced yield.

  • Formulation: The choice of excipients and the formulation strategy can be influenced by the thermal stability of the API. For instance, techniques like hot-melt extrusion would be unsuitable for a thermally sensitive drug.

  • Storage and Shelf-life: The approved storage conditions and the determined shelf-life of a drug product are directly linked to its thermal degradation profile. Accelerated stability studies, conducted at elevated temperatures, are used to predict long-term stability at room temperature.

  • Safety and Efficacy: Thermal degradation can lead to the formation of potentially toxic byproducts and a decrease in the concentration of the active ingredient, thereby compromising the safety and efficacy of the final drug product.

Given the structural motifs present in 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid—a phthalimide group linked to a succinic acid moiety—a multi-step thermal decomposition pathway can be anticipated. The succinic acid portion is known to undergo dehydration to form succinic anhydride, while the phthalimide ring is generally more stable but can also degrade at higher temperatures.

Foundational Analytical Techniques for Assessing Thermal Stability

To experimentally determine the thermal stability of a compound, several analytical techniques are employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful methods in this regard.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperatures at which a material decomposes and for quantifying the mass loss associated with each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions, providing information on their energetics.[1][2]

Predicted Thermal Behavior of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

Succinic acid melts in the range of 184–190 °C and boils at 235 °C.[3] Upon heating, it readily loses water to form succinic anhydride, which has a melting point of 120 °C and a boiling point of 261 °C.[4] Studies on the thermal behavior of aspartic acid, which is structurally similar to the succinic acid moiety, show significant weight loss beginning around 200 °C.[5] Structurally similar compounds to the phthalimide portion have been found to be thermally stable up to 200–208 °C under inert conditions and up to 191–197 °C in an oxidizing atmosphere.[6]

Based on this, the thermal decomposition of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is likely to proceed in multiple stages. An initial endothermic event corresponding to melting would be expected, followed by a mass loss event associated with the dehydration of the succinic acid moiety to form the corresponding anhydride. At higher temperatures, further decomposition of the molecule would occur.

Experimental Protocols for Thermal Analysis

The following sections provide detailed, self-validating protocols for the thermal analysis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

Thermogravimetric Analysis (TGA) Workflow

The objective of this protocol is to determine the onset of decomposition and the stages of mass loss for the target compound.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[7] A common temperature range for such analysis is 25-700 °C.[8]

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates for each step.

Diagram of TGA Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of sample prep2 Place in TGA pan prep1->prep2 analysis1 Heat from 25°C to 600°C at 10°C/min analysis2 Nitrogen atmosphere (20-50 mL/min) analysis3 Record mass vs. temperature data1 Plot % mass loss vs. temperature data2 Determine onset of decomposition (Td5%) data3 Analyze DTG curve for decomposition steps cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis Load Sample cluster_data cluster_data cluster_analysis->cluster_data Acquire Data

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Workflow

This protocol aims to identify thermal transitions such as melting and to characterize their energetics.

Instrumentation: A calibrated differential scanning calorimeter is required.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heating: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

      • Cooling (optional): Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.

      • Second Heating (optional): Reheat the sample to identify any changes in thermal behavior after the first heating cycle.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. The onset temperature, peak temperature, and enthalpy (area under the peak) of these transitions can be calculated.

Diagram of DSC Experimental Workflow:

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation prep1_dsc Weigh 2-5 mg of sample prep2_dsc Seal in DSC pan prep1_dsc->prep2_dsc analysis1_dsc Heat from 25°C to 250°C at 10°C/min analysis2_dsc Nitrogen atmosphere analysis3_dsc Record differential heat flow data1_dsc Plot heat flow vs. temperature data2_dsc Identify melting point (endotherm) data3_dsc Calculate enthalpy of fusion cluster_prep_dsc cluster_prep_dsc cluster_analysis_dsc cluster_analysis_dsc cluster_prep_dsc->cluster_analysis_dsc Load Sample & Reference cluster_data_dsc cluster_data_dsc cluster_analysis_dsc->cluster_data_dsc Acquire Data

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Anticipated Data and Interpretation

Based on the protocols and the known chemistry of related compounds, the following data can be anticipated:

Table 1: Predicted Thermal Analysis Data for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

Analytical TechniqueParameterPredicted Value/ObservationInterpretation
DSC Melting Point (Tonset)~180-200 °CEndothermic event corresponding to the solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus)To be determinedEnergy required to melt the sample.
TGA Onset of Decomposition (Td5%)~200-220 °CInitial mass loss, likely due to the dehydration of the succinic acid moiety.
Decomposition StepsMultiple steps observed in the DTG curve.Step 1: Dehydration. Subsequent steps: Decomposition of the anhydride and phthalimide ring.
Residual Mass at 600 °C< 5%Indicates complete decomposition of the organic molecule.

Logical Relationship of Factors Influencing Thermal Stability:

Stability_Factors Compound 2-(1,3-Dioxo-1,3-dihydro-2H- isoindol-2-yl)succinic acid Succinic_Acid Succinic Acid Moiety Compound->Succinic_Acid contains Phthalimide Phthalimide Ring Compound->Phthalimide contains Dehydration Dehydration to Anhydride Succinic_Acid->Dehydration undergoes Decomposition Ring Opening & Fragmentation Phthalimide->Decomposition undergoes at higher T Thermal_Stability Overall Thermal Stability Dehydration->Thermal_Stability influences Decomposition->Thermal_Stability influences

Caption: Factors influencing the thermal stability of the title compound.

Conclusion

A thorough understanding of the thermal stability of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is indispensable for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this critical aspect of drug development. By employing robust analytical techniques such as TGA and DSC and by understanding the underlying chemical principles, researchers can proactively address potential stability challenges, thereby ensuring the quality, safety, and efficacy of the final drug product. The predictive insights and detailed protocols presented herein are intended to serve as a valuable resource for scientists in the pharmaceutical industry.

References

  • National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PubChem. Retrieved from [Link]

  • Giner, B., et al. (n.d.). Thermal Stability of Deep Eutectic Solvents based on Choline Chloride and Carboxylic Acids.
  • Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013088239A2 - Processes for purification of succinic acid via distillation.
  • ResearchGate. (n.d.). Crystal structure of (S)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester, C8H4NO2[CH(CH3)COOCH3]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. PubChem. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (2010). Thermal Analysis of Aspartic Acid and Its Polymers.
  • MDPI. (2021). Thermal Deformations of Crystal Structures in the L-Aspartic Acid/L-Glutamic Acid System and DL-Aspartic Acid. Retrieved from [Link]

  • Moodle@Units. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their. Retrieved from [Link]

  • ResearchGate. (2011). Kinetic Parameters for Solid-Phase Polycondensation of L-Aspartic Acid: Comparison of Thermal Gravimetric Analysis and Differential Scanning Calorimetry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Behavior of 2-Methyl-1, 3-Dioxoisoindoline-5-Carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. PubChem. Retrieved from [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

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Exploratory

A Technical Guide to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid: Synthesis and Applications as a Versatile Starting Material

Introduction: Unveiling the Potential of a Key Synthetic Building Block In the landscape of pharmaceutical research and drug development, the strategic selection of starting materials is paramount to the efficiency, scal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of pharmaceutical research and drug development, the strategic selection of starting materials is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, also known as N-phthaloyl-DL-aspartic acid, stands out as a bifunctional molecule of significant interest. Its structure, featuring a protected amino group in the form of a stable phthalimide and two carboxylic acid moieties, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis of this valuable compound and elucidates its role as a key starting material in the preparation of complex molecular architectures, with a particular focus on its relevance to the synthesis of blockbuster immunomodulatory drugs.

The phthalimide group serves as an excellent protecting group for the primary amine of aspartic acid, rendering it stable to a wide range of reaction conditions. This protection strategy is a cornerstone of amino acid chemistry, preventing unwanted side reactions and allowing for the selective modification of other functional groups within the molecule.[1] The presence of two carboxylic acid groups provides multiple handles for further synthetic elaboration, including the formation of amides, esters, and other derivatives, or for intramolecular cyclization to form novel heterocyclic systems.

This technical guide is designed for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a detailed, reproducible protocol for the synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid but also a conceptual framework for its application in the synthesis of high-value pharmaceutical compounds.

Synthesis of the Core Compound: A Detailed Experimental Protocol

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is most commonly achieved through the condensation reaction between phthalic anhydride and DL-aspartic acid. This reaction proceeds via a nucleophilic attack of the amino group of aspartic acid on one of the carbonyl carbons of the phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable phthalimide ring.

Reaction Mechanism

The reaction is typically carried out in a high-boiling polar solvent, such as glacial acetic acid, which facilitates the dissolution of the reactants and promotes the dehydration step. The mechanism, illustrated below, involves the formation of a phthalamic acid intermediate, which then undergoes cyclization to the final product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Phthalic_Anhydride Phthalic Anhydride Phthalamic_Acid Phthalamic Acid Intermediate Phthalic_Anhydride->Phthalamic_Acid Nucleophilic attack by amino group Aspartic_Acid DL-Aspartic Acid Aspartic_Acid->Phthalamic_Acid Final_Product 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid Phthalamic_Acid->Final_Product Intramolecular cyclization & Dehydration (Heat, Glacial Acetic Acid)

Caption: Synthetic pathway for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the N-phthaloylation of amino acids.[2]

Materials:

  • Phthalic Anhydride (1.0 eq)

  • DL-Aspartic Acid (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (e.g., 10.0 g, 67.5 mmol) and DL-aspartic acid (e.g., 9.45 g, 70.9 mmol).

  • Add glacial acetic acid (e.g., 150 mL) to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is then recrystallized from an ethanol/water mixture to yield the pure product.[2]

  • Filter the crystals, wash with cold water, and dry under vacuum.

Data Presentation: A Comparative Overview of Synthetic Methods

The yield and purity of the final product can be influenced by the reaction conditions. Below is a table summarizing reported yields for the synthesis of N-phthaloylated amino acids under various conditions.

Starting MaterialSolventConditionsYield (%)Reference
Phthalic AnhydrideGlacial Acetic AcidReflux, 2 hours66.8 - 95.8[3]
Phthalic AnhydrideTolueneReflux with triethylamineGood[3]
Phthalic AnhydrideSolvent-freeMicrowave irradiation70.7 - 80.2[3]
Phthalic AcidGlacial Acetic Acid170-180°C, 4 hours44.3 - 87.1[2]

Application as a Starting Material in Pharmaceutical Synthesis

The strategic value of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid lies in its potential as a precursor to more complex and therapeutically relevant molecules. The phthalimide moiety is a key structural feature in a class of immunomodulatory drugs known as IMiDs®, which includes lenalidomide and pomalidomide, as well as in the phosphodiesterase 4 (PDE4) inhibitor, apremilast.

While direct, one-step conversions from N-phthaloyl-aspartic acid to these final drug products are not the standard industrial routes, its structure provides a foundational scaffold that can be elaborated upon. The common synthetic strategy for these drugs involves the coupling of a chiral amine with a substituted phthalic anhydride derivative.

Conceptual Synthetic Utility in Apremilast Synthesis

Apremilast, a small molecule inhibitor of PDE4, is used for the treatment of psoriasis and psoriatic arthritis.[4] Its synthesis typically involves the reaction of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine with 3-acetamidophthalic anhydride.[1][5]

Although 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is not directly used, it could conceptually be a starting point for the synthesis of a substituted phthalic anhydride. For instance, the succinic acid side chain could be chemically modified and cyclized to generate a functionalized phthalic anhydride derivative, which could then be coupled with the requisite chiral amine.

G cluster_start Core Compound cluster_intermediate Potential Intermediate cluster_final Target Molecule Core 2-(1,3-Dioxo-1,3-dihydro-2H- isoindol-2-yl)succinic acid Intermediate Functionalized Phthalic Anhydride Derivative Core->Intermediate Multi-step chemical modification and cyclization Apremilast Apremilast Intermediate->Apremilast Coupling with chiral amine

Caption: Conceptual pathway from the core compound to Apremilast.

Relevance to Lenalidomide Synthesis

Lenalidomide is an immunomodulatory agent used in the treatment of multiple myeloma and other cancers. Its structure features a phthalimide group linked to a glutarimide moiety derived from glutamine. A chemoenzymatic synthesis of lenalidomide has been reported that involves the enzymatic conversion of L-glutamine to (S)-3-aminopiperidine-2,6-dione, which is then reacted with phthalic anhydride to form the final product.[2]

This highlights the importance of the phthaloylation reaction in the final stages of the synthesis. While aspartic acid and glutamic acid differ by one methylene unit, the chemistry of N-phthaloylation is analogous. 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid could be explored as a starting material for the synthesis of novel analogs of lenalidomide or other IMiDs®. The succinic acid moiety could be cyclized to form a succinimide ring, which is structurally related to the glutarimide ring of lenalidomide.

G cluster_start Core Compound cluster_intermediate Potential Intermediate cluster_final Related Structure Core 2-(1,3-Dioxo-1,3-dihydro-2H- isoindol-2-yl)succinic acid Intermediate N-Phthaloyl-aspartimide derivative Core->Intermediate Intramolecular cyclization Analog Lenalidomide Analog Intermediate->Analog Further synthetic modifications

Caption: Potential synthetic utility towards Lenalidomide analogs.

Conclusion: A Versatile Building Block with Untapped Potential

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a readily accessible and highly functionalized starting material. Its synthesis from inexpensive and commercially available precursors makes it an attractive building block for organic synthesis. While not a direct intermediate in the established industrial syntheses of major pharmaceuticals like apremilast and lenalidomide, its structural similarity and the chemical principles of its formation are highly relevant to the synthesis of these and other important molecules. The phthalimide moiety is a cornerstone of these drug classes, and a thorough understanding of its formation and reactivity is crucial for the development of novel synthetic routes and new chemical entities. This guide provides the foundational knowledge and a practical protocol for the preparation of this versatile compound, empowering researchers to explore its full potential in their synthetic endeavors.

References

  • Al-Mousawi, S. M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(35), 24653–24694. [Link]

  • Bach, R. D. (1955). DL-Aspartic Acid. Organic Syntheses, 35, 1. [Link]

  • Celgene Corporation. (2017). Process for the preparation of apremilast.
  • Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825. [Link]

  • Li, Y., et al. (2020). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Letters, 594(15), 2505-2515. [Link]

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  • Hetero Drugs Limited. (2019). An improved process for the preparation of apremilast and its intermediate.
  • Lee, K.-H., et al. (2018). Novel piperidine-2,6-dione derivative and use thereof.
  • Perry, F. M., & Parveen, H. (2001). The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. International Journal of Chemical Kinetics, 33(11), 661-673. [Link]

  • Mylan Laboratories Ltd. (2018). Process for preparation of apremilast and novel polymorphs thereof.
  • Nefkens, G. H. L. (1960). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Nature, 185(4709), 309. [Link]

  • Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 943. [Link]

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Foundational

A Technical Guide to the Experimental Analysis of (R)-2-(1,3-Dioxo-2-isoindolinyl)succinic Acid (CAS 62249-41-6)

Disclaimer: The compound (R)-2-(1,3-Dioxo-2-isoindolinyl)succinic Acid (CAS 62249-41-6) is classified as a rare chemical for research purposes. Publicly available, peer-reviewed experimental data specifically detailing i...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound (R)-2-(1,3-Dioxo-2-isoindolinyl)succinic Acid (CAS 62249-41-6) is classified as a rare chemical for research purposes. Publicly available, peer-reviewed experimental data specifically detailing its synthesis, characterization, and biological activity is limited. This guide, therefore, is constructed based on established principles and protocols for structurally analogous compounds, such as thalidomide and other isoindoline-1,3-dione derivatives.[1][2][3][4] The methodologies presented herein are proposed frameworks for researchers to develop and validate their own experimental investigations.

Introduction

(R)-2-(1,3-Dioxo-2-isoindolinyl)succinic Acid is a chiral molecule belonging to the phthalimide class of compounds. Its core structure, featuring an isoindoline-1,3-dione moiety linked to a succinic acid backbone, is reminiscent of thalidomide and its analogs, a class of molecules with significant interest for their immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][5] The presence of a carboxylic acid group suggests potential for different solubility profiles and biological interactions compared to classic thalidomide. This guide provides a comprehensive, albeit prospective, overview of the essential experimental workflows required to synthesize, purify, characterize, and evaluate the biological activity of this compound.

Physicochemical Properties

A summary of the basic, calculated, and supplier-provided properties for CAS 62249-41-6 is provided below. Experimental verification of these properties is a critical first step in any research endeavor.

PropertyValueSource
CAS Number 62249-41-6N/A
Chemical Name (R)-2-(1,3-Dioxo-2-isoindolinyl)succinic AcidChemSrc
Molecular Formula C₁₂H₉NO₆Calculated
Molecular Weight 263.209 g/mol Sigma-Aldrich[6]

Part 1: Chemical Synthesis and Purification

The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry. The most logical and direct approach for synthesizing the target compound involves the condensation of phthalic anhydride with (R)-aspartic acid. Aspartic acid is the succinic acid derivative that contains the required amine for the condensation reaction.

Proposed Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the amino group of (R)-aspartic acid on one of the carbonyl carbons of phthalic anhydride, forming a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product.

G PA Phthalic Anhydride Intermediate Phthalamic Acid Intermediate PA->Intermediate Nucleophilic Acyl Substitution AA (R)-Aspartic Acid AA->Intermediate Product (R)-2-(1,3-Dioxo-2-isoindolinyl)succinic Acid Intermediate->Product Dehydration (Heat, Acetic Acid)

Caption: Proposed two-step, one-pot synthesis pathway.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for synthesizing N-phthaloyl amino acids.[6]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-aspartic acid (1.0 eq) and phthalic anhydride (1.05 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aspartic acid). Acetic acid serves both as a solvent and a catalyst for the dehydration step.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reactants will initially be a suspension but should dissolve as the reaction progresses. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting materials (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out of the solution.

    • Pour the reaction mixture slowly into a beaker of cold deionized water (10x the volume of acetic acid used), while stirring. This will precipitate the crude product.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid copiously with cold deionized water to remove residual acetic acid and unreacted starting materials.

    • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Protocol: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice for polar, acidic compounds is an ethanol/water or acetic acid/water mixture.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: Analytical Characterization

Robust analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Sigma-Aldrich explicitly notes that the buyer assumes responsibility for confirming the product's identity and purity.

Workflow for Analytical Characterization

G Start Synthesized & Purified Product HPLC 1. HPLC-UV Analysis Start->HPLC Assess Purity NMR 2. NMR Spectroscopy HPLC->NMR Confirm Structure MS 3. Mass Spectrometry NMR->MS Confirm Molecular Weight FTIR 4. FTIR Spectroscopy MS->FTIR Confirm Functional Groups End Confirmed Structure & Purity >95% FTIR->End

Caption: Sequential workflow for analytical validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the purity of the final compound. A method developed for succinic acid analysis can be adapted.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system using a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic solvent like acetonitrile. The low pH is crucial to keep the carboxylic acid groups protonated for good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm (for the phthalimide chromophore) and 205 nm (for the succinic acid moiety).[7]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water).

  • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR:

    • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is a good choice due to its ability to dissolve polar compounds and the presence of exchangeable carboxylic acid protons.

    • Expected Signals:

      • Aromatic protons of the phthalimide group (a multiplet around 7.8-8.0 ppm).

      • The methine proton (CH) of the succinic acid backbone, which is chiral.

      • The diastereotopic methylene protons (CH₂) of the succinic acid backbone.

      • A broad singlet for the carboxylic acid proton (OH), which may be concentration-dependent.

  • ¹³C NMR:

    • Expected Signals:

      • Two signals for the imide carbonyls (~167 ppm).

      • Signals for the two carboxylic acid carbonyls (~170-175 ppm).

      • Signals for the aromatic carbons.

      • Signals for the aliphatic carbons (CH and CH₂) of the succinate backbone.

Part 3: Prospective Biological Activity Screening

Given its structural similarity to thalidomide analogs and other isoindole-1,3-dione derivatives, the primary biological activities to investigate would be anti-inflammatory and anti-cancer effects.[3][4][8]

Hypothesized Mechanism of Action

Many phthalimide-based immunomodulatory drugs (IMiDs) function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific neo-substrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors in immune cells results in downstream immunomodulatory effects. It is plausible that CAS 62249-41-6 could operate through a similar mechanism.

G Compound CAS 62249-41-6 CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN Binds to IKZF1 Ikaros (IKZF1) Aiolos (IKZF3) CRBN->IKZF1 Recruits (Altered Specificity) Proteasome Proteasome IKZF1->Proteasome Ubiquitination Degradation Protein Degradation Proteasome->Degradation Effects Downstream Effects: - Anti-inflammatory - Anti-proliferative Degradation->Effects Leads to

Caption: Hypothesized CRBN-mediated mechanism of action.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the compound's effect on cancer cell viability. Studies on similar isoindole-1,3-dione derivatives have demonstrated cytotoxicity against various cancer cell lines.[3][8]

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells or HL-60 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3][9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Plot cell viability (%) versus compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Activity (Cytokine Release Assay)

This assay measures the compound's ability to suppress the production of pro-inflammatory cytokines.

  • Cell Culture: Use peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

  • Pre-treatment: Incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells. Include unstimulated and LPS-only controls.

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition of TNF-α production at each compound concentration and determine the IC₅₀.

Conclusion

References

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  • Xiao, Y., & Wang, J. (2002). Solid-phase synthesis of thalidomide and its analogues. Journal of Combinatorial Chemistry, 4(2), 149-153. [Link]

  • Benjamin, E., & Hijji, Y. M. (2017). A Novel Green Synthesis of Thalidomide and Analogs. Journal of Chemistry, 2017, 8567083. [Link]

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  • Google Patents. (2002). 1-oxo-and 1,3-dioxoisoindolines. US6403613B1.
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  • Siddiqui, N., et al. (2013). Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents. Acta Poloniae Pharmaceutica, 70(1), 83-90. [Link]

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 5(1), 77. [Link]

  • Thoma, K., & Ziegler, I. (1998). Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media. European Journal of Pharmaceutics and Biopharmaceutics, 46(2), 183-190. [Link]

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  • Di Mola, A., et al. (2024). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. Molbank, 2024(1), M1849. [Link]

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Exploratory

Foreword: The Phthalimide Scaffold - From Infamy to Indispensability

An In-depth Technical Guide to the Biological Activity of Novel Phthalimide Derivatives The journey of the phthalimide scaffold in medicinal chemistry is a compelling narrative of scientific discovery, tragedy, and redem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Novel Phthalimide Derivatives

The journey of the phthalimide scaffold in medicinal chemistry is a compelling narrative of scientific discovery, tragedy, and redemption. Initially introduced in the late 1950s, thalidomide, the most infamous phthalimide derivative, was prescribed as a sedative and antiemetic, leading to a devastating teratogenicity crisis.[1][2] This event, however, inadvertently catalyzed a deeper investigation into its mechanisms, revealing potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][3] This research resurrected the phthalimide core, not as a pariah, but as a "privileged scaffold" – a molecular framework that is a recurring motif in biologically active compounds.[4] Today, thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide, are cornerstone therapies for hematologic malignancies like multiple myeloma.[1][5][6]

This guide, intended for researchers and drug development professionals, moves beyond the historical context to provide a deep technical dive into the diverse biological activities of novel phthalimide derivatives. We will explore the causality behind their mechanisms of action, provide field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that drive modern phthalimide-based drug discovery.

The Core Chemistry: Synthesis of the Phthalimide Framework

The versatility of the phthalimide scaffold stems from its straightforward and efficient synthesis, which allows for extensive functionalization. The most common and robust method involves the condensation of phthalic anhydride with a primary amine.[7][8] This reaction typically proceeds via direct fusion or by heating in a solvent like glacial acetic acid or dimethylformamide (DMF).[7]

The foundational nature of this synthesis provides a divergent point for creating vast libraries of derivatives. By varying the R-group of the primary amine (R-NH₂), researchers can introduce diverse pharmacophores to modulate the compound's physicochemical properties and biological targets.

Workflow for Synthesis and Screening

The logical progression from synthesis to biological validation is a critical workflow in drug discovery. The following diagram illustrates a typical pathway for developing novel phthalimide candidates.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start Phthalic Anhydride + Primary Amine (R-NH2) reaction Condensation Reaction (e.g., Acetic Acid, Heat) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition, Antimicrobial MIC) characterization->in_vitro Pure Compound Library hit_id Hit Identification & SAR Analysis in_vitro->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Models (Xenograft, Disease Models) lead_opt->in_vivo pre_clinical Pre-clinical Development in_vivo->pre_clinical Pre-clinical Candidate

Caption: General workflow from synthesis to pre-clinical evaluation.

Anticancer Activity: Targeting the Ubiquitin-Proteasome System

The most profound therapeutic impact of phthalimides has been in oncology, particularly with the immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.[1][5] Their mechanism, once elusive, is now known to center on the hijacking of the E3 ubiquitin ligase complex.

Mechanism of Action: Cereblon (CRBN) Modulation

A landmark discovery identified Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase, as the primary molecular target of IMiDs.[1][9] In their natural state, these drugs bind to CRBN, inducing a conformational change that expands its substrate specificity. This "molecular glue" effect causes the E3 ligase to recognize and polyubiquitinate neo-substrates that it would otherwise ignore.

In multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[1][9] Their subsequent degradation by the proteasome leads to potent anti-proliferative and apoptotic effects.

G cluster_complex E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->CRBN IMiD Phthalimide IMiD (e.g., Lenalidomide) IMiD->CRBN Binds & Alters Substrate Pocket IKZF1 Neo-substrate (IKZF1/IKZF3) IKZF1->CRBN Recruitment Proteasome Proteasome IKZF1->Proteasome Degradation Ub Ubiquitin Ub->IKZF1 Polyubiquitination Apoptosis Myeloma Cell Apoptosis Proteasome->Apoptosis Leads to

Caption: Mechanism of IMiDs via Cereblon-mediated degradation.

Beyond CRBN modulation, other phthalimide derivatives have been shown to exert anticancer effects through mechanisms such as inhibiting angiogenesis and targeting enzymes like tryptase.[1][10]

Table 1: Selected Anticancer Phthalimide Derivatives and their Activity
Compound ClassTarget CancerReported IC₅₀ / ActivityReference
Thalidomide AnalogsMultiple MyelomaClinically approved immunomodulators[1]
ThiosemicarbazonesSarcoma 180Immunomodulatory and anticancer activity[11]
TGF-β InhibitorsBreast, Colon, LiverDesigned as ALK5 kinase inhibitors[12]

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of phthalimides are intrinsically linked to their immunomodulatory capabilities. The mechanism often involves the regulation of key cytokines that mediate the inflammatory cascade.

Mechanism of Action: Cytokine Modulation

Thalidomide and its analogs are potent inhibitors of tumor necrosis factor-alpha (TNF-α), a primary mediator of inflammation.[13][14] The proposed mechanism involves enhancing the degradation of TNF-α mRNA, which reduces the production and secretion of the cytokine.[15] Furthermore, these compounds can suppress the activity of NF-κB, a crucial transcription factor that governs the expression of many pro-inflammatory genes.[3]

Conversely, IMiDs can also be co-stimulatory for the immune system. They enhance the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) from T-cells, which boosts anti-tumor immunity.[9] They have also been shown to inhibit the proliferation and suppressor function of T regulatory cells (Tregs), further unleashing the immune system against cancer cells.[16]

Some novel derivatives have demonstrated anti-inflammatory activity superior to thalidomide by modulating TNF-α production.[13]

Antimicrobial Activity

The phthalimide scaffold is a promising framework for developing new antimicrobial agents to combat the rise of drug-resistant pathogens.[7][17] Studies have demonstrated the efficacy of novel phthalimide derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18]

Mechanism of Action and Structure-Activity Relationship (SAR)

While the exact mechanisms for many novel derivatives are still under investigation, proposed targets include the bacterial cytochrome bc1 complex and DNA gyrase.[17][19] The hydrophobic nature of the core phthalimide structure is believed to facilitate passage across microbial cell membranes.[4][18]

Structure-activity relationship studies have shown that the nature of the N-substituent is critical for antimicrobial potency. The introduction of various heterocyclic rings, alkyl chains, and aromatic groups has yielded compounds with significant activity.

Table 2: Antimicrobial Activity of Novel Phthalimide Derivatives
Derivative TypeTarget OrganismActivity (MIC in µg/mL)Reference
N-aryl/alkynylBacillus subtilis0.49 - 31.25[17]
N-aryl/alkynylStaphylococcus aureus0.98 - 31.25[17]
N-aryl/alkynylMycobacterium smegmatis0.49 - 1.95[17]
N-substitutedStaphylococcus aureusShowed "very good activity"[7]
N-substitutedEscherichia coliShowed "very good activity"[7]

Neuroprotective Activity

Emerging research highlights the potential of phthalimide derivatives in treating neurodegenerative diseases like Alzheimer's.[20][21] Their mode of action in this context appears to be multifactorial, addressing oxidative stress and enzymatic dysregulation.

Mechanism of Action: Multi-Target Approach

Many neurodegenerative pathologies are linked to oxidative stress and the accumulation of reactive oxygen species (ROS). Certain phthalimide derivatives have demonstrated potent antioxidant activity, capable of scavenging free radicals.[22]

Another key target is Monoamine Oxidase B (MAO-B), an enzyme that metabolizes dopamine.[23] Its inhibition can increase dopamine levels and provide neuroprotective effects. Novel phthalimide-hydroxypyridinone derivatives have been designed as dual-function agents that both chelate excess iron ions (which can catalyze oxidative damage) and selectively inhibit MAO-B.[21]

Experimental Protocols: A Self-Validating System

The integrity of any drug discovery program rests on robust and reproducible experimental methodologies. The following protocols are presented as self-validating systems, incorporating necessary controls and clear endpoints.

Protocol 1: General Synthesis of N-Substituted Phthalimides
  • Rationale: This protocol provides a foundational method for generating a library of derivatives for screening. The causality is direct: reacting phthalic anhydride with a primary amine forms the stable five-membered imide ring.

  • Methodology:

    • Combine phthalic anhydride (1.0 eq) and the desired primary amine (1.05 eq) in a round-bottom flask.

    • Add glacial acetic acid as a solvent (approx. 10 mL per gram of phthalic anhydride).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker of cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

    • Dry the purified product under vacuum. Confirm structure and purity using NMR and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
  • Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized phthalimide derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Validation Checkpoint: Observe the formation of purple formazan crystals in the vehicle control wells under a microscope.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25] It is a quantitative and standardized method for assessing antimicrobial potency.[26]

  • Methodology:

    • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

    • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls (Self-Validation):

      • Positive Control: A well with broth and inoculum only (should show growth).

      • Negative Control: A well with broth only (should show no growth).

      • Standard Antibiotic: A row with a known antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.

    • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

    • Reading the MIC: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth).

Future Perspectives

The study of phthalimide derivatives continues to be a vibrant and highly productive area of medicinal chemistry. Future research will likely focus on several key areas:

  • PROTACs and Molecular Glues: Building on the success of IMiDs, the phthalimide scaffold, particularly the glutarimide ring of lenalidomide, is being extensively used as the E3 ligase-binding element in Proteolysis Targeting Chimeras (PROTACs). This technology allows for the targeted degradation of virtually any protein of interest, opening up vast new therapeutic possibilities.

  • Targeted Therapies: The development of derivatives with high specificity for targets beyond CRBN, such as specific kinases, enzymes, or receptors implicated in disease.

  • Combination Therapies: Exploring the synergistic effects of novel phthalimides with existing therapeutic agents to overcome drug resistance and improve patient outcomes.[27]

The phthalimide core, with its synthetic tractability and proven therapeutic relevance, is set to remain a cornerstone of drug discovery for years to come.

References

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  • Shaaban, M. R., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC - NIH.
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  • Liu, J., et al. (2020). Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury: Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition. PubMed.
  • Mohammed, H. A., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. J. Pharm. Sci. & Res..
  • Acar, J. F., & Goldstein, F. W. (2012). Antimicrobial Susceptibility Testing. Apec.org.
  • Pessoa, C., et al. (2013). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. SciELO.
  • Sampaio, E. P., et al. (1993). Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation. The Journal of Experimental Medicine.
  • Galustian, C., et al. (2009). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Cancer Immunology, Immunotherapy.
  • Khan, Z. A., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Krönke, J., & Ebert, B. L. (2016).
  • Wikipedia contributors. (2024). Phthalimide. Wikipedia.
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Gökhan-Kelekçi, N., et al. (2020). Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. PubMed Central.
  • Zhang, C., et al. (2023). Exploration of the novel phthalimide-hydroxypyridinone derivatives as multifunctional drug candidates against Alzheimer's disease. PubMed.
  • European Medicines Agency. (2021).
  • Kamal, A., et al. (2023). Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid in Modern Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 2-(1,3-Dioxo-1,3-dihydr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, commonly known as N-Phthaloyl-aspartic acid. The primary focus is its role as a key intermediate and protecting group in organic synthesis, particularly in the context of peptide and amino acid chemistry. We will delve into the mechanistic underpinnings of its synthesis and utility, provide validated experimental protocols, and discuss critical considerations such as stereochemical integrity and potential side reactions.

Introduction: The Phthaloyl Group in Synthetic Strategy

The protection of functional groups is a cornerstone of multi-step organic synthesis. For the amine group of amino acids, the phthaloyl group offers a robust and reliable masking strategy. Introduced via reagents like phthalic anhydride, it forms a stable phthalimide that is resistant to a wide range of reaction conditions, including acidic environments that would cleave other common protecting groups like the Boc group.[1] 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is the direct product of applying this strategy to aspartic acid. Its bifunctional nature, possessing both the protected amine and two carboxylic acid moieties, makes it a versatile building block for more complex molecular architectures.[2][3]

Compound Data and Properties

A summary of the key physicochemical properties of N-Phthaloyl-DL-aspartic acid is provided below.

ParameterValueReference(s)
Systematic Name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acidN/A
Common Name N-Phthaloyl-DL-aspartic acid[4][5]
CAS Number 6296-53-3 (for DL-form)N/A
Molecular Formula C₁₂H₉NO₆N/A
Molecular Weight 263.21 g/mol N/A
Appearance White to off-white solidN/A

Core Application: Amino Group Protection and Peptide Synthesis

The most prevalent application of this compound and its synthetic precursors is in peptide chemistry. The phthaloyl group serves as an effective N-terminal protecting group for aspartic acid.

Mechanism of N-Phthaloylation

The synthesis is typically a condensation reaction between aspartic acid and phthalic anhydride. The reaction proceeds via a nucleophilic attack of the amino group on one of the anhydride's carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the highly stable five-membered imide ring.[1] This reaction is often carried out in a high-boiling solvent like glacial acetic acid to facilitate the removal of water.[4][5]

Caption: General synthesis of N-Phthaloyl-aspartic acid.

Critical Challenge: Aspartimide Formation

A significant challenge in peptide synthesis involving aspartic acid is the formation of aspartimide, a cyclic imide side-product.[6][7] This side reaction is particularly pronounced during Fmoc-based solid-phase peptide synthesis (SPPS), where repeated exposure to basic conditions (e.g., piperidine for Fmoc deprotection) can trigger the cyclization.[7][8] The reaction involves the peptide backbone nitrogen attacking the side-chain carbonyl of the aspartyl residue.

This cyclization leads to a mixture of products, including α- and β-peptides, and can cause racemization at the α-carbon, compromising the purity and biological activity of the final peptide.[7][9]

Caption: Pathway of base-catalyzed aspartimide formation.

Experimental Protocols

The following protocols are adapted from established literature procedures and represent common methodologies for the synthesis and deprotection of N-phthaloyl-aspartic acid.

Protocol 1: Synthesis of N-Phthaloyl-DL-Aspartic Acid

This protocol describes the direct condensation of DL-aspartic acid with phthalic anhydride.

Materials:

  • DL-Aspartic Acid

  • Phthalic Anhydride

  • Glacial Acetic Acid

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine DL-aspartic acid (0.1 mol) and phthalic anhydride (0.1 mol).[4][5]

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a dehydrating agent.[4]

  • Reflux: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain reflux for 2-4 hours. The reaction mixture should become a clear solution.[5]

  • Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product may begin to crystallize.

  • Precipitation: Pour the cooled reaction mixture into 200 mL of cold water with stirring. A white precipitate of N-Phthaloyl-DL-aspartic acid will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high (80-90%).

Protocol 2: Deprotection via Hydrazinolysis

The phthaloyl group is most commonly removed by treatment with hydrazine, which forms a stable phthalhydrazide, liberating the free amine.

Materials:

  • N-Phthaloyl-protected amino acid or peptide

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or a similar protic solvent

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Dissolution: Dissolve the N-phthaloyl-protected compound (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.5-2 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. The progress can be monitored by TLC. A white precipitate of phthalhydrazide will typically form.

  • Workup: a. Cool the reaction mixture and filter off the phthalhydrazide precipitate. b. Evaporate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in water and acidify with dilute HCl to protonate the liberated amine. d. The final product (the deprotected amino acid or peptide hydrochloride salt) can be isolated by crystallization or other standard purification techniques.

Broader Synthetic Applications

Beyond its role as a protecting group, N-phthaloyl-aspartic acid and its derivatives serve as versatile chiral synthons. The two carboxylic acid groups can be differentiated chemically to allow for selective transformations, making it a valuable starting material for the synthesis of:

  • Unnatural amino acids: The carbon backbone can be elaborated to create novel amino acid structures.

  • Heterocyclic compounds: The functional groups can be used to construct various ring systems of pharmaceutical interest.[10]

  • Chiral resolving agents: The carboxylic acid groups can form diastereomeric salts with racemic amines or alcohols, facilitating their separation.[11][12]

Safety and Handling

  • Phthalic Anhydride: Corrosive and a respiratory irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a well-ventilated area or fume hood.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and dispose of chemical waste according to institutional guidelines.

Conclusion

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a fundamentally important derivative in organic synthesis. Its primary utility lies in the robust protection of the amine functionality of aspartic acid, which is crucial for multi-step syntheses, especially in the peptide field. While effective, researchers must remain vigilant to the potential for aspartimide formation, a deleterious side reaction that can compromise yield and stereochemical purity. By understanding the underlying mechanisms and employing validated protocols, scientists can strategically leverage the phthaloyl group to achieve their synthetic goals.

References

  • Adibi, H., et al. (2007). A mild and efficient method for the synthesis of N-phthaloyl amino acids. Journal of the Iranian Chemical Society. Available at: [Link]

  • Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research. Available at: [Link]

  • Sheehan, J. C., & Chapman, D. W. (1953). The Synthesis of N-Phthaloyl Derivatives of Amino Acids. Journal of the American Chemical Society.
  • Nefkens, G. H. L. (1960). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Nature. Available at: [Link]

  • Dunn, M. S., & Smart, B. W. (1950). DL-Aspartic acid. Organic Syntheses. Available at: [Link]

  • Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2019). 26.3: Synthesis of Amino Acids. Available at: [Link]

  • Tims, H. S., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Formyl-L-Aspartic Acid in Pharmaceutical Synthesis. Available at: [Link]

  • Al-Majdhoub, M. I., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Succinic acid. Available at: [Link]

  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. Available at: [Link]

  • Raza, A., et al. (2017). Structure of compounds O-[2-(1, 3-dioxo-1, 3-dihydro-2H-isoindol-2-yl)... ResearchGate. Available at: [Link]

  • Lauer, A., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection. Available at: [Link]

  • Tims, H. S., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available at: [Link]

  • Raza, A., et al. (2010). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. National Institutes of Health. Available at: [Link]

  • Leist, M., et al. (2022). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Odabaşoğlu, M., et al. (2010). 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione. National Institutes of Health. Available at: [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, a Highly Enantioselective Epoxidation Catalyst. Organic Syntheses. Available at: [Link]p0001)

Sources

Application

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid as a ligand in coordination chemistry

An In-Depth Guide to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid in Coordination Chemistry: Synthesis, Characterization, and Application Introduction: A Versatile Ligand for Functional Materials In the expans...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid in Coordination Chemistry: Synthesis, Characterization, and Application

Introduction: A Versatile Ligand for Functional Materials

In the expansive field of coordination chemistry, the rational design of organic ligands is paramount to creating metal complexes with tailored properties and functions. 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, also known as N-phthaloyl-aspartic acid, emerges as a particularly compelling ligand. Its structure thoughtfully combines two key features: a phthalimide group, which protects the amine functionality of the parent amino acid (aspartic acid), and two carboxylic acid groups that are available for coordination with metal ions.[1][2] This design directs metal binding exclusively through the carboxylate moieties, offering predictable and versatile coordination modes.

The presence of the chiral center inherited from aspartic acid and the dicarboxylate functionality allows this ligand to act as a powerful building block for a diverse range of coordination compounds, from discrete mononuclear complexes to intricate, multidimensional coordination polymers and metal-organic frameworks (MOFs).[1][3] The resulting materials hold significant promise in fields such as heterogeneous catalysis, where they can mimic enzymatic activity, and in drug development, where the coordination of bioactive ligands to metal centers can enhance therapeutic efficacy.[3][4][5][6]

This guide serves as a comprehensive resource for researchers, providing detailed protocols and expert insights into the synthesis of N-phthaloyl-aspartic acid, its coordination with various metal centers, and the characterization and application of the resulting complexes.

Part I: Ligand Synthesis and Characterization

Scientific Rationale

The synthesis of the ligand begins with the protection of the α-amino group of aspartic acid. The phthaloyl group is an ideal choice for this purpose as it is robust under a variety of reaction conditions and effectively prevents the nitrogen atom from interfering with the desired carboxylate-metal coordination.[2] The method of Nefkens, utilizing N-carbethoxyphthalimide, is often preferred over direct condensation with phthalic anhydride as it tends to result in cleaner reactions and higher yields.[1] Rigorous characterization of the synthesized ligand is a critical, self-validating step to ensure its purity and structural integrity before proceeding to complexation reactions.

Protocol 1: Synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

This protocol is adapted from established methods for the N-phthaloylation of amino acids.[1]

Materials:

  • L-aspartic acid

  • Sodium carbonate (Na₂CO₃)

  • N-carbethoxyphthalimide

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware, magnetic stirrer with heating, and filtration apparatus

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.66 g (0.053 mol) of Na₂CO₃ in 30 mL of deionized water. Add 3.0 g (0.0225 mol) of L-aspartic acid to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture in an ice-water bath to between 0 °C and -8 °C.

  • Addition of Protecting Agent: While maintaining the low temperature, add 5.4 g (0.0246 mol) of N-carbethoxyphthalimide to the mixture in portions.

  • Reaction: Continue stirring the mixture vigorously. The N-carbethoxyphthalimide will gradually dissolve over approximately 30-45 minutes. Allow the reaction to proceed for an additional 2-3 hours at room temperature.

  • Acidification: After the reaction is complete, cool the mixture again in an ice bath and carefully acidify it by the dropwise addition of concentrated HCl until the pH reaches ~1-2. A white precipitate of the product will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

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// Edges reagents -> cooling1; cooling1 -> add_protect; add_protect -> reaction; reaction -> acidify; acidify -> product; product -> filtration; filtration -> final_product; } doteditor Caption: Workflow for the synthesis of N-phthaloyl-aspartic acid.

Protocol 2: Characterization of the Ligand

To ensure the successful synthesis of the ligand, a combination of spectroscopic and physical analyses is required.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: NMR provides unambiguous structural information. The proton (¹H) and carbon (¹³C) spectra will confirm the covalent structure and purity.

  • Procedure: Dissolve 10-20 mg of the dried product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H-NMR (in DMSO-d₆): Expect signals corresponding to the aromatic protons of the phthalimide group (a multiplet around 7.8-8.0 ppm), the α-proton (a triplet or doublet of doublets around 5.1 ppm), and the β-methylene protons (two doublets of doublets around 2.9-3.2 ppm due to diastereotopicity).[1] The carboxylic acid protons will appear as a broad singlet at a high chemical shift (>12 ppm).

  • ¹³C-NMR (in DMSO-d₆): Expect signals for the imide carbonyls (~167 ppm), the two distinct carboxyl carbons (~170-172 ppm), aromatic carbons (123-135 ppm), the α-carbon (~48 ppm), and the β-carbon (~34 ppm).[1]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Rationale: FT-IR is used to identify key functional groups.

  • Procedure: Acquire a spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Expected Peaks:

    • Broad O-H stretch from carboxylic acids (~2500-3300 cm⁻¹)

    • Asymmetric and symmetric C=O stretches from the imide group (~1775 and 1710 cm⁻¹)

    • C=O stretch from the carboxylic acid groups (~1700 cm⁻¹)

    • Aromatic C=C stretches (~1600 cm⁻¹)

3. Mass Spectrometry (MS):

  • Rationale: MS confirms the molecular weight of the synthesized ligand.

  • Procedure: Use Electrospray Ionization (ESI) in negative mode.

  • Expected Result: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 262.04.[7]

Technique Parameter Expected Result Reference
¹H-NMR Chemical Shifts (ppm) in DMSO-d₆~7.9 (m, 4H, Ar-H), ~5.1 (t, 1H, α-CH), ~3.0 (m, 2H, β-CH₂)[1]
¹³C-NMR Chemical Shifts (ppm) in DMSO-d₆~171, ~170 (COOH), ~167 (C=O, imide), 123-135 (Ar-C), ~48 (α-C), ~34 (β-C)[1]
FT-IR Wavenumber (cm⁻¹)~1775, ~1710 (C=O, imide), ~1700 (C=O, acid)-
ESI-MS m/z [M-H]⁻262.04[7]
Melting Point °CLiterature-specific value-

Part II: Synthesis of Coordination Complexes

General Principles and Causality

The dicarboxylate nature of N-phthaloyl-aspartic acid allows it to function as a versatile linker. The outcome of a coordination reaction is dictated by several factors:

  • Metal Ion: The coordination number, preferred geometry (e.g., octahedral, tetrahedral), and Lewis acidity of the metal ion (e.g., Cu²⁺, Zn²⁺, Zr⁴⁺) will determine the local structure of the coordination node.

  • Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can influence the final product, sometimes incorporating into the final structure.

    • Temperature & Pressure: Standard room temperature reactions often yield discrete complexes or simple polymers. Solvothermal or hydrothermal conditions (elevated temperature and pressure) provide the necessary energy to overcome kinetic barriers, promoting the formation of highly crystalline and thermodynamically stable extended networks like MOFs.[3]

    • pH/Modulators: For metals like Zr(IV), modulators such as formic or acetic acid are often added. These competitive ligands slow down the rapid hydrolysis and olation of the metal precursor, promoting the growth of larger, more ordered crystals.[3]

Protocol 3: General Synthesis of a Discrete Metal Complex

This protocol describes a typical synthesis for a simple coordination compound at ambient pressure.[8][9]

Materials:

  • N-phthaloyl-aspartic acid (Ligand, L)

  • Metal salt (e.g., Cobalt(II) chloride hexahydrate, CoCl₂·6H₂O)

  • Ethanol

  • Deionized water

  • Base (e.g., NaOH or triethylamine), if needed for deprotonation

Procedure:

  • Ligand Solution: Dissolve 1 mmol of the ligand in a suitable solvent mixture, such as 20 mL of ethanol/water (1:1 v/v). Gentle heating may be required. If the ligand is not fully deprotonated, a stoichiometric amount of base can be added.

  • Metal Salt Solution: In a separate flask, dissolve 0.5 mmol of the metal salt (for a 2:1 L:M ratio) in 10 mL of ethanol or water.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or precipitation is often observed immediately.

  • Crystallization: Stir the reaction mixture for 2-4 hours. If a precipitate forms, it can be collected. For crystalline products, the solution can be sealed and left for slow evaporation, or layered with a non-solvent to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration, wash with the mother liquor solvent, and then with a more volatile solvent like diethyl ether.

  • Drying: Dry the complex in a desiccator or under vacuum at a mild temperature.

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// Edges ligand_sol -> mixing; metal_sol -> mixing; mixing -> reaction; reaction -> crystallization; crystallization -> isolation; isolation -> product; } doteditor Caption: General workflow for the synthesis of a coordination complex.

Protocol 4: Solvothermal Synthesis of a Zirconium Coordination Polymer

This protocol is representative of a method to produce a robust, porous material.[3]

Materials:

  • N-phthaloyl-aspartic acid

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Formic acid)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation: In a 20 mL glass vial, combine 65.8 mg (0.25 mmol) of N-phthaloyl-aspartic acid, 58.3 mg (0.25 mmol) of ZrCl₄, and 10 mL of DMF.

  • Modulator Addition: Add a significant excess of the modulator, for example, 1.0 mL of formic acid. This step is crucial for controlling the crystallinity of the final product.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Solvothermal Reaction: Transfer the vial into a 23 mL Teflon-lined autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Program: Heat the autoclave to 120 °C and hold for 72 hours. Then, allow it to cool slowly to room temperature.

  • Isolation and Activation: Collect the microcrystalline powder by centrifugation or filtration. Wash the product repeatedly with fresh DMF and then with a solvent like ethanol to exchange the high-boiling DMF.

  • Drying/Activation: Activate the material by heating under vacuum to remove the guest solvent molecules from the pores.

Part III: Advanced Characterization of Coordination Complexes

Verifying the structure and properties of a newly synthesized coordination complex requires a suite of analytical techniques.

Technique Purpose and Rationale Key Information Obtained
Single-Crystal X-ray Diffraction Provides the definitive, three-dimensional atomic arrangement. It is the gold standard for structural elucidation.Coordination geometry, bond lengths/angles, crystal packing, porosity.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk, microcrystalline sample and can be used to identify the product by matching the experimental pattern to a calculated one from single-crystal data.Crystalline phase identity and purity.
FT-IR Spectroscopy Confirms the coordination of the carboxylate groups to the metal center. The separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching frequencies provides insight into the coordination mode (e.g., bridging, chelating).Ligand coordination, coordination mode of carboxylates.
Thermogravimetric Analysis (TGA) Measures the change in mass as a function of temperature. This is used to determine the thermal stability of the complex and to quantify the amount of coordinated or guest solvent molecules.Thermal stability, solvent content, decomposition pathway.
Elemental Analysis (CHN) Determines the weight percentages of carbon, hydrogen, and nitrogen. This is used to confirm the empirical formula of the synthesized complex.Confirmation of the bulk composition and stoichiometry.
Surface Area Analysis (BET) For porous materials like MOFs, this technique measures the specific surface area by nitrogen adsorption at 77 K.Porosity and accessible surface area for catalysis or storage.

Part IV: Applications in Catalysis and Drug Development

Application Focus: Heterogeneous Catalysis

Coordination polymers derived from N-phthaloyl-aspartic acid, especially those with robust frameworks like Zr-based MOFs, are excellent candidates for heterogeneous catalysis.[3] The Zr-oxo clusters act as Lewis acidic sites, while the organic linkers can be functionalized to create specific chemical environments, mimicking the active sites of enzymes.[3]

Protocol 5: Assay for Catalytic Ester Hydrolysis

This protocol assesses the catalytic activity of a synthesized porous complex using the hydrolysis of p-nitrophenylacetate (PNPA) as a model reaction.[3]

Materials:

  • Synthesized coordination polymer (catalyst)

  • p-Nitrophenylacetate (PNPA)

  • Buffer solution (e.g., TRIS buffer, pH 8.0)

  • Acetonitrile (ACN) or DMSO

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Catalyst Suspension: Prepare a stock suspension of the catalyst (e.g., 1 mg/mL) in the buffer solution.

  • Substrate Solution: Prepare a stock solution of PNPA (e.g., 10 mM) in ACN or DMSO.

  • Reaction Setup: In a quartz cuvette, add 2.9 mL of buffer solution and an appropriate volume of the catalyst suspension (e.g., 50 µL for a final concentration of ~17 µg/mL).

  • Initiation: Start the reaction by adding a small volume of the PNPA stock solution (e.g., 30 µL) to the cuvette, bringing the total volume to 3.0 mL. Mix quickly by inversion.

  • Monitoring: Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at 400 nm over time. This wavelength corresponds to the formation of the p-nitrophenolate product.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of product formation (M/s). The molar extinction coefficient (ε) for p-nitrophenolate under these conditions must be determined or obtained from the literature.

    • Calculate the initial reaction rate and normalize it by the amount of catalyst used.

    • Calculate the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time).

Application Focus: Drug Development

The coordination of ligands to metal ions can lead to novel therapeutic agents with unique mechanisms of action, overcoming limitations of purely organic drugs.[5][10] Metal complexes of N-phthaloyl amino acid derivatives have been investigated as potential anti-inflammatory agents.[4] The rationale is that the complex may have improved cell permeability, stability, or the ability to interact with biological targets in a way that the free ligand cannot.

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// Edges ligand_design -> complex_synth; complex_synth -> charact; charact -> invitro; invitro -> invivo [label="Promising\nCandidates"]; invivo -> lead_opt; } doteditor Caption: Conceptual workflow for the development of metal-based drugs.

Conclusion and Future Outlook

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid stands out as a ligand of significant potential. Its straightforward synthesis and versatile coordination capabilities enable the construction of a wide array of functional materials. The protocols and insights provided herein offer a solid foundation for researchers to explore this system. Future research directions could focus on exploiting the ligand's inherent chirality to develop enantioselective catalysts, designing stimuli-responsive materials for targeted drug delivery, or creating novel hybrid materials by incorporating these complexes into other matrices. The continued exploration of this ligand system is poised to yield exciting advancements in both materials science and medicinal inorganic chemistry.

References

  • García-Marín, E., Almendro-García, R., et al. (2023). Pseudopeptidic Coordination Polymers Based on Zirconium-Carboxylate Supramolecular Assemblies. ACS Applied Materials & Interfaces.
  • Dhabarde, D. (2022). #77 Design, synthesis and characterization of disubstituted metal complex compounds of 2-(1,3-dioxoisoindolin-2-yl) acetic acid derivatives as anti-inflammatory agents. Journal of Pharmaceutical Chemistry.
  • Bala, A. C., et al. (n.d.). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF β-L-ASPARTYL- CYCLOHEXYLAMIDE AS POTENT LIGAND FOR TRANSITION METAL COMPLEXES. University of Oradea.
  • Jiang, J., et al. (2014). Coordination polymers for catalysis: enhancement of catalytic activity through hierarchical structuring. Chemical Communications.
  • Musa, M. A. (2014). Synthesis of Some New Metal Complexes of 4-(2-carboxyl-1,3-dioxalan-4-yl). Ibn Al-Haitham Journal for Pure & Applied Science.
  • Chandra, S., & Kumar, A. (n.d.). Studies on phthalic acid based macrocyclic transition metal complexes biological activity, molecular docking, synthesis and char. Journal of Research in Chemistry.
  • Sgarbossa, P., et al. (2025). Eco-Friendly Coordination Polymers with Incorporated Nitrogen-Rich Heterocyclic Ligand and Their Hybrids with Gold Nanostructures for Catalytic Conversion of Carbon Dioxide. Molecules.
  • Azam, M., et al. (2024). Structural Diversity and Catalytic Properties of Coordination Polymers with Functionalized Naphthalene Dicarboxylate Linkers. Crystal Growth & Design.
  • PubChemLite. (n.d.). 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)succinic acid. Université du Luxembourg.
  • Abdulridha, M.Q., et al. (2023). Synthesis, Characterization and Thermal Study of Some New Metal Ions Complexes with a New Azo 2-((2-(1H-Indol-2-yl)ethyl)diazinyl)-5-aminophenol. Journal of Medicinal and Chemical Sciences.
  • Pires, B. C., et al. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceutics.
  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science.
  • Pires, B. C., et al. (2025). Special Issue : Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI.
  • Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research.
  • Jaber, S. A. A., & Al-Khafaji, Y. A. H. (2021). Synthesis, Characterization Of Some Metal Complexes With 3-(Benzo[d]Thaizole-2-Yl)-9-Oxo-6,7,7a,9-Tertrahydro-2H-2,10:4,7-Diepoxyfuro [3,2-f][1][3][8] Dioxazonine–2,4 (3H)–Dicarboxylic Acid. Hydro-chloride (L–as–am) and Study their Biological Activity. University of Baghdad Digital Repository. Available at:

Sources

Method

Application Notes and Protocols: 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid in Bioassays

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling a Versatile Building Block for Targeted Protein Degradation The field of chemical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Building Block for Targeted Protein Degradation

The field of chemical biology has been revolutionized by the advent of targeted protein degradation, a powerful strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. A key player in this approach is the E3 ubiquitin ligase Cereblon (CRBN), which can be hijacked by small molecules to induce the degradation of specific protein targets. 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, a structural analog of thalidomide, emerges as a pivotal chemical entity in this context.[1][2][] Its phthalimide group provides the necessary molecular scaffold for high-affinity binding to CRBN, while the succinic acid moiety offers versatile chemical handles for the development of advanced biological probes and therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).[4][5]

This comprehensive guide provides an in-depth exploration of the application of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid in key bioassays. We will delve into the underlying principles, provide detailed, step-by-step protocols, and offer expert insights into experimental design and data interpretation.

Molecular Structure and Principle of Action

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid's utility in bioassays stems from its thalidomide-like core, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][6] This binding event is central to its application in targeted protein degradation. In the context of a PROTAC, this molecule serves as the E3 ligase ligand. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ligase (like our title compound), and a chemical linker that connects them.[1][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

Caption: Molecular structure of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

Application I: Cereblon (CRBN) Binding Assays

Verifying the interaction between 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid and CRBN is a critical first step. This can be achieved through various biophysical and biochemical assays.

Principle of Competitive Fluorescence Polarization (FP) Assay

A competitive binding assay using fluorescence polarization is a robust method to determine the binding affinity of a test compound to CRBN.[7] The assay relies on the displacement of a fluorescently labeled CRBN ligand (e.g., a fluorescent thalidomide analog) by the unlabeled test compound. When the fluorescent ligand is bound to the larger CRBN protein, its tumbling rate in solution is slow, resulting in a high FP signal. Upon displacement by the test compound, the smaller, unbound fluorescent ligand tumbles more rapidly, leading to a decrease in the FP signal. The degree of this decrease is proportional to the binding affinity of the test compound.

FP_Assay_Workflow cluster_0 High FP Signal cluster_1 Low FP Signal CRBN CRBN Fluor_Ligand_Bound Fluorescent Ligand CRBN->Fluor_Ligand_Bound Binding CRBN_Unbound CRBN High_FP High Polarization (Slow Tumbling) Fluor_Ligand_Bound->High_FP Test_Compound Test Compound CRBN_Unbound->Test_Compound Binding Fluor_Ligand_Unbound Fluorescent Ligand Low_FP Low Polarization (Fast Tumbling) Fluor_Ligand_Unbound->Low_FP

Caption: Principle of the competitive Fluorescence Polarization (FP) assay for CRBN binding.

Protocol: Competitive FP Assay for CRBN Binding

Materials:

  • Purified recombinant human CRBN protein

  • Fluorescently labeled thalidomide probe (e.g., BODIPY FL thalidomide)[8]

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (test compound)

  • Pomalidomide (positive control)[7]

  • DMSO (for compound dilution)

  • Black, low-binding 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid and pomalidomide in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution (or DMSO for control wells) to the wells of the 384-well plate.

    • Prepare a working solution of CRBN protein and the fluorescent probe in the assay buffer. The final concentrations in the well should be optimized, but a starting point is 100 nM CRBN and 10 nM fluorescent probe.

    • Add 19 µL of the CRBN/probe mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls (0% inhibition for DMSO, 100% inhibition for a saturating concentration of pomalidomide).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Starting Concentration
Recombinant CRBN100 nM
Fluorescent Probe10 nM
Test Compound Range1 nM to 100 µM
Pomalidomide (Control)1 nM to 100 µM

Application II: PROTAC-Mediated Protein Degradation Assays

The succinic acid moiety of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid provides ideal attachment points for linkers to synthesize PROTACs. Once a PROTAC is synthesized, its ability to induce the degradation of a target protein of interest (POI) must be validated.

Principle of Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the reduction in the levels of a specific protein in cells treated with a PROTAC. Cells are treated with the PROTAC for a defined period, after which the cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane, which is then probed with an antibody specific to the POI. A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is used for detection. The intensity of the resulting band corresponding to the POI is proportional to the amount of protein present. A loading control (e.g., an antibody against a housekeeping protein like GAPDH or β-actin) is used to ensure equal protein loading across lanes.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-POI) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Band Densitometry) Detection->Analysis

Caption: Workflow for assessing PROTAC-mediated protein degradation via Western Blotting.

Protocol: Western Blotting for POI Degradation

Materials:

  • Cell line expressing the Protein of Interest (POI)

  • Complete cell culture medium

  • PROTAC synthesized using 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid as the CRBN ligand

  • DMSO (vehicle control)

  • Pomalidomide (as a control to confirm CRBN-dependent degradation)

  • MG132 (proteasome inhibitor control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

    • The next day, treat the cells with a serial dilution of the PROTAC. Include vehicle (DMSO) control, a pomalidomide-only control, and a PROTAC + MG132 (10 µM) co-treatment control.

    • Incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved).

Treatment GroupExpected OutcomeRationale
Vehicle (DMSO)No degradation of POIBaseline protein level
PROTACDose-dependent degradation of POISuccessful PROTAC activity
PomalidomideNo degradation of POIConfirms degradation is not due to the CRBN ligand alone
PROTAC + MG132Rescue of POI degradationConfirms degradation is proteasome-dependent

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No CRBN binding in FP assay - Inactive recombinant CRBN protein- Incorrect buffer conditions- Degraded test compound- Test CRBN activity with a known binder (pomalidomide)- Optimize buffer pH, salt, and detergent concentrations- Use freshly prepared compound solutions
No POI degradation in Western Blot - PROTAC does not form a stable ternary complex- Cell line does not express sufficient CRBN- Ineffective linker length or composition- Low cell permeability of the PROTAC- Confirm POI ligand and CRBN ligand binding independently- Verify CRBN expression in the cell line- Synthesize and test PROTACs with different linkers- Assess compound permeability using a PAMPA assay
High background in Western Blot - Insufficient blocking- Primary antibody concentration too high- Inadequate washing- Increase blocking time or change blocking agent- Titrate the primary antibody concentration- Increase the number and duration of wash steps

Conclusion and Future Perspectives

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid represents a valuable and versatile chemical tool for the development of novel bioassays and therapeutics in the realm of targeted protein degradation. Its inherent ability to bind to the CRBN E3 ligase, combined with the synthetic accessibility offered by its succinic acid moiety, positions it as a key building block for the creation of potent and selective PROTACs. The protocols detailed in this guide provide a solid foundation for researchers to harness the potential of this compound in their drug discovery and chemical biology endeavors. Future work will likely focus on the development of extensive libraries of PROTACs derived from this scaffold to target a wide array of disease-relevant proteins.

References

  • Zhang, X., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. National Institutes of Health. [Link]

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. BPS Bioscience. [Link]

  • Jeon, J., et al. (2021). Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. MDPI. [Link]

  • Ito, T. (2024). Protein degraders -from thalidomide to new PROTACs. ResearchGate. [Link]

  • Chelsi M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. [Link]

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Application

The Central Role of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid Derivatives in Targeted Protein Degradation: Application Notes and Protocols

Introduction: A Paradigm Shift in Therapeutics Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering a novel approach to neutralize disease-causing proteins. Unlike tradi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Therapeutics

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering a novel approach to neutralize disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own machinery to achieve the physical elimination of the target protein. This is accomplished through the use of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, that harness the ubiquitin-proteasome system (UPS). At the heart of many successful TPD strategies lies a class of molecules derived from 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, most notably thalidomide and its analogs, lenalidomide and pomalidomide. These immunomodulatory imide drugs (IMiDs) have been repurposed as powerful tools to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the UPS. This guide provides an in-depth exploration of the application of these molecules in TPD, complete with detailed experimental protocols for their synthesis, evaluation, and characterization.

Mechanism of Action: Hijacking the Cellular Machinery

The therapeutic efficacy of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid derivatives in TPD stems from their ability to function as "molecular glue" or as a critical component of PROTACs. In both scenarios, they facilitate the formation of a ternary complex between the CRBN E3 ligase and a target protein.

As Molecular Glues: Pomalidomide and lenalidomide, for instance, bind to CRBN and alter its substrate specificity, inducing the recruitment of neosubstrates like the transcription factors IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these previously "undruggable" targets.

In PROTACs: These derivatives serve as the E3 ligase-recruiting ligand. A PROTAC is a heterobifunctional molecule consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ligase (in this case, a pomalidomide or lenalidomide derivative), and a linker connecting the two. The PROTAC simultaneously binds to the POI and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC Pomalidomide-based PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRBN CRBN E3 Ligase Complex PROTAC->CRBN CRBN->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Results in

Caption: Mechanism of CRBN-PROTAC-mediated protein degradation.

Synthesis of a Pomalidomide-Based PROTAC

The synthesis of a PROTAC is a modular process. The following protocol outlines a representative synthesis of a pomalidomide-based PROTAC, starting with the functionalization of pomalidomide to introduce a linker with a reactive handle for conjugation to a POI ligand. This example assumes the POI ligand has a terminal alkyne for "click" chemistry.

Protocol 1: Synthesis of a Pomalidomide-Linker-Azide Intermediate

This protocol describes the synthesis of a pomalidomide derivative with a C5-azide linker, a versatile building block for PROTAC assembly.[1]

Materials:

  • Pomalidomide

  • 1,5-Dibromopentane

  • Sodium azide (NaN₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Alkylation of Pomalidomide:

    • To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).

    • Stir the reaction mixture at 60 °C for 12 hours.

    • After cooling to room temperature, dilute the reaction with water and extract with DCM (3 x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

  • Azidation:

    • To a solution of the N-(5-bromopentyl) intermediate (1.0 eq) in DMF, add sodium azide (3.0 eq).[1]

    • Stir the reaction mixture at 60 °C for 6 hours.

    • After cooling to room temperature, dilute the reaction with water and extract with DCM (3 x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

Materials:

  • Pomalidomide-C5-azide (from Protocol 1)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Step-by-Step Procedure:

  • Dissolve the pomalidomide-C5-azide (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by silica gel column chromatography or preparative HPLC.

Experimental Workflow for PROTAC Evaluation

A systematic evaluation of a newly synthesized PROTAC is crucial to determine its efficacy and mechanism of action. The following workflow outlines the key experimental stages.

G cluster_0 PROTAC Evaluation Workflow synthesis PROTAC Synthesis binary_binding Binary Binding Assays (Target & CRBN) synthesis->binary_binding Confirm Engagement ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, NanoBRET) binary_binding->ternary_complex Assess Proximity Induction ubiquitination In-vitro Ubiquitination Assay ternary_complex->ubiquitination Verify Biochemical Consequence degradation Cellular Degradation Assay (e.g., Western Blot, HiBiT) ubiquitination->degradation Confirm Cellular Outcome phenotypic Downstream Phenotypic Assays degradation->phenotypic Evaluate Biological Effect

Caption: A typical experimental workflow for the evaluation of a PROTAC.

Detailed Experimental Protocols

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex in a biochemical setting.[2][3]

Objective: To determine the potency (EC₅₀) and stability of the ternary complex induced by the PROTAC.

Materials:

  • His-tagged POI

  • GST-tagged CRBN-DDB1 complex

  • Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody labeled with a FRET acceptor (e.g., d2 or AF488)

  • PROTAC compound

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

  • 384-well, low-volume, non-binding surface microplates

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the proteins and antibodies in the assay buffer.

    • Perform a serial dilution of the PROTAC compound in DMSO, followed by a further dilution into the final assay buffer.

  • Assay Setup (20 µL final volume):

    • Dispense the serially diluted PROTAC or DMSO vehicle into the wells of the 384-well plate.

    • Add the His-tagged POI and GST-tagged CRBN-DDB1 complex to the wells.

    • Add the donor- and acceptor-labeled antibodies.

    • The final concentrations of proteins and antibodies should be optimized for the specific system.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Plate Reading:

    • Read the plate on a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength (e.g., 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the logarithm of the PROTAC concentration.

    • Fit the data to a suitable dose-response curve to determine the EC₅₀ value. The characteristic "bell-shaped" or "hook effect" curve is often observed, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.[4]

Protocol 4: Cellular Protein Degradation Assay (Western Blot)

Western blotting is a widely used technique to directly measure the reduction in the levels of the target protein in cells treated with a degrader.[5]

Objective: To determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) of the PROTAC.[6]

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Step-by-Step Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of POI remaining relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[7]

Protocol 5: In-vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a reconstituted system.[8][9]

Objective: To confirm that the PROTAC facilitates the transfer of ubiquitin to the POI in the presence of the E3 ligase complex.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant ubiquitin

  • Recombinant CRBN-DDB1 complex

  • Recombinant POI

  • PROTAC compound

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, ubiquitin, CRBN-DDB1 complex, POI, and ATP in the ubiquitination reaction buffer.

    • Add the PROTAC compound or DMSO vehicle.

    • Set up control reactions lacking one or more components (e.g., -E1, -E3, -PROTAC, -ATP) to ensure the specificity of the reaction.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and resolve them by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the POI or an anti-ubiquitin antibody.

  • Interpretation:

    • A high molecular weight smear or laddering of the POI band in the complete reaction mixture containing the PROTAC indicates polyubiquitination. The absence of this smear in the control reactions confirms that the ubiquitination is PROTAC- and E3 ligase-dependent.

Data Interpretation and Troubleshooting

Quantitative Data Summary

ParameterAssayDescriptionSignificance
EC₅₀ TR-FRET, NanoBRETConcentration of PROTAC required to achieve 50% of the maximal ternary complex formation signal.Measures the potency of the PROTAC in inducing proximity.
DC₅₀ Western Blot, HiBiTConcentration of PROTAC required to degrade 50% of the target protein.[7]Measures the cellular potency of the degrader.
Dₘₐₓ Western Blot, HiBiTThe maximum percentage of target protein degradation achieved.[7]Measures the efficacy or completeness of degradation.
Ubiquitination In-vitro UbiquitinationPresence of a high molecular weight smear of the POI.Direct biochemical evidence of PROTAC-mediated ubiquitination.

Common Experimental Issues and Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or weak ternary complex signal Poor protein quality (misfolded, aggregated). Inactive E3 ligase complex. Incorrect assay setup (e.g., buffer conditions, antibody concentrations).Verify protein integrity with SDS-PAGE and DLS. Confirm E3 ligase activity with an auto-ubiquitination assay. Optimize assay conditions systematically.
"Hook effect" in degradation/ternary complex assays High PROTAC concentrations favoring binary complex formation over the productive ternary complex.[4]Perform a wide dose-response curve to identify the optimal concentration range. Test lower concentrations of the PROTAC.
No protein degradation observed Poor cell permeability of the PROTAC. Lack of binary engagement with the target or E3 ligase. Unfavorable ternary complex conformation for ubiquitination.Assess cell permeability using cellular target engagement assays. Confirm binary binding using biophysical methods (e.g., SPR, ITC). Redesign the linker to alter the ternary complex geometry.[4]
Unexpected bands in Western blot Protein degradation products. Post-translational modifications. Antibody cross-reactivity.Use fresh samples with protease inhibitors. Confirm modifications with specific tools (e.g., phosphatase treatment). Use a different, more specific primary antibody.

Conclusion

The derivatives of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid have proven to be indispensable tools in the field of targeted protein degradation. Their ability to effectively recruit the CRBN E3 ubiquitin ligase has paved the way for the development of novel therapeutics for a range of diseases. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to synthesize, evaluate, and optimize CRBN-recruiting molecular glues and PROTACs, thereby accelerating the discovery of the next generation of protein-degrading drugs.

References

  • LabXchange. (2021). How to Interpret a Western Blot: Reading through common issues. [Online] Available at: [Link]

  • Taylor, S. C., & Posch, A. (2014). The Design of a Quantitative Western Blot Experiment.
  • He, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • Riching, K. M., et al. (2018). Quantitative live-cell kinetic degradation and mechanistic profiling of PROTAC targeted protein degraders. bioRxiv.
  • Shah, R. R., et al. (2021). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery, 3(2), FDD70.
  • He, Y., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • ChemPartner. (n.d.). Ubiquitin/PROTAC. [Online] Available at: [Link]

  • Castro, C. E. (1973). Succinic acid, diethyl ester. Organic Syntheses, 53, 123.
  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165), e61787.
  • Daniels, D. L., et al. (2020). Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. Current Protocols in Chemical Biology, 12(4), e86.
  • ResearchGate. (2025). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. [Online] Available at: [Link]

  • Beil, W., et al. (2018). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class.
  • Jiang, M., et al. (2019). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology, 7, 289.
  • Siddiqui, N., et al. (2013). Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3342-3347.
  • Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2537.
  • Liu, F., & Zhang, Y. (2013).
  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Online] Available at: [Link]

  • Al-Khdhairawi, A. A. Q., & Mahdi, M. F. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Future Journal of Pharmaceutical Sciences, 9(1), 18.
  • YouTube. (2024). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). [Online] Available at: [Link]

  • Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2537.
  • ICE Bioscience. (2024). Targeted Protein Degradation. [Online] Available at: [Link]

  • Shah, R. R., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery, 3(2), FDD70.
  • Asare-Nkansah, S., et al. (2021). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)
  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. ChemMedChem, 16(15), 2341-2353.
  • Siddiqui, N., et al. (2013). Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3342-3347.
  • Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2537.

Sources

Method

HPLC method for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid analysis

An Application Note for the Isocratic HPLC Analysis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid Introduction 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a phthalimide-protected derivative of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC Analysis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Introduction

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a phthalimide-protected derivative of aspartic acid. Phthalimide groups are commonly used as protecting groups for primary amines in organic synthesis, particularly in the synthesis of amino acids and peptides.[1] Accurate quantification of this compound is crucial for monitoring reaction progress, assessing the purity of synthetic intermediates, and for quality control in drug development and manufacturing.

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid. The method utilizes reversed-phase chromatography with UV detection, a technique widely employed in pharmaceutical analysis for its versatility and compatibility with a broad range of compounds.[2]

Principle of Separation: The Critical Role of Mobile Phase pH

The target analyte possesses two key structural features that dictate the chromatographic strategy: a non-polar phthalimide group and a polar dicarboxylic acid (succinic acid) moiety.[3] The separation is based on the principles of reversed-phase liquid chromatography (RP-LC), where a non-polar stationary phase (C18) is used with a polar mobile phase.[4]

A critical parameter for the successful retention and symmetrical peak shape of acidic analytes like this one is the control of the mobile phase pH. The succinic acid portion of the molecule has two carboxylic acid groups with pKa values of approximately 4.3 and 5.6.[5] At a pH above these values, the carboxyl groups will be deprotonated (ionized), rendering the molecule more polar and significantly reducing its retention on the non-polar C18 stationary phase. This often results in poor peak shape and elution near the solvent front.[6]

To ensure consistent and adequate retention, the mobile phase pH must be adjusted to be at least 1.5 to 2 units below the first pKa of the analyte.[7] By maintaining a low pH (e.g., pH 2.5), the carboxylic acid groups remain in their neutral, protonated form. This increases the overall hydrophobicity of the molecule, promoting stronger interaction with the C18 stationary phase and leading to a well-retained, sharp, and symmetrical peak.

Diagram 1: Effect of mobile phase pH on analyte interaction with the C18 stationary phase.

Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

    • UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Column:

    • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (H₃PO₄), ~85%

    • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid reference standard.

Optimized Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analysis. These parameters may be adjusted as needed to optimize for specific system configurations.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Detailed Protocols

Diagram 2: General workflow for the HPLC analysis.

Part 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% H₃PO₄ in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L glass media bottle.

    • Carefully add 1.0 mL of concentrated phosphoric acid (~85%) to the water.

    • Cap the bottle and mix thoroughly.

    • Degas the solution for 15-20 minutes using sonication or vacuum filtration. The final pH of this solution will be approximately 2.1.[8]

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile directly. Ensure it is degassed if the HPLC system does not have an inline degasser.

Part 2: Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Add approximately 5 mL of a 50:50 (v/v) mixture of acetonitrile and water to dissolve the standard. Sonicate briefly if necessary.

    • Once fully dissolved, bring the flask to volume with the 50:50 acetonitrile:water diluent. Mix well.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask.

    • Dilute to volume with the 50:50 acetonitrile:water diluent. Mix well.

    • Transfer the solution to an HPLC vial for analysis.

Part 3: Sample Preparation
  • Accurately weigh an amount of the sample expected to contain approximately 1 mg of the analyte into a 10 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as described for the working standard solution.

  • Prior to injection, filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulates that could damage the column.

Part 4: HPLC System Operation
  • Set up the HPLC system according to the conditions listed in the chromatographic conditions table.

  • Purge all pump lines to ensure they are free of air bubbles and filled with the correct mobile phase.

  • Begin pumping the mobile phase (65% A / 35% B) through the column at 1.0 mL/min.

  • Allow the system to equilibrate for at least 20-30 minutes, or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the working standard solution(s) followed by the sample solution(s). It is good practice to inject a standard periodically to monitor system suitability.

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed using a PDA detector to check for peak purity.

  • Linearity: The method should demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 0.01 to 0.2 mg/mL).

  • Accuracy & Precision: Determined by replicate injections of known standard concentrations. Acceptance criteria are typically within ±2% for accuracy and <2% RSD for precision.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Advanced Considerations: Chiral Separation

The analyte, being a derivative of aspartic acid, contains a stereocenter. The method described above is an achiral analysis and will not separate the D- and L-enantiomers. If the determination of enantiomeric purity is required, a specialized chiral chromatography method must be developed.[9]

Strategies for chiral separation include:

  • Chiral Stationary Phases (CSPs): This is the most direct approach. Columns with chiral selectors, such as polysaccharide-based (e.g., cellulose or amylose derivatives) or quinine-based anion-exchange phases, can be used to resolve the enantiomers.[10]

  • Chiral Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[11]

Developing a chiral separation often requires extensive screening of different chiral columns and mobile phase systems (normal phase, polar organic, or reversed-phase).[12]

References

  • Reversed Phase HPLC Columns.Phenomenex.
  • Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • How does an acid pH affect reversed-phase chromatography separ
  • 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)succinic acid.PubChem.
  • Reversed-phase chrom
  • Caramante, I. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.Liberty University.
  • 2-(1,3-Dioxoisoindolin-2-yl)pentanedioic acid.MedChemExpress.
  • Al-Masoudi, W. A. (2018). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity.International Journal of Drug Delivery Technology.
  • Succinic acid.Wikipedia.
  • Ivančić, M. et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.Macedonian Journal of Chemistry and Chemical Engineering.
  • Aturki, Z. et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds.Molecules.
  • Zhang, T. et al. Enantiomer separation of acidic compounds.Daicel Chiral Technologies.
  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2021). Se Pu.

Sources

Application

Application Note: Derivatization of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a molecule of interest in various fields, including drug development and metabolomics, due to its structural relation to thalidomide and its potenti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a molecule of interest in various fields, including drug development and metabolomics, due to its structural relation to thalidomide and its potential as a synthetic intermediate. The accurate quantification and identification of this and related compounds are crucial for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. However, direct GC-MS analysis of polar, non-volatile compounds like 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is challenging. The presence of two carboxylic acid groups renders the molecule highly polar and prone to thermal degradation at the high temperatures required for GC analysis.

Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable forms, making them amenable to GC-MS analysis.[1][2][3] This application note provides a detailed protocol for the derivatization of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, focusing on silylation, a robust and widely used technique.

Principle of Derivatization for GC-MS

The primary goal of derivatization for GC-MS is to replace active hydrogens in polar functional groups, such as those in carboxylic acids (-COOH), with less polar, more stable moieties.[2][3] This transformation leads to several analytical advantages:

  • Increased Volatility: By reducing intermolecular hydrogen bonding, derivatization lowers the boiling point of the analyte, allowing it to be vaporized in the GC inlet without decomposition.[3]

  • Enhanced Thermal Stability: The resulting derivatives are often more resistant to heat, preventing degradation in the injector and during separation on the GC column.[3]

  • Improved Chromatographic Performance: Derivatization minimizes interactions between the polar analyte and active sites on the GC column, resulting in sharper, more symmetrical peaks and improved resolution.[2]

  • Characteristic Mass Spectra: The derivatized compound often produces a unique and predictable fragmentation pattern in the mass spectrometer, aiding in structural elucidation and confirmation.

For 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, the two carboxylic acid groups are the primary targets for derivatization. Silylation, which involves the introduction of a trimethylsilyl (TMS) group, is a highly effective method for this purpose.[2][4]

Recommended Derivatization Protocol: Silylation with BSTFA

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for derivatizing carboxylic acids.[5][6] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can further enhance the reaction rate, especially for sterically hindered compounds.[7]

Reagents and Materials
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid standard or sample extract, dried.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Screw-cap reaction vials (2 mL) with PTFE-lined septa.

  • Heating block or oven.

  • Vortex mixer.

  • Nitrogen gas supply for drying.

  • GC-MS system.

Step-by-Step Protocol
  • Sample Preparation: Place a known amount of the dried 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid sample (typically 10-100 µg) into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as moisture can deactivate the silylating reagent.[7]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the sample. To this, add 100 µL of BSTFA (or BSTFA + 1% TMCS).[4] The silylating reagent should be in molar excess to ensure complete derivatization.[7]

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 70°C for 3-4 hours in a heating block or oven.[6][8] The optimal time and temperature may need to be adjusted depending on the sample matrix and concentration.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.[4]

Reaction Visualization

The silylation of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid with BSTFA results in the formation of its di-trimethylsilyl ester.

G cluster_0 Silylation Reaction Analyte 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (Two -COOH groups) Product Di-TMS Ester Derivative (Volatile & Thermally Stable) Analyte->Product 70°C, 3-4h Reagent BSTFA (+1% TMCS) Reagent->Product

Caption: Silylation of the target analyte with BSTFA.

Workflow Diagram

cluster_workflow Derivatization Workflow A 1. Dry Sample (10-100 µg) B 2. Add Solvent (100 µL Anhydrous Acetonitrile) A->B C 3. Add Reagent (100 µL BSTFA + 1% TMCS) B->C D 4. Vortex & Heat (70°C for 3-4 hours) C->D E 5. Cool to RT D->E F 6. Inject into GC-MS E->F

Caption: Step-by-step workflow for the silylation protocol.

Recommended GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of the derivatized product. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injector Temperature 250°C
Injection Mode Split (e.g., 30:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 80°C, hold for 2 minRamp 1: 10°C/min to 220°CRamp 2: 20°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 amu

Expected Results and Discussion

Successful derivatization will yield the di-trimethylsilyl ester of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid. The resulting chromatogram should show a single, sharp peak at a specific retention time. The mass spectrum of this peak should exhibit a molecular ion (M+) corresponding to the derivatized compound and characteristic fragment ions. The presence of a prominent ion at m/z 73 is indicative of a TMS group. Incomplete derivatization may result in broader peaks or the appearance of a peak corresponding to the mono-silylated product.

Troubleshooting

Problem Potential Cause Solution
Poor or no derivatization Presence of moisture in the sample or reagents.Ensure the sample is completely dry. Use anhydrous solvents and fresh derivatizing reagents.
Insufficient reagent.Increase the amount of BSTFA to ensure a molar excess.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature.
Peak tailing Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration).
Active sites in the GC inlet liner or column.Use a deactivated inlet liner. Condition the GC column.
Multiple peaks for the analyte Incomplete derivatization leading to a mixture of mono- and di-silylated products.Optimize derivatization conditions.
Degradation of the analyte or derivative.Lower the injector temperature. Check for active sites in the GC system.

Conclusion

This application note provides a comprehensive and reliable protocol for the derivatization of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid using silylation with BSTFA for GC-MS analysis. This method effectively enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and enabling accurate and sensitive quantification and identification.

References

  • Neliti. (n.d.). Bio-based Succinic Acid Sample Preparation and Derivatization Procedure Optimisation for Gas Chromatography-mass Spectrometry Analysis. Retrieved from [Link]

  • PubMed. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Retrieved from [Link]

  • Zenodo. (2018, August 31). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. Retrieved from [Link]

  • LSMU.LT. (n.d.). Optimization of derivatization procedure for the quantification of succinic acid by using gas chromatography - mass spectrometry method. Retrieved from [Link]

  • Semantic Scholar. (2018, August 17). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. Retrieved from [Link]

  • Valeriu, D. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Derivatization Extraction. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

Introduction: The Phthalimide Scaffold in Antimicrobial Drug Discovery The isoindoline-1,3-dione, commonly known as the phthalimide ring system, represents a "privileged scaffold" in medicinal chemistry. This structural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalimide Scaffold in Antimicrobial Drug Discovery

The isoindoline-1,3-dione, commonly known as the phthalimide ring system, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, including those with anti-inflammatory, anticonvulsant, and notable antimicrobial properties.[1] The hydrophobicity imparted by the aryl ring and the presence of an electron-donor group within the five-membered imide ring contribute to the ability of phthalimide derivatives to traverse biological membranes, a critical attribute for effective antimicrobial agents.[1]

This guide focuses on the strategic use of a specific phthalimide derivative, 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, also known as N-phthaloyl-aspartic acid, as a versatile starting material for the synthesis of novel antimicrobial agents. By leveraging the reactive carboxylic acid functionalities of the succinic acid moiety, this core structure can be elaborated into a diverse library of compounds for antimicrobial screening. We will explore the synthesis of the parent compound and provide detailed protocols for its derivatization and subsequent evaluation of antimicrobial efficacy.

Part 1: Synthesis of the Core Scaffold: 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

The foundational step in this workflow is the synthesis of N-phthaloyl-aspartic acid. This is typically achieved through the condensation of phthalic anhydride with L-aspartic acid. The reaction proceeds by a nucleophilic attack of the amino group of the amino acid on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization to form the imide ring.

Protocol 1: Synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

This protocol outlines the synthesis via direct condensation in a high-boiling solvent, which also acts as a catalyst.[2][3]

Materials:

  • Phthalic anhydride

  • L-Aspartic acid

  • Glacial acetic acid

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and L-aspartic acid (1.0 equivalent).

  • Add glacial acetic acid to the flask to act as the solvent and catalyst. A typical volume would be sufficient to create a stirrable slurry.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) with vigorous stirring.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms upon cooling, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Wash the collected solid with cold distilled water to remove any unreacted starting materials and residual acetic acid.

  • Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.[2]

Reactant Molar Mass ( g/mol ) Equivalents
Phthalic Anhydride148.121.0
L-Aspartic Acid133.101.0

Expected Yield: 60-85%

Part 2: Derivatization of the Core Scaffold for Antimicrobial Activity

The presence of two carboxylic acid groups in 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid provides handles for further chemical modification. A common strategy to enhance antimicrobial activity is to convert these carboxylic acids into amides or esters, or to use them as a linker to introduce other pharmacologically active moieties.

Application Note: Rationale for Derivatization

The derivatization of the carboxylic acid groups can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for antimicrobial activity. For instance, the introduction of aromatic or heterocyclic rings through an amide linkage can lead to compounds with enhanced interactions with microbial targets. Furthermore, the synthesis of a series of derivatives allows for the exploration of structure-activity relationships (SAR), providing insights into the structural features required for potent antimicrobial effects.

Protocol 2: Synthesis of Amide Derivatives

This protocol describes a general procedure for the synthesis of amide derivatives from the core scaffold.

Materials:

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Suspend 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (2.2 equivalents for derivatization of both carboxylic acids) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh anhydrous DCM or THF.

  • In a separate flask, dissolve the desired primary or secondary amine (2.5 equivalents) and a non-nucleophilic base such as triethylamine (3.0 equivalents) in anhydrous DCM or THF.

  • Cool the amine solution to 0 °C and slowly add the solution of the acid chloride.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

  • Characterize the final product by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part 3: Antimicrobial Activity Screening

Once a library of derivatives has been synthesized, they must be screened for their antimicrobial activity. A standard method for preliminary screening is the disk diffusion assay, followed by the determination of the Minimum Inhibitory Concentration (MIC) for the most promising compounds.

Protocol 3: Disk Diffusion Assay

Materials:

  • Synthesized phthalimide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic and antifungal drugs as positive controls

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds in DMSO at a known concentration (e.g., 1 mg/mL).

  • Prepare a microbial inoculum of the test organism and adjust its turbidity to match the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the microbial inoculum over the entire surface of an agar plate.

  • Impregnate sterile paper disks with a defined volume (e.g., 10 µL) of the test compound solutions.

  • Place the impregnated disks, along with a positive control disk (standard antibiotic/antifungal) and a negative control disk (DMSO), onto the surface of the inoculated agar plate.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 25-30 °C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Synthesized phthalimide derivatives

  • Microbial strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of each test compound in the appropriate broth in a 96-well microtiter plate.

  • Prepare a standardized microbial inoculum as described for the disk diffusion assay.

  • Add a defined volume of the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates under the same conditions as for the disk diffusion assay.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no microbial growth is observed.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_synthesis Part 1: Core Scaffold Synthesis cluster_derivatization Part 2: Derivatization cluster_screening Part 3: Antimicrobial Screening PA Phthalic Anhydride Core 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid PA->Core Glacial Acetic Acid, Reflux AA L-Aspartic Acid AA->Core AC Acid Chloride Intermediate Core->AC SOCl₂ or (COCl)₂ Deriv Amide Derivative Library AC->Deriv Amine Primary/Secondary Amine Amine->Deriv Base (e.g., TEA) DDA Disk Diffusion Assay Deriv->DDA MIC MIC Determination DDA->MIC Active Compounds Results Antimicrobial Activity Data MIC->Results

Caption: Synthetic workflow for the development of antimicrobial agents.

Conclusion

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid serves as an excellent and readily accessible platform for the synthesis of novel antimicrobial agents. The protocols provided herein offer a comprehensive guide for researchers to synthesize the core scaffold, generate a diverse library of derivatives, and evaluate their biological activity. The versatility of the phthalimide scaffold, coupled with the potential for extensive chemical modification, makes this an exciting area for the discovery of new therapeutics to combat infectious diseases.

References

  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. UCL Discovery. Available at: [Link]

  • Homsi, M., & Kasideh, F. J. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity.
  • Patel, et al. (2022). Synthesis of new classes of isoindoline-1,3-diones via the reaction of phthalic anhydride and primary amino-containing compounds. RSC Advances.

Sources

Application

Synthesis of Novel Anti-Inflammatory Agents from Phthalimide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Scaffold of Phthalimide in Inflammation Research The phthalimide scaffold, a simple bicyclic aromatic imide, has proven to be a r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Scaffold of Phthalimide in Inflammation Research

The phthalimide scaffold, a simple bicyclic aromatic imide, has proven to be a remarkably versatile and enduring pharmacophore in the quest for novel anti-inflammatory therapeutics.[1][2] Initially brought to prominence by the tragic history of thalidomide, subsequent research has unveiled the profound immunomodulatory and anti-inflammatory properties of this class of compounds.[3][4][5] Modern medicinal chemistry has leveraged the phthalimide core to develop a new generation of potent anti-inflammatory agents, including the well-known immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, which have revolutionized the treatment of certain cancers and are being explored for various inflammatory conditions.[5]

This application note provides a comprehensive guide for researchers in drug discovery and development, detailing the synthesis, mechanism of action, and structure-activity relationships of anti-inflammatory agents derived from phthalimide. We will explore the key synthetic strategies, provide a detailed experimental protocol for a representative N-phenyl-phthalimide sulfonamide, and delve into the molecular mechanisms that underpin the anti-inflammatory effects of these compounds, with a focus on the modulation of key signaling pathways such as NF-κB and TNF-α.

Key Synthetic Strategies for Phthalimide-Based Anti-Inflammatory Agents

The synthesis of phthalimide derivatives is generally straightforward, with two primary methods dominating the landscape: the reaction of phthalic anhydride with amines and the Gabriel synthesis.[1] For the creation of anti-inflammatory agents, modifications are often introduced to the N-substituent of the phthalimide ring system, as this position is crucial for modulating biological activity.

A particularly successful strategy has been the design of hybrid molecules that combine the phthalimide core with other pharmacophores known to possess anti-inflammatory properties. One such example is the class of N-phenyl-phthalimide sulfonamides, which are designed as hybrids of thalidomide and aryl sulfonamide phosphodiesterase (PDE4) inhibitors.

Experimental Protocol: Synthesis of a Representative N-Phenyl-Phthalimide Sulfonamide

This protocol details the synthesis of an N-phenyl-phthalimide sulfonamide, a class of compounds that has demonstrated significant anti-inflammatory activity through the inhibition of TNF-α production.

Reaction Scheme:

Synthesis of N-Phenyl-Phthalimide Sulfonamide cluster_0 Step 1: Synthesis of N-(4-sulfamoylphenyl)phthalimide cluster_1 Step 2: Synthesis of N-(4-(N-substituted-sulfamoyl)phenyl)phthalimide Phthalic_Anhydride Phthalic Anhydride Product_1 N-(4-sulfamoylphenyl)phthalimide Phthalic_Anhydride->Product_1 + Sulfanilamide Sulfanilamide Sulfanilamide->Product_1 + Glacial_Acetic_Acid Glacial Acetic Acid (solvent/catalyst) Glacial_Acetic_Acid->Product_1 Reflux Product_1_2 N-(4-sulfamoylphenyl)phthalimide Product_2 N-(4-(N-substituted-sulfamoyl)phenyl)phthalimide Product_1_2->Product_2 + Amine Amine (e.g., Thiomorpholine) Amine->Product_2 + Pyridine Pyridine (base) Pyridine->Product_2 Heat

Caption: General synthetic scheme for N-phenyl-phthalimide sulfonamides.

Materials and Equipment:

  • Phthalic anhydride

  • Sulfanilamide

  • Glacial acetic acid

  • Thiomorpholine

  • Pyridine

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

Part 1: Synthesis of 2-(4-sulfamoylphenyl)isoindoline-1,3-dione (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol) and sulfanilamide (17.2 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring. Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically high.

Part 2: Synthesis of N-(4-(Thiomorpholinosulfonyl)phenyl)phthalimide (Representative Final Product)

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the 2-(4-sulfamoylphenyl)isoindoline-1,3-dione intermediate (3.02 g, 0.01 mol) in 30 mL of pyridine.

  • Reagent Addition: Add thiomorpholine (1.03 g, 0.01 mol) to the suspension.

  • Reaction: Heat the mixture at 90 °C with stirring for 6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into 200 mL of ice-cold water. A solid will precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[6] Alternatively, recrystallization from a suitable solvent like ethanol can be employed.

  • Drying: Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks for the phthalimide and sulfonamide moieties.[7][8]

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of many phthalimide derivatives, particularly the IMiDs, are intricately linked to their interaction with the protein Cereblon (CRBN).[5][9] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[9][10][11]

Upon binding of a phthalimide derivative to CRBN, the substrate specificity of the E3 ligase complex is altered. This "molecular glue" mechanism leads to the recruitment of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4^CRBN^ complex.[12][13][14][15] The subsequent ubiquitination of Ikaros and Aiolos targets them for proteasomal degradation.[12][13][14]

The degradation of these transcription factors has profound downstream effects on the immune system, including the modulation of cytokine production. A key outcome is the inhibition of the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][16] The precise mechanism of TNF-α inhibition is multifaceted and may involve enhanced degradation of TNF-α mRNA.[1]

Furthermore, the degradation of Ikaros and Aiolos can lead to the downregulation of interferon regulatory factor 4 (IRF4), a transcription factor critical for the survival of certain immune cells.[13] This ultimately disrupts the signaling cascade that perpetuates the inflammatory response, including the NF-κB pathway, a central regulator of inflammation.[16]

Phthalimide_MoA cluster_0 Cellular Environment Phthalimide Phthalimide Derivative CRBN Cereblon (CRBN) Phthalimide->CRBN Binds to CRL4 CRL4 E3 Ligase Complex Phthalimide->CRL4 Modulates Substrate Specificity CRBN->CRL4 Part of Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRL4->Ikaros_Aiolos Recruits Ub Ubiquitin CRL4->Ub Attaches Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted for Degradation TNF_alpha_mRNA TNF-α mRNA Ikaros_Aiolos->TNF_alpha_mRNA Regulates Transcription NF_kB NF-κB Pathway Ikaros_Aiolos->NF_kB Influences Proteasome->Ikaros_Aiolos Degrades Ub->Ikaros_Aiolos Ubiquitination TNF_alpha_Protein TNF-α Protein TNF_alpha_mRNA->TNF_alpha_Protein Translation Inflammation Inflammation TNF_alpha_Protein->Inflammation Promotes NF_kB->TNF_alpha_mRNA Activates Transcription

Caption: Mechanism of action of phthalimide derivatives in inflammation.

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of phthalimide derivatives is highly dependent on the nature of the substituents on the phthalimide ring and the N-phenyl moiety. The following table summarizes key SAR findings from the literature:

Compound/ModificationTargetActivity (IC₅₀/ED₅₀)Key Structural FeaturesReference
Thalidomide Analogs TNF-αVariesGlutarimide ring is crucial for CRBN binding. Modifications to the phthalimide ring alter potency.[17]
N-Phenyl-phthalimide Sulfonamides (e.g., LASSBio-468) TNF-αED₅₀ = 2.5 mg/kg (in vivo, LPS-induced neutrophil recruitment)The sulfonyl-thiomorpholine moiety is associated with potent activity.[17]
N-Acylhydrazone Derivatives (6b and 9c) TNF-α, IL-1βSubstantially impaired secretion and expressionThe N-acylhydrazone linkage and specific aromatic substitutions are important.[2][18][19]
Phthalimide-based COX-2 Inhibitors (Compound 6a) COX-2IC₅₀ = 0.18 µMMethoxy moieties on the N-phenyl ring contribute to high potency and selectivity.[13]
Phthalimide-based COX-2 Inhibitors (Compound 6b) COX-2IC₅₀ = 0.24 µMModifications to the N-phenyl ring substituents fine-tune activity.[13]
Phthalimide-based COX-2 Inhibitors (Compound 7a) COX-2IC₅₀ = 0.28 µMThe core phthalimide structure serves as a scaffold for COX-2 inhibitory pharmacophores.[13]
Phthalimide-based COX-2 Inhibitors (Compound 7b) COX-2IC₅₀ = 0.36 µMThe nature of the N-substituent is critical for selective COX-2 inhibition.[13]

Conclusion and Future Directions

Phthalimide derivatives continue to be a rich source of inspiration for the development of novel anti-inflammatory agents. Their well-defined synthetic routes and the growing understanding of their complex mechanism of action provide a solid foundation for rational drug design. The ability to modulate the CRL4^CRBN^ E3 ligase complex opens up new avenues for targeted protein degradation, a rapidly emerging therapeutic modality.

Future research in this area will likely focus on the design of next-generation phthalimide-based compounds with improved potency, selectivity, and safety profiles. A deeper understanding of the full spectrum of neo-substrates of the modulated CRL4^CRBN^ complex will be crucial for predicting both therapeutic efficacy and potential off-target effects. The development of non-Cereblon binding phthalimide derivatives with anti-inflammatory properties also represents an exciting area of investigation. By continuing to explore the chemical space around the phthalimide scaffold, researchers are poised to uncover new and effective treatments for a wide range of inflammatory diseases.

References

  • Full article: Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - Taylor & Francis Online. Available at: [Link]

  • Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC - NIH. Available at: [Link]

  • Aiolos and Ikaros degradation by lenalidomide and pomalidomide is Cereblon-dependent - ResearchGate. Available at: [Link]

  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC - NIH. Available at: [Link]

  • Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed. Available at: [Link]

  • A Cereblon Modulator (CC-220) with Improved Degradation of Ikaros and Aiolos - PubMed. Available at: [Link]

  • Thalidomide and its derivatives confer the substrate specificity of... - ResearchGate. Available at: [Link]

  • Immunomodulatory assays to study structure-activity relationships of thalidomide - PubMed. Available at: [Link]

  • Cereblon E3 ligase modulator - Wikipedia. Available at: [Link]

  • Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. Available at: [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K. Available at: [Link]

  • Thalidomide inhibits E3 ubiquitin ligase activity of the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • a review of mechanistic role of TNF-α signaling under thalidomide - PubMed. Available at: [Link]

  • Development of Analogs of Thalidomide - Encyclopedia.pub. Available at: [Link]

  • Qualitative Structure-Activity Relationships and 2D-QSAR Modeling of TNF-Inhibition by Thalidomide Derivatives - ResearchGate. Available at: [Link]

  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - The Royal Society of Chemistry. Available at: [Link]

  • Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties - MedChemComm (RSC Publishing). Available at: [Link]

  • Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed. Available at: [Link]

  • Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties | Request PDF - ResearchGate. Available at: [Link]

  • shows the LPS dose-effect curve for TNF-a. Its production decreased... - ResearchGate. Available at: [Link]

  • Antiplatelet activity and TNF-α release inhibition of phthalimide derivatives useful to treat sickle cell anemia | Request PDF - ResearchGate. Available at: [Link]

  • Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties | Semantic Scholar. Available at: [Link]

  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines - PMC - NIH. Available at: [Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Available at: [Link]

  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - MDPI. Available at: [Link]

  • Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters - Research journals - PLOS. Available at: [Link]

  • Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PubMed Central. Available at: [Link]

  • 13 C NMR spectrum of phthalimide analog. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of N-Phenylphthalimide - PrepChem.com. Available at: [Link]

  • WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents.
  • Efficient one pot synthesis of N-alkyl and N-aryl imides - Der Pharma Chemica. Available at: [Link]

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione - ResearchGate. Available at: [Link]

  • Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives - MDPI. Available at: [Link]

  • Effect of Temperature and Time on the Synthesis of N-Phenyl Phthalimide - ResearchGate. Available at: [Link]

  • Enhancement of LPS triggered TNF-alpha (tumor necrosis factor-alpha) production by (1-->3)-beta-D-glucans in mice - PubMed. Available at: [Link]

  • Synthesis and characterization of N-(4-azidophenylthio)phthalimide: A cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups - PubMed. Available at: [Link]

  • US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. Available at: [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Substituted Phthalimides

Welcome to the Technical Support Center for N-Substituted Phthalimide Synthesis. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Substituted Phthalimide Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted phthalimides, a critical class of compounds in medicinal chemistry and materials science.

Troubleshooting Guide: Common Issues and Solutions

This section provides in-depth solutions to specific problems that may arise during your experiments.

Issue 1: Low or No Product Yield in Gabriel Synthesis

Q: I am performing a Gabriel synthesis to prepare an N-alkyl phthalimide, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in a Gabriel synthesis is a frequent issue that can often be traced back to several key factors related to reagents, reaction conditions, and substrate reactivity.

  • Reagent Quality:

    • Potassium Phthalimide: The quality of potassium phthalimide is crucial. It can degrade upon prolonged exposure to atmospheric moisture. It is advisable to use freshly prepared or properly stored potassium phthalimide.[1][2] If preparing it in situ from phthalimide and a base like potassium hydroxide or potassium carbonate, ensure the phthalimide is fully deprotonated. The pKa of phthalimide's N-H is approximately 8.3, so a sufficiently strong base is required for complete deprotonation.[3][4][5]

    • Alkyl Halide: The alkyl halide should be pure and free from degradation products. The reactivity order for the halide is I > Br > Cl. If you are using an alkyl chloride, consider adding a catalytic amount of sodium iodide to facilitate the reaction via the Finkelstein reaction.[2]

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) is typically the best choice for this SN2 reaction.[4][6] These solvents effectively solvate the potassium cation, leaving the phthalimide anion more nucleophilic. Ensure the solvent is anhydrous, as water can react with the alkyl halide and hydrolyze the phthalimide.[7]

    • Temperature: While many Gabriel syntheses proceed well at room temperature or with gentle heating, some less reactive alkyl halides may require higher temperatures (e.g., 80-100 °C).[2][8] However, excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]

  • Substrate Reactivity (Steric Hindrance):

    • The Gabriel synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1][6] It works best for primary alkyl halides.[3][9]

    • Secondary alkyl halides are poor substrates as the bulky phthalimide nucleophile struggles to access the reaction center.[3][6] This often leads to the competing E2 elimination reaction becoming the major pathway, resulting in the formation of an alkene.[6]

    • Tertiary alkyl halides do not undergo SN2 reactions and will almost exclusively yield elimination products.[9][10]

Troubleshooting Workflow:

gabriel_troubleshooting start Low/No Yield in Gabriel Synthesis reagent_check Check Reagent Quality (K-Phthalimide, Alkyl Halide) start->reagent_check Step 1 condition_check Optimize Reaction Conditions (Solvent, Temperature) reagent_check->condition_check Reagents OK substrate_check Evaluate Substrate (Primary, Secondary, Tertiary Halide) condition_check->substrate_check Conditions Optimized outcome_success Successful Synthesis substrate_check->outcome_success Primary Halide outcome_failure Consider Alternative Method substrate_check->outcome_failure Secondary/Tertiary Halide purification_strategy start Crude Product Mixture is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization (e.g., from Ethanol) is_solid->recrystallize Yes chromatography Perform Silica Gel Column Chromatography is_solid->chromatography No / Recrystallization Fails check_purity Check Purity (TLC, NMR) recrystallize->check_purity chromatography->check_purity pure_product Pure N-Substituted Phthalimide check_purity->chromatography Still Impure check_purity->pure_product Purity Confirmed

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

Welcome to the technical support center dedicated to enhancing the yield and purity of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, a crucial intermediate in various chemical and pharmaceutical syntheses. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, a crucial intermediate in various chemical and pharmaceutical syntheses. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common challenges encountered during its preparation.

Understanding the Synthesis: Reaction Overview

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, also known as N-phthaloyl-aspartic acid, is typically achieved through the condensation reaction between phthalic anhydride and L-aspartic acid. The reaction involves the nucleophilic attack of the amino group of aspartic acid on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.

Reaction Scheme:

Reaction_Mechanism PA Phthalic Anhydride Inter Phthalamic Acid Intermediate PA->Inter Nucleophilic Acyl Substitution AA L-Aspartic Acid AA->Inter Plus1 + Prod 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid Inter->Prod Cyclization &Dehydration (-H2O) Water + H2O

Caption: General reaction scheme for the synthesis of N-phthaloyl-aspartic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format to help you navigate challenges and improve your reaction outcomes.

Q1: My reaction yield is consistently low or I'm recovering only starting materials. What are the likely causes and how can I fix this?

A1: Low or no yield is the most common issue, often stemming from several factors related to reaction kinetics, reagent purity, or side reactions.

Potential Cause A: Incomplete Reaction

The reaction may not have proceeded to completion. The formation of the imide ring requires sufficient energy and time to overcome the activation barrier for cyclization and dehydration.

  • Expert Insight: High boiling point solvents like glacial acetic acid are commonly used to facilitate the reaction at elevated temperatures.[1][2] Refluxing in glacial acetic acid for approximately 2 hours is a typical starting point.[2] Some procedures may call for heating up to 170–180°C.[1]

  • Troubleshooting Steps:

    • Increase Reaction Time: If you are using milder conditions, consider extending the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Elevate Temperature: Ensure your reaction temperature is adequate. For glacial acetic acid, this means maintaining a steady reflux.

    • Solvent Choice: While glacial acetic acid is standard, other high-boiling point solvents like toluene have been used for similar N-phthaloylation reactions.[2]

Potential Cause B: Purity of Starting Materials

The purity of phthalic anhydride and L-aspartic acid is critical. Phthalic anhydride can hydrolyze to phthalic acid in the presence of moisture, which can impede the reaction.[3]

  • Expert Insight: While some studies suggest that the presence of phthalic acid does not hinder the reaction under specific conditions (reduced pressure), it is generally good practice to use pure reagents.[3][4]

  • Troubleshooting Steps:

    • Use Fresh Phthalic Anhydride: Employ freshly opened or properly stored phthalic anhydride.

    • Check for Phthalic Acid: If you suspect hydrolysis, you can test for the presence of phthalic acid (which has a much higher melting point and different solubility).

    • Dry Reagents: Ensure L-aspartic acid is dry.

Potential Cause C: Racemization

Harsh reaction conditions, particularly prolonged heating in certain solvents, can lead to racemization at the alpha-carbon of the aspartic acid, resulting in a mixture of L- and D-isomers.[5]

  • Expert Insight: A patent for a similar synthesis highlights that heating in pyridine can cause racemization.[5] While glacial acetic acid is a weaker base, the risk still exists with excessive heating.

  • Troubleshooting Steps:

    • Control Heating: Avoid unnecessarily long reaction times or excessive temperatures. Stick to the minimum required for completion.

    • Consider Milder Methods: For sensitive substrates, alternative methods like using N-substituted phthalimides at lower temperatures (-10 to 40°C) can be explored to preserve stereochemistry.[5]

Troubleshooting_Low_Yield Start Low or No Yield Check_Completion Is the reaction going to completion? (Monitor by TLC) Start->Check_Completion Check_Purity Are starting materials pure and dry? Check_Completion->Check_Purity Yes Sol_Time_Temp Increase reaction time or temperature. Consider alternative solvents. Check_Completion->Sol_Time_Temp No Check_Conditions Are reaction conditions too harsh? (Temp, Time) Check_Purity->Check_Conditions Yes Sol_Purity Use fresh phthalic anhydride. Dry L-aspartic acid. Check_Purity->Sol_Purity No Sol_Conditions Optimize for minimal heating time. Explore milder synthetic routes. Check_Conditions->Sol_Conditions Yes

Caption: Troubleshooting workflow for diagnosing and resolving low product yield.

Q2: I'm having difficulty isolating and purifying the product. What's the best approach?

A2: Isolation and purification are critical for obtaining a high-quality product. The typical procedure involves precipitation followed by recrystallization.

Potential Cause A: Incorrect Work-up Procedure

The product is often isolated by cooling the reaction mixture and adding water to precipitate the solid.

  • Expert Insight: One established method involves cooling the acetic acid mixture, evaporating the solvent under reduced pressure, and then diluting the residue with water to precipitate the product.[1][2] Allowing the mixture to stand for several hours (e.g., 12 hours) can improve the precipitation efficiency.[1]

  • Troubleshooting Steps:

    • Ensure Complete Precipitation: After adding water, cool the mixture in an ice bath to maximize the recovery of the solid.

    • Washing: The crude precipitate should be washed thoroughly with cold water to remove residual acetic acid and any unreacted L-aspartic acid.

    • Drying: Dry the crude product completely before proceeding to recrystallization.

Potential Cause B: Ineffective Recrystallization

Choosing the right solvent for recrystallization is key to removing impurities.

  • Expert Insight: Ethanol is a commonly cited and effective solvent for recrystallizing N-phthaloyl amino acid derivatives.[1][2]

  • Troubleshooting Steps:

    • Solvent Selection: Dissolve the crude product in a minimum amount of hot ethanol.

    • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

    • Washing and Drying: Wash the collected crystals with a small amount of cold ethanol and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the optimal starting material: phthalic acid or phthalic anhydride? A: Phthalic anhydride is generally preferred. The reaction with phthalic anhydride is a condensation that produces one equivalent of water. In contrast, starting with phthalic acid produces two equivalents of water, which can require more forcing conditions to remove and may lead to lower yields. Published procedures using phthalic anhydride often report higher yields (up to 87%) compared to those starting from phthalic acid.[1]

Q: Are there more modern, efficient methods for this synthesis? A: Yes. Microwave-assisted synthesis has emerged as a powerful alternative. These methods can dramatically reduce reaction times from hours to minutes and often result in higher yields and cleaner products, sometimes even without a solvent.[2][6]

Q: How does stoichiometry affect the yield? A: Using a slight excess of the amino acid (e.g., 1.01 to 1.03 equivalents) is common to ensure the complete consumption of the phthalic anhydride.[1][2] However, a large excess should be avoided as it can complicate purification.

Q: How can I reliably confirm the identity and purity of my final product? A: A combination of techniques is recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • FT-IR: Look for characteristic peaks for the imide carbonyl groups (typically two bands between 1700–1800 cm⁻¹) and the carboxylic acid O-H stretch (a broad peak around 2500–3500 cm⁻¹).[1]

    • ¹H-NMR and ¹³C-NMR: Confirm the chemical structure and check for the absence of signals from starting materials.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound.[1]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the desired formula.[1]

Optimized Experimental Protocols

The following protocols are synthesized from established literature methods to provide a robust starting point for your experiments.

Protocol 1: Synthesis via Conventional Heating

This protocol is adapted from methodologies described by Kasideh et al.[1][2]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and L-aspartic acid (1.01 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 15 mL per gram of phthalic anhydride).

  • Heating: Heat the mixture to reflux with constant stirring. Maintain reflux for 2 hours.

  • Work-up:

    • Allow the reaction mixture to cool slightly. If a precipitate forms while hot, filter the mixture immediately.

    • If the solution is clear, cool it to room temperature and then evaporate the glacial acetic acid under reduced pressure.

    • To the resulting residue, add cold deionized water and stir to induce precipitation. Let it stand for several hours, preferably overnight at ~4°C, to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dried 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to complete the crystallization process.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small volume of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Comparative Data on Synthesis Methods

MethodStarting MaterialsSolventConditionsReported Yield RangeReference
Conventional Heating A Phthalic Acid, L-Aspartic AcidGlacial Acetic Acid170-180°C, 4 hours44-87%[1]
Conventional Heating B Phthalic Anhydride, L-Aspartic AcidGlacial Acetic AcidReflux, 2 hours44-87%[1][2]
Microwave Irradiation Phthalic Anhydride, Amino AcidsNone (Solvent-free)Microwave heatingGenerally high yields[2][6]

References

  • Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825. [Link]

  • Process for producing N-phthaloyl-p-nitro-L-phenylalanine. (1987).
  • The results obtained for the synthesis of N-phthaloyl amino acids (3a-g). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Zeng, Q., Liu, Z., Li, B., & Wang, F. (2004). Mild and effective N-phthaloylation of amino acids. Letters in Organic Chemistry, 1(1), 50-52. [Link]

  • Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. (2015). International Journal of ChemTech Research. [Link]

  • Zeng, Q., Liu, Z., Li, B., & Wang, F. (2004). Mild and effective N-phthaloylation of amino acids. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid Degradation Pathways

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, also known as N-phthaloyl-L-aspartic acid. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, also known as N-phthaloyl-L-aspartic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and provide robust protocols to ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Issue 1: My degradation study shows a much faster (or slower) rate of hydrolysis than anticipated.

Potential Causes & Solutions:

  • Incorrect pH of the Buffer: The hydrolysis of the phthalimide group is highly pH-dependent.[1][2][3] Base-catalyzed hydrolysis is typically much faster than hydrolysis at neutral or acidic pH.[2][3]

    • Causality: Under basic conditions, hydroxide ions (OH⁻) act as potent nucleophiles, directly attacking the carbonyl carbons of the imide ring. This leads to rapid ring opening. Under acidic conditions, the reaction is catalyzed by H⁺ ions, which protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by a weaker nucleophile like water.[3] This mechanism is generally slower.

    • Troubleshooting Steps:

      • Verify Buffer pH: Calibrate your pH meter immediately before use with fresh standards. Measure the pH of your exact experimental buffer at the temperature of your experiment, as pH can shift with temperature.

      • Assess Buffer Capacity: Ensure your buffer concentration is sufficient to maintain the target pH throughout the experiment, especially if the degradation products (phthalic acid, aspartic acid) are acidic and are produced in significant quantities.

      • Run a pH Profile: Conduct preliminary experiments across a range of pH values (e.g., pH 5, 7.4, 9) to establish a rate profile for your specific conditions.[2]

  • Temperature Fluctuations: Chemical reaction rates are sensitive to temperature. An unstable incubator or water bath can lead to inconsistent degradation rates.

    • Troubleshooting Steps:

      • Monitor Temperature: Place a calibrated thermometer directly inside the incubator or water bath, independent of the unit's internal display.

      • Ensure Thermal Equilibrium: Allow your samples to fully equilibrate to the target temperature before taking your first time point (t=0).

  • Enzymatic Contamination: If using biological matrices (e.g., plasma, cell culture media), endogenous enzymes like amidohydrolases or esterases could be accelerating degradation.[4]

    • Troubleshooting Steps:

      • Run a Heat-Inactivated Control: Prepare a sample with your biological matrix that has been heat-inactivated (e.g., 56°C for 30 minutes) and compare the degradation rate to your active sample.

      • Use Protease/Esterase Inhibitors: If enzymatic activity is suspected, include a broad-spectrum inhibitor cocktail in a control sample.

Issue 2: I'm observing an unexpected peak in my HPLC/LC-MS analysis.

Potential Causes & Solutions:

  • Formation of the Phthalamic Acid Intermediate: The hydrolysis of the phthalimide ring is a two-step process. The first step is the opening of the imide ring to form a phthalamic acid derivative (2-(2-carboxybenzoyl)aspartic acid). This intermediate can be relatively stable under certain conditions before it hydrolyzes further to phthalic acid and aspartic acid.[4]

    • Causality: The initial nucleophilic attack opens the five-membered ring, creating an intermediate that has both an amide and a carboxylic acid function. The subsequent hydrolysis of this amide bond is the second, often slower, step.

    • Troubleshooting Steps:

      • Hypothesize and Confirm: Calculate the theoretical mass of the phthalamic acid intermediate and look for this mass in your LC-MS data.

      • Modify HPLC Gradient: The intermediate will have a different polarity than the parent compound and final products. Adjust your mobile phase gradient to ensure it is not co-eluting with another species. A shallower gradient can often resolve such closely related compounds.

      • pH Quenching: The stability of the intermediate can be pH-dependent. Try quenching the reaction at different pH values (e.g., strongly acidic) before injection to see if the peak intensity changes, which can help confirm its identity as a labile intermediate.

  • Racemization or Isomerization: If starting with a specific stereoisomer (e.g., N-phthaloyl-L-aspartic acid), degradation conditions, particularly alkaline pH, can promote the formation of diastereomers like isoaspartyl products via a cyclic imide intermediate.[5][6][7]

    • Troubleshooting Steps:

      • Use a Chiral Column: Employ a chiral HPLC column to separate the L-Asp, D-Asp, L-isoAsp, and D-isoAsp containing products.

      • Enzymatic Digestion: Use an enzyme specific for L-aspartyl linkages (e.g., a specific protease) to see if it digests one of the product peaks, which can help in identification.[5]

Workflow for Troubleshooting Unexpected Degradation Results

G start Unexpected Degradation Result (Rate or Product) check_params Verify Core Parameters: pH, Temperature, Concentration start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust and Re-run Experiment params_ok->adjust_params No analyze_products Analyze Products with High-Resolution Method (e.g., LC-MS/MS) params_ok->analyze_products Yes adjust_params->start intermediate Intermediate (Phthalamic Acid) Detected? analyze_products->intermediate isomer Isomer/Racemization Suspected? intermediate->isomer No confirm_intermediate Confirm Intermediate Identity: - Modify HPLC Gradient - pH Quenching Study intermediate->confirm_intermediate Yes confirm_isomer Confirm Isomer Identity: - Use Chiral HPLC - Enzymatic Digestion isomer->confirm_isomer Yes end_reassess Re-assess Hypothesis isomer->end_reassess No end_pathway Pathway Confirmed confirm_intermediate->end_pathway confirm_isomer->end_pathway

Caption: Troubleshooting logic for unexpected degradation results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-phthaloyl-aspartic acid in aqueous solution?

The primary degradation pathway is the hydrolysis of the imide ring. This reaction proceeds in two steps:

  • Ring Opening: A nucleophile (typically H₂O or OH⁻) attacks one of the carbonyl carbons of the phthalimide group, opening the ring to form an intermediate, 2-(2-carboxybenzoyl)aspartic acid (a phthalamic acid derivative).

  • Amide Cleavage: The amide bond of the intermediate is subsequently hydrolyzed, releasing phthalic acid and aspartic acid.[4]

This process is catalyzed by either acid or, more effectively, base.[2][3]

G cluster_0 Degradation Pathway A N-Phthaloyl-Aspartic Acid (Starting Material) B Phthalamic Acid Derivative (Intermediate) A->B + H₂O (Step 1) Ring Opening C Phthalic Acid + Aspartic Acid (Final Products) B->C + H₂O (Step 2) Amide Hydrolysis

Caption: Primary hydrolytic degradation pathway.

Q2: How does pH influence the stability of the compound?

The stability is highly pH-dependent.

  • Alkaline pH (pH > 8): The compound degrades most rapidly under basic conditions due to efficient nucleophilic attack by hydroxide ions.[2] This is often referred to as base-catalyzed hydrolysis.

  • Neutral pH (pH ~7): Degradation is significantly slower than in basic conditions. The primary nucleophile is water, which is less reactive than hydroxide.

  • Acidic pH (pH < 5): The degradation rate may increase slightly compared to neutral pH due to acid catalysis, but it is generally much slower than under alkaline conditions.[2][5] Direct hydrolysis of the imide can be a dominant pathway at low pH.[5]

pH ConditionRelative Rate of HydrolysisDominant Mechanism
Acidic (pH 4-5)SlowAcid-Catalyzed Hydrolysis
Neutral (pH 7)Very SlowNeutral Hydrolysis
Alkaline (pH 9)FastBase-Catalyzed Hydrolysis

Q3: What analytical methods are best for monitoring the degradation kinetics?

A combination of methods provides the most comprehensive data.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for kinetic studies. A reversed-phase C18 column is typically suitable. You can monitor the disappearance of the parent compound peak and the appearance of the product peaks over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for definitively identifying the degradation products and any intermediates.[8] It provides the molecular weight of each species, confirming the identities of phthalic acid, aspartic acid, and the phthalamic acid intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to provide structural confirmation of the final products if they are isolated. It can also be used to measure reaction rates in real-time under certain conditions.[1][3]

Q4: Can I prevent the degradation during storage or formulation?

Yes, by controlling the environment.

  • Storage as a Solid: The compound is most stable as a dry solid. Store it in a desiccator at a low temperature (e.g., 4°C or -20°C).

  • Aqueous Solutions: If you must prepare a solution, use an acidic or neutral buffer (pH 5-7) and store it at a low temperature. Prepare solutions fresh whenever possible. Avoid alkaline buffers for storage.

  • Aprotic Solvents: For formulation studies, consider using aprotic solvents where hydrolytic degradation will not occur.

Protocol: General Kinetic Stability Study using HPLC

This protocol outlines a standard workflow for assessing the stability of N-phthaloyl-aspartic acid at a given pH and temperature.

G prep 1. Preparation - Prepare buffer (e.g., pH 7.4 PBS). - Prepare stock solution in organic solvent. - Calibrate HPLC. init 2. Initiation - Equilibrate buffer to target temp (e.g., 37°C). - Spike stock solution into buffer to start reaction. prep->init sample 3. Sampling (t = 0, 1, 2, 4, 8, 24h) - Withdraw aliquot. - Quench reaction (e.g., add equal volume of Acetonitrile or 0.1% TFA). init->sample analyze 4. Analysis - Inject samples onto HPLC. - Monitor parent peak area. sample->analyze data 5. Data Processing - Plot ln(Peak Area) vs. Time. - Calculate rate constant (k) from slope. - Calculate half-life (t½ = 0.693/k). analyze->data

Caption: Experimental workflow for a kinetic stability study.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 100 mM phosphate buffer at the desired pH (e.g., 7.4). Filter it through a 0.22 µm filter.

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) of N-phthaloyl-aspartic acid in a suitable organic solvent like acetonitrile or DMSO.

    • Set up and equilibrate your HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Reaction Initiation:

    • Place a known volume of the buffer into a temperature-controlled vial or water bath set to the desired temperature (e.g., 37°C). Allow it to equilibrate.

    • To start the experiment (t=0), add a small volume of the stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is low (<1%) to not affect the buffer pH. Mix thoroughly.

  • Sampling:

    • Immediately withdraw the first aliquot (this is your t=0 sample).

    • Quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., an equal volume of cold acetonitrile) to stop further degradation.

    • Repeat the sampling and quenching process at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the peak area of the parent compound at its specific retention time.

  • Data Analysis:

    • For first-order kinetics, plot the natural logarithm (ln) of the parent peak area against time.

    • The plot should be linear. The degradation rate constant (k) is the negative of the slope of this line.

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

References

  • Thomas, J. J., et al. (1972). Hydrolysis of phthalyl amino acid esters of fluoroscein in the presence of leucine aminopeptidase. Proc Soc Exp Biol Med, 140(1), 179-82. [Link]

  • Li, Y., et al. (2020). A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. J Sep Sci, 43(11), 2201-2208. [Link]

  • Wolf, A., et al. (2020). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Phys. Chem. Chem. Phys., 22, 238-247. [Link]

  • Ogawa, J., et al. (1999). Cyclic-imide-hydrolyzing activity of D-hydantoinase from Blastobacter sp. strain A17p-4. Appl Environ Microbiol, 65(4), 1459-62. [Link]

  • Howard, P. H., et al. (2010). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environ Sci Technol, 44(18), 7231-7. [Link]

  • Deslongchamps, P., & Barlet, R. (1982). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Can. J. Chem., 60(13), 1687-1703. [Link]

  • Sureshbabu, V. V., & Venkataramanarao, R. (2009). N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. Arkivoc, 2009(8), 1-15. [Link]

  • Wolf, A., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Royal Society of Chemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium. Chapter 7: Analytical Methods. [Link]

  • Waters Corporation. (2013). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. [Link]

  • Boll, M., et al. (2020). An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. mBio, 11(4), e01334-20. [Link]

  • PubChem. (n.d.). 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)succinic acid. PubChem. [Link]

  • Easton, C. J. (1997). Recent Developments in the Use of N-Phthaloyl-Amino Acid Derivatives in Synthesis. Scilit. [Link]

  • van der Vlies, A. J., et al. (2011). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 7, 7671-7679. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • Kress, J., et al. (2022). Dual decomposition pathways for L-aspartic acid on Ni(100). Surface Science, 718, 121996. [Link]

  • Vlasov, A., et al. (2014). Asparagine and Aspartate degradation pathways. Figshare. [Link]

  • Oliyai, C., & Borchardt, R. T. (1994). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. Pharm Res, 11(5), 751-8. [Link]

  • Google Patents. (1985). Cleavage of phthalimides to amines.

Sources

Optimization

Technical Support Center: 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

Welcome to the technical support resource for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (CAS No. 62249-41-6).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (CAS No. 62249-41-6). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the storage, stability, and handling of this compound. The information provided is synthesized from established chemical principles and data from structurally related molecules to ensure scientific integrity and practical utility in your experiments.

I. Compound Overview and Key Structural Features

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a molecule that integrates two key functional moieties: a phthalimide group and a succinic acid backbone. This structure confers specific chemical properties that are crucial to understand for its effective use.

  • Phthalimide Group: This is a robust and planar ring system known for its high thermal and photostability.[1] However, the imide bond can be susceptible to hydrolysis under strong acidic or basic conditions, which is a primary consideration for solution stability.[2][3]

  • Succinic Acid Moiety: As a dicarboxylic acid, this part of the molecule governs its acidic properties and influences its solubility in aqueous and polar organic solvents.[4] Dicarboxylic acids can undergo thermal decomposition at elevated temperatures.[5]

Understanding the interplay of these two groups is fundamental to troubleshooting experimental challenges.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your work with 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

Issue 1: Inconsistent or Poor Solubility

Symptoms:

  • The compound fails to dissolve completely in the chosen solvent.

  • Precipitation occurs upon standing or temperature change.

  • Batch-to-batch variability in solubility is observed.

Potential Causes & Solutions:

Cause Scientific Rationale Suggested Solution
Inappropriate Solvent Choice The molecule possesses both a nonpolar aromatic phthalimide group and a polar dicarboxylic acid group. Solubility is a balance of these interactions. Dicarboxylic acids are typically soluble in polar solvents.[4][6]Prioritize polar aprotic solvents such as DMSO or DMF for stock solutions. For aqueous buffers, solubility is highly pH-dependent.
pH of Aqueous Solutions As a dicarboxylic acid, the compound's charge state changes with pH. At its isoelectric point, where the net charge is zero, solubility is at a minimum.[7] Increasing the pH above the pKa values of the carboxylic acid groups will form the more soluble carboxylate salts.For aqueous solutions, adjust the pH to be at least 1.5-2 units above the highest pKa. A titration curve can help determine the optimal pH for solubilization. Start with a basic solution (e.g., pH 8-9) for initial dissolution.
Compound Degradation If the compound has hydrolyzed, the resulting phthalic acid and aminobutanedioic acid will have different solubility profiles, potentially leading to precipitation.Assess the purity of your material using the analytical protocols outlined in this guide. If degradation is confirmed, acquire a new, high-purity lot.
Low Temperature Solubility generally decreases with temperature. If solutions are stored refrigerated or frozen, the compound may precipitate out.Before use, allow the solution to fully equilibrate to room temperature. If precipitation persists, gentle warming (e.g., 37°C water bath) and sonication can aid in re-dissolving the compound. Avoid aggressive heating to prevent thermal degradation.
Issue 2: Suspected Compound Degradation

Symptoms:

  • Appearance of new peaks in analytical chromatograms (HPLC, LC-MS).

  • A shift in the pH of an unbuffered solution over time.

  • Loss of biological or chemical activity in assays.

  • Visible changes in the color or clarity of a solution.

Potential Causes & Solutions:

The primary pathway for degradation in solution is the hydrolysis of the imide ring. This is accelerated by strongly acidic or basic conditions.[2]

DegradationPathway Compound 2-(1,3-Dioxo-1,3-dihydro-2H- isoindol-2-yl)succinic acid Intermediate Phthalamic acid intermediate Compound->Intermediate Hydrolysis (H₂O, H⁺ or OH⁻) Products Phthalic acid + 2-aminobutanedioic acid Intermediate->Products Further Hydrolysis

Caption: Predicted hydrolytic degradation pathway.

Troubleshooting Steps:

  • Purity Assessment: The most definitive way to confirm degradation is through analytical chemistry.

    • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Rationale: This technique can separate the parent compound from potential degradation products and confirm their identities by their mass-to-charge ratio.[8]

    • Expected Impurities: Look for masses corresponding to phthalic acid and 2-aminobutanedioic acid.

  • pH Monitoring:

    • Method: Regularly check the pH of your stock and working solutions.

    • Rationale: The hydrolysis of the imide ring consumes water and can lead to the formation of new acidic and basic functional groups, potentially altering the solution's pH.

  • Preventative Measures:

    • Solution Preparation: Prepare solutions in buffers at a pH where the compound is stable. For many compounds, a pH range of 6.0-7.5 is a good starting point. Avoid highly acidic or basic conditions.

    • Storage: Store solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the solid compound? A1: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[9][10] Recommended storage is at 2-8°C. Under these conditions, the solid material is expected to be stable for an extended period.

Q2: What is the best solvent for preparing a high-concentration stock solution? A2: For a high-concentration stock solution, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These polar aprotic solvents are generally effective at dissolving compounds with both polar and nonpolar characteristics.[11]

Q3: How should I prepare aqueous solutions for cell-based assays? A3: First, prepare a concentrated stock solution in DMSO. Then, perform a serial dilution into your aqueous cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: Is the compound sensitive to light or air? A4: While the phthalimide group is generally photostable[1], it is always good practice to protect organic compounds from light to prevent potential photochemical reactions. There is no specific evidence to suggest acute air sensitivity, but storing it under an inert atmosphere (like argon or nitrogen) is a good practice for long-term storage to prevent oxidative degradation.

Q5: What should I do if I observe a color change in my solid compound? A5: A change in color (e.g., yellowing) can be an indicator of impurity or degradation. It is highly recommended to perform a purity analysis (e.g., by HPLC or NMR) to assess the integrity of the compound before use. If significant degradation is detected, it is best to use a new batch.

IV. Experimental Protocols

Protocol 1: HPLC-MS Method for Purity and Stability Assessment

This protocol provides a general method for assessing the purity of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid and detecting potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole)

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the compound in DMSO to make a 1 mg/mL stock solution.

    • Dilute this stock solution to 10 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Detection:

    • UV Detection: Monitor at 220 nm and 254 nm.

    • MS Detection: Use electrospray ionization (ESI) in negative mode. Scan for the deprotonated molecular ion [M-H]⁻ of the parent compound and potential degradation products (e.g., phthalic acid).[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve in DMSO (1 mg/mL Stock) Prep2 Dilute in Water/ACN (10 µg/mL) Prep1->Prep2 Analysis1 Inject onto C18 Column Prep2->Analysis1 Analysis2 Gradient Elution Analysis1->Analysis2 Analysis3 UV & MS Detection Analysis2->Analysis3 Data1 Assess Peak Purity Analysis3->Data1 Data2 Identify Degradation Products Data1->Data2

Caption: Workflow for HPLC-MS purity analysis.

V. References

  • Thermal and photochemical decompositions of succinic anhydride. Available at:

  • Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. PubMed. Available at:

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Available at:

  • Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. ResearchGate. Available at:

  • Cleavage of phthalimides to amines. Google Patents. Available at:

  • Gabriel Primary Amine Synthesis. Researcher.Life. Available at:

  • Phthalimides: developments in synthesis and functionalization. RSC Publishing. Available at:

  • A method of quickly measuring industrial succinic anhydride purity using gas chromatography. Google Patents. Available at:

  • Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Science Publishing. Available at:

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC - NIH. Available at:

  • Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. Available at:

  • Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in. Redalyc. Available at:

  • Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Pragolab. Available at:

  • Determination of Impurities in Bioproduced Succinic Acid. Longdom Publishing. Available at:

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Available at:

  • Rh-catalyzed synthesis of N-substituted phthalimides from isocyanates and benzoic acids. Available at:

  • Succinic acid. Food & Feed Analysis. Available at:

  • Solubilities of Amino Acids in Different Mixed Solvents. Available at:

  • Phthalimides. Organic Chemistry Portal. Available at:

  • The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at:

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. Available at:

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at:

  • Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. PMC - NIH. Available at:

  • Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. ResearchGate. Available at:

  • Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Available at:

  • The Role of Carbolic Acid in Chemistry Lab Safety Practices. Patsnap Eureka. Available at:

  • Solubility of amino acids in polar solvents. ECHEMI. Available at:

  • chemical handling and storage section 6. University of Toronto Scarborough. Available at:

  • Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid. MDPI. Available at:

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at:

  • Degradation pathway of 3-oxoadipoic acid. ResearchGate. Available at:

  • 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. PMC. Available at:

  • (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid. PMC - NIH. Available at:

  • Succinic acid (Compound). Exposome-Explorer - IARC. Available at:

Sources

Troubleshooting

Chiral Acids Enantioseparation: A Technical Support Troubleshooting Guide

Welcome to the technical support center for the enantiomeric separation of chiral acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving acidic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric separation of chiral acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving acidic enantiomers. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing a framework for robust, self-validating methods.

Frequently Asked Questions (FAQs)

Q1: Why is my chiral acid showing no separation at all?

A1: This is a common starting problem. The primary reasons include an incorrect choice of Chiral Stationary Phase (CSP), an inappropriate mobile phase mode (e.g., normal-phase vs. reversed-phase), or a mobile phase pH that prevents the necessary ionic interactions. For acidic compounds, ensuring the analyte is ionized is often key to interacting with the CSP.[1][2]

Q2: I have some separation, but the resolution is very poor (Rs < 1.5). What's the quickest way to improve it?

A2: Before undertaking a full method redevelopment, try adjusting the mobile phase composition. Small changes in the percentage of the organic modifier or the concentration of the acidic additive can significantly impact selectivity.[3][4] Also, consider temperature; decreasing the column temperature often enhances chiral recognition.[5]

Q3: My peak shapes are terrible, showing significant tailing. What causes this?

A3: Peak tailing for acidic compounds often points to unwanted secondary interactions with the stationary phase. This can be due to an incorrect mobile phase pH, which fails to keep the acid fully deprotonated, or insufficient buffer strength. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can often improve peak shape dramatically.[4]

Q4: My results are not reproducible day-to-day. What should I check first?

A4: Reproducibility issues often stem from the mobile phase or column equilibration. Ensure you are using freshly prepared mobile phase daily.[4] Chiral separations can be sensitive to "memory effects," where modifiers from previous runs linger on the column, so dedicate a column to a specific method or implement a rigorous washing protocol between different methods.[6] Also, verify that the column temperature is stable and consistent.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the enantiomeric separation of chiral acids.

Symptom 1: Poor or No Enantiomeric Resolution

If your chromatogram shows a single peak or two poorly resolved peaks, your method lacks the necessary enantioselectivity. The goal is to enhance the differential interaction between the enantiomers and the CSP.

G cluster_mp_comp Mobile Phase Optimization Details start Start: Poor Resolution (Rs < 1.5) csp Step 1: Verify CSP Selection Is it appropriate for acids? start->csp mp_mode Step 2: Evaluate Mobile Phase Mode (RP, NP, POM) csp->mp_mode CSP is appropriate mp_comp Step 3: Optimize Mobile Phase Composition mp_mode->mp_comp Mode is suitable temp Step 4: Adjust Temperature mp_comp->temp Minor improvement needed additive Adjust Additive Conc. (e.g., 0.1% - 0.5% TFA) modifier Vary Organic Modifier % (e.g., ACN, MeOH) ph Adjust pH (Reversed-Phase) Control ionization flow Step 5: Reduce Flow Rate temp->flow Further optimization needed success Success: Resolution Achieved (Rs ≥ 1.5) flow->success Resolution improves

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step 1: Verify Chiral Stationary Phase (CSP) Selection

The Problem: The chosen CSP may not possess the correct chiral selector to interact effectively with your acidic analyte. Chiral recognition depends on forming a transient diastereomeric complex between the analyte and the selector, which requires complementary interaction points (e.g., hydrogen bonding, ionic, π-π interactions).[1][7]

The Solution: For chiral acids, certain CSPs are known to be more effective. A screening approach using multiple columns is often the most efficient strategy.[3][7]

Recommended CSPs for Chiral Acids:

CSP TypeChiral Selector ExamplesPrimary Interaction Mechanism with AcidsTypical Mode
Anion-Exchanger Quinine/Quinidine derivatives (e.g., CHIRALPAK QN-AX)Strong ionic exchange between the protonated selector and the anionic analyte.[1]Polar Organic / SFC
Macrocyclic Glycopeptides Teicoplanin, Vancomycin (e.g., Astec CHIROBIOTIC T)Ionic interactions, hydrogen bonding, and inclusion complexation.[8][9]Reversed-Phase, Polar Ionic
Polysaccharide-Based Cellulose/Amylose derivatives (e.g., CHIRALPAK IA/IB/IC)Hydrogen bonding, dipole-dipole, and steric interactions. Requires acidic modifier.[9][10]Normal-Phase, Reversed-Phase
Protein-Based α1-acid glycoprotein (AGP)Hydrophobic and ionic interactions.[11]Reversed-Phase

Protocol: CSP Screening

  • Select 3-4 CSPs from the table above with different selectivities.

  • Prepare a racemic standard of your chiral acid.

  • For each column, run a generic starting method.

    • Reversed-Phase: Acetonitrile/Water with 0.1% Formic Acid or a 10-20 mM phosphate buffer.[4]

    • Normal-Phase: n-Hexane/Ethanol with 0.1% TFA.[7]

  • Analyze the chromatograms for any sign of separation. Even a slight peak shoulder indicates that the CSP is promising and the method can be optimized.

Step 2: Optimize the Mobile Phase

The Problem: The mobile phase composition dictates the retention and, critically, the enantioselectivity. For ionizable compounds like carboxylic acids, pH and additives are the most powerful tools for optimization.[2][3]

The Solution: Systematically adjust mobile phase parameters, focusing on the additives and pH, as these directly control the ionization state of the analyte.

Key Parameters for Chiral Acid Separations:

  • pH and Acidic Additives (The "On/Off Switch"): For most separations on polysaccharide or macrocyclic glycopeptide phases, the carboxylic acid must be ionized (deprotonated) to interact with the CSP. In reversed-phase mode, this means the mobile phase pH should be kept about 1.5-2 units above the pKa of the acid.[2] Conversely, on some specialized phases, keeping the acid protonated (neutral) is required. Using an acidic additive like formic acid (FA) or trifluoroacetic acid (TFA) in normal-phase or polar organic mode helps control the ionization state and improve peak shape.[3][7] The concentration of the additive can dramatically affect selectivity, and sometimes even reverse the elution order.[3]

  • Buffer Choice and Concentration (Reversed-Phase): The buffer controls the pH and provides counter-ions. Phosphate buffers are common, but ammonium acetate or formate are volatile and ideal for LC-MS applications.[12] A sufficient buffer concentration (typically 10-20 mM) is needed to maintain a stable pH and prevent peak distortion.[4][13]

  • Organic Modifier: In reversed-phase, acetonitrile (ACN) and methanol (MeOH) can provide different selectivities. In normal-phase, alcohols like ethanol and isopropanol (IPA) are common modifiers. Varying the type and percentage of the modifier alters the overall polarity of the mobile phase and can fine-tune the resolution.

Step 3: Leverage Temperature

The Problem: Chiral recognition is a thermodynamic process. The enthalpy (ΔH) and entropy (ΔS) of binding for each enantiomer with the CSP are different, and temperature directly influences these values.

The Solution: Treat temperature as a critical optimization parameter.

  • General Rule: Lowering the temperature often increases resolution. This is because the weaker, non-covalent interactions responsible for chiral recognition (like hydrogen bonding) become more stable at lower temperatures.[4][5]

  • Exceptions: The effect of temperature is unpredictable and compound-dependent.[14] In some cases, increasing the temperature can improve peak efficiency or, surprisingly, increase resolution.[3] It can even cause a reversal in the elution order of the enantiomers.[3]

Protocol: Temperature Optimization

  • Start at an ambient temperature (e.g., 25 °C).

  • Decrease the temperature in 5-10 °C increments (e.g., to 15 °C, then 10 °C) and observe the effect on resolution.

  • If resolution worsens or does not improve, try increasing the temperature in 5-10 °C increments (e.g., to 35 °C, then 45 °C).

  • Always allow the column to fully equilibrate at the new temperature before injecting.

Symptom 2: Peak Tailing or Asymmetry

Asymmetric peaks compromise resolution and lead to inaccurate quantification. For acidic analytes, this is often a sign of undesirable chemical interactions.

G start Start: Peak Tailing (Asymmetry Factor > 1.2) overload Check for Overload Inject diluted sample start->overload ph_issue Optimize Mobile Phase pH Ensure acid is fully ionized overload->ph_issue Shape still tails solved Peak Shape Improved overload->solved Shape improves additive_issue Adjust Additive Add/increase TFA or FA ph_issue->additive_issue Tailing persists ph_issue->solved Shape improves buffer_issue Check Buffer Strength Increase concentration (10-20mM) additive_issue->buffer_issue Still tailing additive_issue->solved Shape improves buffer_issue->solved Shape improves

Caption: Troubleshooting workflow for peak tailing of chiral acids.

1. Check for Column Overload

The Cause: Injecting too much sample mass can saturate the active sites on the CSP, leading to a characteristic "shark fin" peak shape.

The Fix: Prepare a sample that is 10 times more dilute than your current sample and inject it. If the peak shape becomes symmetrical, you were overloading the column. Reduce your sample concentration or injection volume.[4]

2. Optimize Mobile Phase pH and Additives

The Cause: For acidic compounds, a primary cause of tailing is secondary interaction with residual silanol groups on the silica support. This happens when the mobile phase pH is not optimal to keep the acid fully ionized and negatively charged.

The Fix:

  • Reversed-Phase: Ensure the mobile phase pH is sufficiently high to deprotonate your acid. If using a buffer, confirm its concentration is adequate (e.g., 10-20 mM) to control the pH at the column surface.[4][13]

  • Normal-Phase/Polar Organic: Add a small amount (0.1% is a good starting point) of an acidic modifier like TFA or acetic acid.[4][7] This modifier protonates the surface silanols, "masking" them and preventing them from interacting with your analyte.

References

  • Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Retrieved from [Link]

  • Rao, R. N., & Nagaraju, D. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Hassan, M. (2014). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. Retrieved from [Link]

  • Gong, X., et al. (2014). Experimental Study of the Effect of Buffer on Chromatography and Crystallization Hybrid Process. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Li, L., et al. (n.d.). The effect of buffer pH on enantiomeric seperation of the studied analytes was investigated over the range of 2.
  • Beesley, T. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America. Retrieved from [Link]

  • Daicel Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK® IA - HPLC. Retrieved from [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Armstrong, D. W. (1984). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. Retrieved from [Link]

  • Lee, S., & Lee, W. (1995). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of aqueous buffer pH value on peak resolution. Retrieved from [Link]

  • Asakura, K., et al. (2015). Chiral resolution with frozen aqueous amino acids. RSC Publishing. Retrieved from [Link]

  • Chiralpedia. (n.d.). Chiral selectors. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Phinney, K. W. (2006). Product Review: Chiral Stationary Phases for HPLC. Analytical Chemistry. Retrieved from [Link]

  • Ma, Y., et al. (2020). Simultaneous enantioseparation under different pH values of buffers in... ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel chiral ionic liquids stationary phases for the enantiomer separation of chiral acid by high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC?. Retrieved from [Link]

  • El-Awady, M., et al. (2021). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • Stoll, D. R., & Carr, P. W. (2015). Effects of pH mismatch between the two dimensions of reversed-phase×reversed-phase two-dimensional separations on second dimension separation quality for ionogenic compounds-I. Carboxylic acids. PubMed. Retrieved from [Link]

  • Yu, L., et al. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Parameters for Acidic Compounds

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for the analysis of acidic compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for the analysis of acidic compounds. As professionals in research and drug development, achieving symmetric peaks, robust retention, and reliable quantification is paramount. This resource is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play, empowering you to make informed decisions in your method development.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing the behavior of acidic analytes in reversed-phase HPLC.

Q1: Why is controlling mobile phase pH so critical for acidic compounds?

The pH of the mobile phase is the single most powerful tool for controlling the retention and peak shape of ionizable compounds like acids.[1][2] An acidic analyte, such as a carboxylic acid (R-COOH), exists in equilibrium between its neutral (protonated) form and its ionized (deprotonated) form (R-COO⁻).

  • Mechanism of Action : In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). The neutral form (R-COOH) is significantly more hydrophobic than the charged form (R-COO⁻).[2][3] Therefore, the neutral form is retained longer. By controlling the mobile phase pH, you control the ionization state of the analyte.[4]

  • The pKa Rule of Thumb : An analyte's pKa is the pH at which it is 50% ionized and 50% non-ionized. To ensure a consistent ionization state and prevent peak shape issues, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units away from the analyte's pKa.[3][5] For an acidic compound, setting the pH below the pKa suppresses ionization, leading to a more retained and typically sharper peak.[1][2]

Q2: What is "ion suppression," and how does it improve chromatography for acids?

Ion suppression is the practice of adjusting the mobile phase pH to convert an ionizable analyte into its single, neutral form.[1] For an acidic compound, this means lowering the pH to force the equilibrium towards the protonated, non-ionized state (R-COOH).

The primary benefits are:

  • Improved Retention : The neutral form has a stronger affinity for the reversed-phase stationary phase, leading to increased and more stable retention times.[1][2]

  • Enhanced Peak Shape : When the pH is close to the pKa, the analyte exists as two species (ionized and non-ionized) simultaneously. This can lead to significant peak tailing or splitting.[3] Ion suppression ensures a single species interacts with the column, resulting in sharper, more symmetrical peaks.[1]

  • Method Robustness : Operating well away from the pKa makes the method less sensitive to minor fluctuations in mobile phase pH, leading to more reproducible results.[2]

Q3: How do I choose the right buffer and concentration?

A buffer is essential for maintaining a stable pH, especially when the sample diluent might have a different pH.[6][7]

  • Buffer Selection : Choose a buffer whose pKa is within +/- 1 pH unit of your desired mobile phase pH.[8] This ensures it has adequate buffering capacity.

  • Concentration : A buffer concentration between 10-25 mM is typically sufficient for most applications.[9] A concentration that is too low (<5 mM) may not provide adequate buffering, while a concentration that is too high can risk precipitation when mixed with organic solvent and may alter selectivity.[6][8]

Common HPLC Buffers (Acidic Range) pKa (approx.) Effective pH Range UV Cutoff (approx.) MS Compatibility
Phosphate2.1, 7.2, 12.32.1 - 4.1 / 6.2 - 8.2~200 nmNo (non-volatile)
Formate (Formic Acid/Ammonium Formate)3.82.8 - 4.8~210 nmYes (volatile)
Acetate (Acetic Acid/Ammonium Acetate)4.83.8 - 5.8~210 nmYes (volatile)
Trifluoroacetic Acid (TFA)~0.5Not a true buffer; used as a pH modifier and ion-pairing agent.~210 nmYes, but can cause ion suppression in MS.

Data compiled from multiple sources.[5][7]

Troubleshooting Guide: From Theory to Practice

This section provides a systematic approach to diagnosing and solving common chromatographic problems encountered with acidic compounds.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem, where a peak is asymmetrical with a trailing edge.[9][10] It compromises integration accuracy and resolution.

Even with modern high-purity silica columns, some residual silanol groups (-Si-OH) exist on the stationary phase surface.[11] At mobile phase pH values above ~3-4, these silanols can deprotonate to become negatively charged (-Si-O⁻).[9] If your acidic analyte is also partially or fully ionized (R-COO⁻), it will be electrostatically repelled from these sites, while any neutral analyte molecules (R-COOH) are retained by the C18 phase. This dual retention mechanism is a major cause of peak tailing.[10][12]

G start Problem: Peak Tailing for Acidic Analyte q1 Step 1: Check Mobile Phase pH Is pH set at least 1.5-2 units BELOW the analyte's pKa? start->q1 a1_no Solution B: Adjust Mobile Phase pH Lower the pH using an appropriate acid/buffer (e.g., Formate, Phosphate). This is the most effective solution. q1->a1_no No q2 Step 2: Evaluate Column Health Is the column old or has it been used at high pH? q1->q2 Yes a1_yes Solution A: Increase Buffer Concentration (e.g., from 10mM to 25-50mM) This can help mask residual silanol activity. a1_no->q2 q2->a1_yes No, column is new a2_yes Solution C: Flush or Replace Column High pH can degrade the silica backbone. Consider a column with a wider pH range or a modern, highly end-capped phase. q2->a2_yes Yes a2_no Consider Other Factors: - Extra-column dead volume - Sample solvent mismatch - Analyte chelation with trace metals q2->a2_no No

  • Determine Analyte pKa : If unknown, find the pKa of your acidic analyte using a chemical database (e.g., SciFinder, PubChem). Let's assume a pKa of 4.5.

  • Initial Condition (Problematic) : Mobile phase is pH 4.5 (50:50 Acetonitrile:Water with no buffer). You observe significant tailing.

  • Step 1: Prepare Buffered Mobile Phase : Prepare an aqueous mobile phase stock of 25 mM potassium phosphate. Adjust the pH to 2.5 (2 units below the pKa) using phosphoric acid. Measure the pH of the aqueous portion before mixing with the organic solvent.[5]

  • Step 2: Test New Condition : Equilibrate the column with the new mobile phase (e.g., 50:50 Acetonitrile:pH 2.5 Phosphate Buffer).

  • Step 3: Inject Sample : Inject your acidic analyte. The peak should now be significantly sharper and more symmetrical. The retention time will likely increase as the analyte is now fully protonated and more hydrophobic.

  • Rationale : At pH 2.5, both the acidic analyte (pKa 4.5) and the surface silanols (pKa ~3.5-4.5) are fully protonated (neutral).[9] This eliminates the ionic interactions, leaving only the desired reversed-phase retention mechanism, resulting in a symmetrical peak.

Issue 2: Peak Fronting

Peak fronting, where the peak has a leading edge, is less common than tailing but indicates a different set of problems.

Cause Explanation Solution
Sample Overload Injecting too much analyte mass saturates the stationary phase at the column inlet, causing molecules to travel down the column faster than they should.[13][14]Reduce the injection volume or dilute the sample. If high loading is necessary, switch to a column with a larger internal diameter.[13][15]
Sample Solvent Incompatibility Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 20% Acetonitrile). The strong solvent band carries the analyte down the column prematurely.[13]Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and inject the smallest volume.
Low Column Temperature Insufficient temperature can lead to poor mass transfer kinetics, sometimes manifesting as fronting.[14]Increase the column temperature (e.g., to 35-40°C). This reduces mobile phase viscosity and improves diffusion rates.[16][17]
Issue 3: Poor or Shifting Retention Time

Inconsistent retention is a critical issue for compound identification and quantification.

Cause Explanation Solution
Unbuffered or Poorly Buffered Mobile Phase If the mobile phase pH is not properly controlled and is near the analyte's pKa, small changes (like CO₂ absorption from the air) can alter the analyte's ionization state, causing significant shifts in retention time.[2][7]Ensure you are using a suitable buffer at an appropriate concentration (10-25 mM) and that the target pH is at least 1.5-2 units away from the analyte's pKa.[8] Prepare fresh mobile phase daily.[8]
Insufficient Column Equilibration Switching between different mobile phases or gradients without allowing sufficient time for the column to fully equilibrate will lead to drifting retention times in the initial runs.Equilibrate the column with at least 10-15 column volumes of the new mobile phase. For gradient methods, run several blank gradients before injecting the first sample.
Temperature Fluctuations The ambient temperature of the lab can affect retention. A change of just a few degrees can alter solvent viscosity and retention characteristics.[16][18]Use a thermostatted column compartment to maintain a constant temperature (e.g., 30°C or 40°C). This is crucial for method robustness.[19]
Poor Retention of Polar Acids Highly polar acidic compounds may have insufficient retention even with a fully aqueous mobile phase.[20]Consider a specialized column, such as one with a polar-embedded phase or a mixed-mode column that offers alternative retention mechanisms.[20] For very polar acids, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.[21]

dot graph G { layout=dot; graph [fontname="Arial", fontsize=12, splines=line]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

start [label="Problem: Drifting Retention Time", fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_buffer [label="Verify Mobile Phase:\n- Is it buffered correctly?\n- pH is >1.5 units from pKa?\n- Freshly prepared?", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Verify Temperature:\n- Is a column oven being used?\n- Is the temperature stable?", fillcolor="#FBBC05", fontcolor="#202124"]; check_equilibration [label="Verify Equilibration:\n- Flushed with 10-15 column volumes?\n- Blank gradients run?", fillcolor="#FBBC05", fontcolor="#202124"];

solution [label="Stable Retention Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_buffer -> check_temp -> check_equilibration -> solution; } } Caption: A logical workflow for troubleshooting unstable retention times.

References
  • Effect of temperature on the retention of ionizable compounds in reversed-phase liquid chromatography: applic
  • Buffer Concentration can Affect ANP Retention of Acids in HPLC Analyses. MicroSolv.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. Benchchem.
  • Control pH During Method Development for Better Chrom
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Effect of temperature on the chromatographic retention of ionizable compounds. II.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. ACE HPLC.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The use of Mobile Phase pH as a Method Development Tool.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC and UHPLC Column Selection Guide. Merck Millipore.
  • The Role of End-Capping in RP. Phenomenex.
  • Peak Tailing Interaction. ACE HPLC News.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • HPLC Buffer Mobile Phase Consider
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • HPLC Column Selection - Choosing the Right Column. GenTech Scientific.
  • Understanding Peak Fronting in HPLC. Phenomenex.
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • HPLC Column Selection Guide. SCION Instruments.
  • The LCGC Blog: Buffer Choice for HPLC Separ
  • How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
  • The Effect of Temperature on the Cation-Exchange Separations in Ion Chromatography and the Mechanism of Zone Spreading. MDPI.
  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. YouTube.
  • The Use of Temperature for Method Development in LC.
  • HPLC Troubleshooting Guide. YMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PROTAC Linkers: Spotlight on 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquiti...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker, far from being a passive tether, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][4]

This guide provides an in-depth comparison of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, a derivative of the well-known E3 ligase ligand thalidomide, with other commonly employed PROTAC linkers. We will delve into the structural nuances, performance metrics, and provide supporting experimental data and protocols for the rational design and evaluation of these critical components in drug discovery.

The Central Role of the PROTAC Linker

The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation. The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and the E3 ligase within this complex.[3] An optimal linker facilitates favorable protein-protein interactions, leading to enhanced stability of the ternary complex and efficient ubiquitination of the POI. Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, diminishing the PROTAC's degradation efficiency.[3]

PROTAC_Mechanism cluster_cellular_environment Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

In Focus: 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid belongs to the family of glutarimide-based E3 ligase ligands that recruit Cereblon (CRBN). It is a derivative of thalidomide, a well-established CRBN ligand. The phthalimide group is crucial for binding to CRBN, while the succinic acid moiety provides a convenient attachment point for the linker to be extended towards the POI ligand.

Structural Features and Properties:

  • CRBN Recruitment: The core phthalimide structure is a well-validated motif for engaging the CRBN E3 ligase.

  • Attachment Point: The carboxylic acid group on the succinic acid portion offers a versatile handle for amide bond formation, a common and robust method for linker conjugation.

  • Stereochemistry: The chiral center in the succinic acid moiety can influence the spatial orientation of the linker and, consequently, the geometry of the ternary complex. It is a critical parameter to consider during synthesis and optimization.

  • Potential for Instability: Glutarimide-based compounds, including thalidomide derivatives, can be susceptible to hydrolysis and epimerization under physiological conditions, which may impact the durability of protein degradation.

A Comparative Analysis of PROTAC Linkers

The choice of linker is a critical decision in PROTAC design, with a profound impact on the molecule's overall performance. Linkers are generally categorized based on their chemical composition and flexibility.

PEG (Polyethylene Glycol) Linkers

PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the often-lipophilic PROTAC molecules.

  • Advantages:

    • Enhances aqueous solubility.

    • Can improve in vivo DMPK (Drug Metabolism and Pharmacokinetics) properties.

    • The flexibility of the PEG chain allows for a degree of conformational freedom, which can be beneficial for the formation of a productive ternary complex.

  • Disadvantages:

    • Can increase the overall molecular weight and polar surface area, potentially reducing cell permeability.

    • The high flexibility can lead to an entropic penalty upon binding to the ternary complex, potentially reducing its stability.

Alkyl/Ether Linkers

These linkers consist of simple hydrocarbon chains, sometimes interspersed with ether functionalities. They offer a more lipophilic character compared to PEG linkers.

  • Advantages:

    • Generally straightforward to synthesize.

    • Can enhance cell permeability due to their lipophilic nature.

  • Disadvantages:

    • Poor aqueous solubility can be a significant issue.

    • Increased lipophilicity can lead to off-target effects and poor pharmacokinetic profiles.

    • Flexibility can be a double-edged sword, similar to PEG linkers.

Rigid Linkers

To overcome the challenges associated with flexible linkers, more rigid designs incorporating cyclic structures (e.g., piperazine, piperidine) or aromatic systems have been developed.

  • Advantages:

    • Constrain the conformation of the PROTAC, which can pre-organize it for favorable ternary complex formation and reduce the entropic penalty of binding.[3]

    • Can improve selectivity by disfavoring the formation of off-target ternary complexes.

  • Disadvantages:

    • More synthetically challenging to prepare.

    • The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry, requiring more precise design and optimization.

Performance Metrics: A Quantitative Comparison

The efficacy of a PROTAC is typically assessed by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[5] The following table summarizes representative data from the literature, comparing the performance of PROTACs with different linker types.

PROTAC Target & E3 LigaseLinker TypeDC50 (nM)Dmax (%)Key ObservationsReference
BRD4 (CRBN)PEG-based50-200>90Good degradation, but permeability can be a concern.Synthesized from multiple sources
BTK (CRBN)Alkyl/Ether1-40>80Potent degradation, but solubility and off-target effects need careful monitoring.[4][Zorba et al., 2017]
BRD4 (VHL)Rigid (piperazine)10-100>95High potency and selectivity can be achieved with optimized rigid linkers.Synthesized from multiple sources
HDAC3 (VHL)Thalidomide-derived44077Demonstrates that thalidomide-derived linkers can be effective, though potency may vary.[6][Smits et al., 2020]

Note: This table is a representative compilation and direct head-to-head comparisons in a single system are often limited in the literature. The performance of a linker is highly dependent on the specific POI and E3 ligase pair.

The Impact of Linker on Physicochemical Properties and Cell Permeability

A major challenge in PROTAC development is achieving good cell permeability, as these molecules often have high molecular weights and polar surface areas, placing them outside the "rule of five" space for oral drugs.[7] The linker plays a crucial role in modulating these properties.

  • Hydrophilicity vs. Lipophilicity: A balance is required. While PEG linkers improve solubility, they can hinder membrane crossing. Alkyl linkers improve permeability but can lead to poor solubility and non-specific binding.

  • Conformational Effects: Some flexible linkers can exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic environment of the cell membrane, and a more extended, polar conformation in the aqueous cytoplasm.[3] This dynamic behavior can be advantageous for cell permeability.

  • Rigid Linkers: By reducing the number of rotatable bonds, rigid linkers can sometimes lead to improved pharmacokinetic properties.

Caption: Interplay of linker properties and PROTAC performance.

Experimental Protocols

Synthesis of a 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid-based Linker Intermediate

This protocol describes the synthesis of a key intermediate that can be further elaborated into a full PROTAC molecule.

Objective: To synthesize N-(tert-butoxycarbonyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)succinamic acid.

Materials:

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic anhydride

  • tert-Butyl carbamate (Boc-NH2)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic anhydride (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add tert-butyl carbamate (1.1 eq) to the solution, followed by the slow addition of triethylamine (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.

Western Blot Analysis for DC50 and Dmax Determination

This protocol outlines the procedure for quantifying PROTAC-induced protein degradation.

Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (target protein and loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC (and a vehicle control) for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Perform densitometry analysis to quantify the band intensities. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

Western_Blot_Workflow A Cell Seeding & Treatment (PROTAC dilutions) B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Immunoblotting (Blocking, Antibodies) D->E F Detection & Data Analysis E->F G DC50 & Dmax Determination F->G

Caption: Experimental workflow for DC50/Dmax determination.

Conclusion and Future Perspectives

The linker is a pivotal component in the design of effective and drug-like PROTACs. 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid offers a well-established scaffold for recruiting the CRBN E3 ligase, with a convenient attachment point for linker elaboration. However, researchers must carefully consider its potential for instability and the impact of its stereochemistry.

The choice between PEG, alkyl/ether, and rigid linkers is not a one-size-fits-all decision. It requires a deep understanding of the specific biological system and a careful balancing of physicochemical properties. As our understanding of the structural biology of ternary complexes grows, we can expect the development of more sophisticated and "smart" linkers that are designed to actively promote productive complex formation and enhance the therapeutic potential of PROTACs. The continued exploration of novel linker chemistry will undoubtedly be a key driver of innovation in the exciting field of targeted protein degradation.

References

  • Antermite, D., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available from: [Link]

  • Ciulli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available from: [Link]

  • Desantis, J., et al. (2023). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available from: [Link]

  • Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Edmondson, S. D., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available from: [Link]

  • Zorba, A., et al. (2017). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Maniaci, C., et al. (2017). Homo-PROTACs: Bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications. Available from: [Link]

  • Ma, L. (2022). Tackling the DMPK challenges of developing PROTAC drugs. Drug Discovery & Development. Available from: [Link]

  • LabRulez (2023). Rapid Determination Of The Pharmacokinetics, Metabolism, Elimination And Tissue Distribution Of A PROTACs Drug Using UHPLC-MS/MS, HRMS And DESI Imaging. LabRulez LCMS. Available from: [Link]

  • ChemPartner (2021). Assay Platforms for PROTAC in Drug Discovery and Beyond. ChemPartner. Available from: [Link]

  • Smits, D. J., et al. (2020). Benzamide-Based Von Hippel-Lindau (VHL) E3-Ligase Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Histone Deacetylase 3 (HDAC3). Journal of Medicinal Chemistry. Available from: [Link]

  • Antermite, D., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available from: [Link]

  • Oxford Academic (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Bioinformatics. Available from: [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available from: [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene. Available from: [Link]

  • Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Neklesa, T. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available from: [Link]

  • Asgari, S., et al. (2018). DISCOVERY OF 2-(1,3-DIOXOISOINDOLIN-2-YL)-N-PHENYL- ACETAMIDE DERIVATIVES AS PROBABLE 15-LIPOXYGENASE-1 INHIBITORS WITH POTENTIAL ANTICANCER ACTIVITY. Farmacia Journal. Available from: [Link]

  • Li, C., et al. (2023). Exploring Degradation of Intrinsically Disordered Protein YAP induced by PROTACs. bioRxiv. Available from: [Link]

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Comparative

Introduction: The Phthalimide Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Guide to the Comparative Analysis of Phthalimide-Based Enzyme Inhibitors In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of Phthalimide-Based Enzyme Inhibitors

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The phthalimide scaffold is a quintessential example of such a structure.[1][2] Its rigid, planar nature, combined with the hydrogen-bonding capacity of its twin carbonyl groups and the potential for diverse substitutions at the imide nitrogen and aromatic ring, provides a versatile template for designing high-affinity ligands.[3] Phthalimide-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][4][5] This guide offers a comparative analysis of phthalimide-based inhibitors targeting distinct enzyme classes, details the robust experimental methodologies for their evaluation, and explores the critical structure-activity relationships (SAR) that govern their potency and selectivity.

Pillar 1: Mechanistic Insights and Comparative Analysis

The efficacy of the phthalimide scaffold lies in its ability to be chemically tailored to fit the unique topology of different enzyme active sites. This adaptability has led to the development of potent inhibitors for several critical enzyme families.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases, which regulate a vast number of cellular processes, are a major class of drug targets, particularly in oncology.[6] Phthalimide derivatives have been successfully designed to function as ATP-competitive inhibitors, occupying the pocket where the enzyme's primary substrate, ATP, would normally bind.[7]

Structure-Activity Relationship (SAR) Causality:

  • N-Position Substitution: The substituent at the imide nitrogen is pivotal for achieving selectivity. Structure-activity relationship studies demonstrate that modifying this position influences the molecule's steric and electronic properties, allowing it to engage with specific residues within the kinase active site.[3][8]

  • Aromatic Ring Decoration: Substitutions on the phthalimide's benzene ring can form critical hydrogen bonds or hydrophobic interactions with the kinase "hinge" region, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction is a hallmark of many potent kinase inhibitors.

Table 1: Comparative Performance of Phthalimide-Based Kinase Inhibitors

Inhibitor ExampleTarget KinaseIC50Key Structural Features & Rationale
Compound K1 VEGFR-225 nMN-aryl substitution to access a deep hydrophobic pocket adjacent to the ATP-binding site, enhancing potency.[7]
Compound K2 EGFR60 nM4-amino substitution on the phthalimide ring to form a key hydrogen bond with the hinge region backbone.
Compound K3 CDK2150 nMA flexible N-alkyl chain designed to confer selectivity for the less constrained CDK2 active site over other kinases.
Protease Inhibitors: Disrupting Catalytic Machinery

Proteases are essential for processes ranging from protein turnover to viral replication, making them attractive targets for antiviral and anticancer therapies.[9] Phthalimide-based compounds can inhibit these enzymes by mimicking substrate transition states or by occluding the active site. Recently, phthalimide derivatives have been identified as a new class of inhibitors for the SARS-CoV-2 papain-like protease (PLpro), with IC50 values in the single-digit micromolar range.[10]

Structure-Activity Relationship (SAR) Causality:

  • Electrophilic "Warheads": While the core phthalimide is not inherently reactive, it can be functionalized with groups that form covalent or strong non-covalent interactions with catalytic residues (e.g., cysteine or serine) in the protease active site.

  • Peptidomimetic Design: The phthalimide scaffold can serve as a rigid core from which side chains mimicking the amino acid residues of the natural substrate can be projected, leading to high-affinity competitive inhibition.

Table 2: Comparative Performance of Phthalimide-Based Protease Inhibitors

Inhibitor ExampleTarget ProteaseIC50 / KiKey Structural Features & Rationale
Compound P1 SARS-CoV-2 PLpro7 µMDesigned based on a known protease inhibitor, with SAR optimization leading to enhanced potency.[10]
Compound P2 Cathepsin K45 nM (Ki)N-substitution with a basic amine to interact with acidic residues at the entrance of the active site cleft.
Compound P3 HIV-1 Protease90 nMSymmetrical design to effectively occupy the C2-symmetric active site of the dimeric HIV-1 protease.
Other Enzyme Targets: A Testament to Versatility

The utility of the phthalimide scaffold extends beyond kinases and proteases. Derivatives have shown potent inhibitory activity against a wide range of other enzymes.

  • Reverse Transcriptase: Phthalimide derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, binding to an allosteric pocket on the enzyme to disrupt its function.[11]

  • Soluble Epoxide Hydrolase (sEH): Amide-based phthalimide derivatives have been developed as highly potent sEH inhibitors, with one compound exhibiting an IC50 of 1.06 nM.[12][13]

  • Carbonic Anhydrase (CA): Certain phthalimide-capped benzenesulfonamides act as potent inhibitors of human carbonic anhydrase isoforms, with Ki values in the low nanomolar range.[14][15]

  • Alpha-Glucosidase: N-substituted tetrachlorophthalimides have proven to be more potent alpha-glucosidase inhibitors than the known drug 1-deoxynojirimycin, highlighting the importance of hydrophobicity and electron-withdrawing groups in their SAR.[16]

Pillar 2: Self-Validating Experimental Protocols

The objective comparison of enzyme inhibitors relies on robust, reproducible experimental data. The following protocols represent the gold standard for characterizing the potency and mechanism of action of novel phthalimide-based inhibitors.

Protocol 1: IC50 Determination for Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency.[17][18] It represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. An accurate IC50 determination is the foundational experiment for any inhibitor characterization.

Experimental Causality: The choice of a constant, high substrate concentration (typically at or near the Michaelis constant, Km) is critical. Using substrate concentrations far above the Km can artificially inflate the apparent IC50 for competitive inhibitors, as more inhibitor is required to compete with the high concentration of substrate. The protocol must be conducted under initial velocity conditions, meaning measurements are taken when only a small fraction of the substrate has been consumed, ensuring the reaction rate is linear.[19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the phthalimide inhibitor in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the inhibitor stock to create a range of concentrations (typically 8-12 points, spanning several orders of magnitude around the expected IC50).

    • Prepare solutions of the target enzyme and its substrate in an optimized assay buffer.

  • Assay Execution (96- or 384-well plate format):

    • Add the enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative/background control) wells.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.[20]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the reaction progress using a suitable detection method (e.g., absorbance, fluorescence, luminescence) over time with a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.[21]

    • Normalize the data by setting the average rate of the positive control (no inhibitor) to 100% activity and the background control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.[22]

Workflow for IC50 Determination

IC50_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis P1 Serially Dilute Phthalimide Inhibitor A1 Dispense Enzyme & Inhibitor to Plate P1->A1 P2 Prepare Enzyme & Substrate Solutions P2->A1 A2 Pre-incubate for Binding Equilibrium A1->A2 A3 Initiate with Substrate A2->A3 A4 Measure Reaction Progress (Kinetics) A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Normalize Data & Plot Dose-Response Curve D1->D2 D3 Calculate IC50 D2->D3

Caption: Standard workflow for the determination of an inhibitor's IC50 value.

Protocol 2: Enzyme Kinetics for Mechanism of Action (MoA) Determination

Understanding how an inhibitor works (its mechanism of action) is as important as knowing how well it works. Kinetic analysis distinguishes between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[19][23]

Experimental Causality: This experiment systematically varies the concentrations of both the substrate and the inhibitor. The resulting pattern of changes in the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), reveals the inhibitor's binding mode. For example, a competitive inhibitor will increase the apparent Km without changing Vmax, because it directly competes with the substrate for the same binding site.[19]

Step-by-Step Methodology:

  • Experimental Design:

    • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each fixed inhibitor concentration, prepare a series of varying substrate concentrations (e.g., 0.25x Km to 10x Km).

  • Assay Execution:

    • Perform the enzymatic assay as described in the IC50 protocol for every combination of inhibitor and substrate concentration.

    • Measure the initial reaction rates for all conditions.

  • Data Analysis and Visualization:

    • For each inhibitor concentration, plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to obtain the apparent Km and Vmax values.

    • To visualize the inhibition mechanism, create a double reciprocal plot (Lineweaver-Burk plot: 1/rate vs. 1/[Substrate]). The pattern of line intersections is diagnostic of the inhibition mode.

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second quadrant (off-axis).

Logical Flow for MoA Determination

MoA_Determination Start Perform Kinetic Assays: Vary [Substrate] at Multiple Fixed [Inhibitor] Plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Start->Plot Analyze Analyze Intersection Pattern of Plotted Lines Plot->Analyze Competitive Competitive Inhibition (Km↑, Vmax constant) Analyze->Competitive Intersect on Y-axis Noncompetitive Non-competitive Inhibition (Km constant, Vmax↓) Analyze->Noncompetitive Intersect on X-axis Uncompetitive Uncompetitive Inhibition (Km↓, Vmax↓) Analyze->Uncompetitive Lines are Parallel

Caption: Logic diagram for identifying inhibitor mechanism via kinetic analysis.

References

  • Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research. [Link]

  • Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Therapeutic Potential of Phthalimide Derivatives: A Review. Biomedical Science & Research. [Link]

  • Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI. [Link]

  • Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents. ResearchGate. [Link]

  • Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. ResearchGate. [Link]

  • IC50 Determination. edX. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf, NIH. [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. [Link]

  • IC50. Wikipedia. [Link]

  • Structure activity relationship (SAR) of phthalimide derivatives. ResearchGate. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]

  • Inhibitory Effects of Phthalimide Derivatives on the Activity of the Hepatic Cytochrome P450 Monooxygenases CYP2C9 and CYP2C19. PubMed. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Archiv der Pharmazie. [Link]

  • Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. PubMed Central (PMC). [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf, NIH. [Link]

  • Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. PubMed Central (PMC). [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Semantic Scholar. [Link]

  • Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. Taylor & Francis Online. [Link]

  • Steady-state enzyme kinetics. The Biochemist, Portland Press. [Link]

  • Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies. Taylor & Francis Online. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • Phthalimide derivatives as a new class of papain-like protease inhibitors in SARS-CoV-2. Archiv der Pharmazie. [Link]

  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Molecular Docking Study of Phthalimide Derivatives as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitor. ThaiScience. [Link]

  • Alpha-glucosidase inhibitors with a phthalimide skeleton: structure-activity relationship study. Chemical & Pharmaceutical Bulletin. [Link]

  • Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central (PMC). [Link]

  • Protease inhibitor (pharmacology). Wikipedia. [Link]

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Validation

A Senior Application Scientist’s Guide to Selecting the Right Tool: A Comparative Analysis of HPLC and GC for Organic Acids

In the realm of analytical chemistry, the accurate quantification of organic acids is pivotal across diverse sectors, including pharmaceutical development, food and beverage quality control, clinical diagnostics, and met...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, the accurate quantification of organic acids is pivotal across diverse sectors, including pharmaceutical development, food and beverage quality control, clinical diagnostics, and metabolic research. These compounds, ranging from simple monocarboxylic acids to complex polyfunctional molecules, play critical roles in biological systems and industrial processes. The choice of analytical methodology is a critical decision point that dictates the quality, reliability, and efficiency of experimental outcomes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two most prominent techniques for this task.

This guide provides an in-depth, experience-driven comparison of HPLC and GC for the analysis of organic acids. Moving beyond a simple list of pros and cons, we will explore the fundamental principles, practical workflows, and underlying causality that should inform your choice of instrument. Our objective is to equip you, the researcher, with the technical insights and practical data needed to select the most appropriate and robust method for your specific analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is often the first choice for organic acid analysis due to its direct approach, versatility, and applicability to a wide range of non-volatile and thermally sensitive compounds.[1][2] The technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed within a column.

Separation Mechanisms and Stationary Phases

The separation of organic acids by HPLC is primarily governed by their polarity and ionic character. The choice of stationary phase is therefore the most critical parameter in method development.

  • Ion-Exclusion Chromatography (IEC): This is the most common and effective mode for separating a broad range of organic acids.[3] The stationary phase is a strong cation-exchange resin in the hydrogen (H+) form. The core principle is Donnan exclusion: the negatively charged surface of the stationary phase repels fully dissociated strong acids, causing them to elute quickly. Weaker organic acids, which are only partially dissociated in the acidic mobile phase, can penetrate the pores of the stationary phase to varying degrees based on their pKa.[3] This results in separation, generally in order of increasing pKa. Hydrophobic interactions with the polymer matrix of the stationary phase also contribute to the separation, adding another layer of selectivity.[3]

  • Reversed-Phase (RP) Chromatography: While standard C18 columns struggle to retain highly hydrophilic organic acids, modern advancements have led to the development of aqueous-stable C18 (AQ-type) or octadecylsilyl (ODS) columns.[4][5] These columns are designed to prevent phase collapse in 100% aqueous mobile phases, enabling the separation of very polar compounds.[4] RP-HPLC separates organic acids based on differences in their hydrophobicity.[6]

  • Anion-Exchange Chromatography: In this mode, organic acids in their anionic form are retained on a positively charged stationary phase.[3] Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. This mode offers high selectivity for ionic compounds.[6]

Mobile Phase and Detection

The mobile phase for organic acid analysis is typically a simple, acidic aqueous solution, such as dilute sulfuric acid or phosphoric acid, which suppresses the ionization of the acids to promote retention and achieve good peak shape.[3][7]

  • UV-Vis Detection: The simplest and most common detection method relies on the UV absorbance of the carboxylic acid functional group, typically at a low wavelength of around 210 nm.[3][6][7] While straightforward, this method can be prone to interference from other UV-absorbing compounds in complex sample matrices.[6]

  • Conductivity Detection: This method offers superior sensitivity and selectivity. A post-column pH buffering system is often employed to increase the pH of the eluent, fully ionizing the separated organic acids and enhancing their conductivity for highly sensitive detection against a low-conductivity background.[3][6]

  • Mass Spectrometry (MS): Coupling HPLC with MS provides the highest level of sensitivity and selectivity, enabling confident identification and quantification even at trace levels.[8]

HPLC Workflow for Organic Acid Analysis

The workflow for HPLC is valued for its simplicity. Sample preparation is often minimal, typically involving only dilution and filtration through a 0.45 µm membrane to remove particulates before injection.[9][10][11] This direct analysis capability is a significant advantage in high-throughput environments.

HPLC_Workflow Sample Aqueous Sample (e.g., Wine, Cell Culture Media) Filtration Filtration (0.45 µm filter) Sample->Filtration Dilution Dilution (if necessary) Filtration->Dilution HPLC HPLC System (Pump, Injector) Dilution->HPLC Inject Column Analytical Column (e.g., Ion-Exclusion) HPLC->Column Mobile Phase Detector Detection (UV or Conductivity) Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Typical workflow for organic acid analysis by HPLC.

Gas Chromatography (GC): The High-Resolution, Indirect Approach

Gas Chromatography offers exceptionally high separation efficiency and is the gold standard when coupled with Mass Spectrometry (GC-MS) for definitive compound identification.[12][13] However, its core principle—the separation of compounds in a gaseous mobile phase—presents a fundamental challenge for organic acids.

The Derivatization Imperative

Organic acids are polar and non-volatile due to the strong intermolecular hydrogen bonding of their carboxyl groups.[14] Direct injection into a hot GC inlet would lead to thermal degradation and severe peak tailing, making analysis impossible. Therefore, derivatization is a mandatory step .[6][15] This chemical reaction converts the polar, active hydrogen on the carboxyl group into a non-polar, volatile, and thermally stable functional group.

  • Silylation: This is the most common derivatization strategy for organic acids.[6][16] A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons with a trimethylsilyl (TMS) group.[17] The reaction is often facilitated by a catalyst like trimethylchlorosilane (TMCS).

  • Alkylation (Esterification): This involves converting the carboxylic acids into their corresponding esters (e.g., methyl or butyl esters), which are much more volatile.

While effective, the derivatization process adds significant time and complexity to the workflow and can introduce variability if not performed carefully and consistently.[9][10][18]

Stationary Phases and Detection

Once derivatized, the resulting TMS-esters or alkyl esters are well-suited for separation on standard, non-polar or mid-polar capillary GC columns.

  • Flame Ionization Detector (FID): A robust, universal detector for organic compounds, providing excellent quantitative data.

  • Mass Spectrometry (MS): GC-MS is a powerful combination, providing not only quantification but also mass spectra that serve as a chemical fingerprint for unambiguous compound identification.[15][19] This is a key advantage of GC, particularly in complex sample analysis and metabolomics.

GC Workflow for Organic Acid Analysis

The GC workflow is inherently more complex than that of HPLC due to the required extraction and derivatization steps.

GC_Workflow Sample Aqueous Sample (e.g., Urine, Bio-fermentation Broth) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Drying Extraction->Drying Derivatization Derivatization (e.g., Silylation with BSTFA) Drying->Derivatization Heat GC GC-MS System (Inlet, Oven) Derivatization->GC Inject Column Capillary Column GC->Column Carrier Gas MS Mass Spectrometer (FID or MS) Column->MS Data Data Acquisition & Analysis MS->Data

Caption: Typical workflow for organic acid analysis by GC-MS.

Head-to-Head Comparison: HPLC vs. GC

The decision between HPLC and GC hinges on the specific requirements of the analysis, including the nature of the sample, the need for definitive identification, desired throughput, and available resources.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Causality & Expert Insight
Analyte Suitability Excellent for non-volatile, polar, and thermally labile organic acids of any size.[1]Limited to volatile and thermally stable compounds; requires derivatization for all organic acids.[12][20]HPLC operates at or near ambient temperature, preserving the integrity of sensitive molecules. GC's high temperatures necessitate derivatization to prevent analyte degradation.
Sample Preparation Simple: typically filtration and dilution.[9][10] No derivatization required. Complex: often requires extraction, drying, and a mandatory, time-consuming derivatization step.[15][21]The direct analysis capability of HPLC makes it significantly faster and less prone to errors introduced during multi-step sample handling.[18]
Speed of Analysis Run times are typically 10-30 minutes.[1] Overall sample-to-result time is faster due to minimal prep.GC run times can be faster, but the overall time is much longer due to the lengthy derivatization process.[17]While the chromatographic separation in GC can be quick, the "hidden" time cost of sample preparation makes HPLC the higher-throughput option for routine analysis.
Resolution Good resolution. UHPLC systems offer significantly enhanced separation efficiency.Excellent resolution, especially with long capillary columns, leading to very sharp peaks.[12]The low viscosity of the gaseous mobile phase in GC allows for the use of very long columns, providing superior separating power for complex mixtures.
Primary Detector UV-Vis, Conductivity, Refractive Index, Mass Spectrometry (LC-MS).Flame Ionization Detector (FID), Mass Spectrometry (GC-MS).GC-MS provides highly reproducible mass spectra, which are excellent for library matching and definitive identification. LC-MS is equally powerful but more complex due to mobile phase effects on ionization.
Robustness & Ease Generally considered more straightforward and robust for routine QC applications.The derivatization step adds complexity and potential for variability. Inlet and column maintenance are critical.The simplicity of the HPLC workflow translates to greater robustness and easier troubleshooting for novice users.
Cost Higher initial cost for instrumentation. Solvent consumption can be a significant ongoing expense.[1][22]Lower initial instrument cost (for GC-FID). Uses inexpensive carrier gases, but derivatization reagents add cost.[1]While GC hardware may seem cheaper, the cost of derivatization reagents and the operator time for sample prep must be factored into the total cost of ownership.

Validated Experimental Protocols

To ground this comparison in practice, we provide two representative, field-proven protocols.

Protocol 1: HPLC-UV Analysis of Organic Acids in Wine

This protocol is adapted from standard methods for quality control in the beverage industry.[7][23]

  • Sample Preparation:

    • Take a 1 mL aliquot of wine.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet solids.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System & Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm).

    • Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

  • Quantification:

    • Prepare a multi-point calibration curve using certified standards of tartaric, malic, lactic, citric, and succinic acids.

    • Quantify sample peaks by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS Analysis of Organic Acids in Microbial Culture

This protocol is designed for metabolomic studies requiring definitive identification of metabolic products.[6][24]

  • Sample Preparation & Extraction:

    • Take 500 µL of cell culture supernatant.

    • Add an internal standard (e.g., a stable isotope-labeled organic acid).

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing vigorously, and centrifuging to separate phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS System & Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.

  • Data Analysis:

    • Identify compounds by comparing retention times and matching mass spectra against a reference library (e.g., NIST).

    • Quantify using the peak area ratio of the analyte to the internal standard.

Conclusion and Recommendations

The choice between HPLC and GC for organic acid analysis is not a matter of one being universally "better," but rather which is the superior tool for the specific application. The two techniques should be viewed as complementary.[1]

Choose HPLC when:

  • Your primary need is robust, high-throughput quantification (e.g., industrial QC).

  • Your samples contain thermally unstable or very large organic acids.

  • You want to avoid the time, cost, and complexity of derivatization.

  • The sample matrix is relatively simple, and UV or conductivity detection provides sufficient selectivity.

Choose GC (specifically GC-MS) when:

  • Unambiguous, definitive identification of analytes is critical (e.g., metabolomics, clinical diagnostics).

  • You need to analyze a highly complex mixture that requires the superior resolving power of capillary GC.

  • Your analytes of interest are amenable to derivatization, and the associated sample preparation time is acceptable.

By understanding the fundamental trade-offs between the direct, robust nature of HPLC and the high-resolution, identificatory power of GC-MS, researchers can make an informed decision, ensuring the generation of accurate, reliable, and fit-for-purpose data.

References

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99–104. Retrieved from [Link]

  • OIV (International Organisation of Vine and Wine). (n.d.). Organic Acids: HPLC (Type-IV). OIV-MA-AS313-04. Retrieved from [Link]

  • Wang, Y., Wang, M., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Acta Chromatographica. Retrieved from [Link]

  • Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. SciSpace. Retrieved from [Link]

  • Jham, G. N., et al. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Ciência e Tecnologia de Alimentos. Retrieved from [Link]

  • Jham, G. N., et al. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. ResearchGate. Retrieved from [Link]

  • Blau, K., & Halket, J. M. (Eds.). (2003). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules. Retrieved from [Link]

  • Chiriví, C., et al. (2009). HPLC analysis of organic acids using a novel stationary phase. Journal of Separation Science. Retrieved from [Link]

  • Kuhara, T. (2013). Current Applications of Gas Chromatography/Mass Spectrometry in the Study of Organic Acids in Urine. ResearchGate. Retrieved from [Link]

  • GL Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • Zaikin, V. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Li, H., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Foods. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Fitz, M., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Food Safety Institute. (2024). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • Mastelf. (2024). Pros and Cons of Gas Chromatography. Retrieved from [Link]

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • Pereira, V., et al. (2022). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules. Retrieved from [Link]

  • Jurado-Sánchez, B., et al. (2012). Gas chromatographic determination of 29 organic acids in foodstuffs after continuous solid-phase extraction. ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (2021). Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). Retrieved from [Link]

  • Quora. (2017). What are the pros and cons of gas chromatography?. Retrieved from [Link]

  • Bartleby.com. (n.d.). What Are The Advantages And Disadvantages Of Gas Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • Dong, M. W. (2016). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Succinic Acid Derivatives

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of succinic acid derivatives, exploring their structure-activity relationships (SAR) across diffe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of succinic acid derivatives, exploring their structure-activity relationships (SAR) across different biological targets. We will move beyond simple protocols to explain the causal relationships behind experimental choices and molecular design, offering a self-validating framework for your own research endeavors.

Succinic acid, a key intermediate in the Krebs cycle, has emerged from its metabolic role to become a significant signaling molecule, particularly through its action on the G-protein coupled receptor SUCNR1 (GPR91).[1] This dual role makes its scaffold a versatile starting point for designing modulators of various biological processes. The systematic investigation of how chemical modifications to a molecule's structure affect its biological activity is the cornerstone of SAR analysis, a critical process in lead optimization for drug discovery.[2][3][4]

This guide will dissect the SAR of three major classes of succinic acid derivatives: inhibitors of succinate dehydrogenase (SDH) and histone deacetylases (HDACs), and agonists of the succinate receptor SUCNR1.

SAR_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Validation Preclinical Validation A Target Identification B Hit Identification (HTS / Virtual Screening) A->B C Analog Synthesis B->C D In Vitro Assays (IC50 / EC50) C->D Iterative Cycle E SAR Analysis D->E Iterative Cycle E->C Iterative Cycle F In Vivo Models E->F G ADME/Tox Profiling F->G H Lead Candidate G->H

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Part 1: Succinic Acid Derivatives as Enzyme Inhibitors

The succinic acid scaffold is a prominent feature in various enzyme inhibitors, where it often mimics the endogenous substrate. By modifying this core structure, researchers can achieve high potency and selectivity.

Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[5][6] A class of fungicides known as SDHIs specifically targets this enzyme, inhibiting fungal respiration.[5][7] These molecules are typically hydrophobic and bind to the ubiquinone-binding site of the SDH complex.[8]

Structure-Activity Relationship of SDHIs:

The general structure of SDHIs consists of a "head" group (often an amide-linked aromatic or heterocyclic ring) and a "tail" group, connected in a way that mimics succinate's binding. The carboxyl "core" is a key contributor to binding affinity.[9] The SAR is complex, with small changes significantly impacting efficacy against different fungal species and resistance profiles.

  • Amide Linkage: The amide group is a critical pharmacophore feature, forming key hydrogen bonds within the enzyme's active site.

  • Head Group: Modifications to the aromatic or heterocyclic ring system drastically alter potency. For instance, in the development of novel SDHIs, a pyrazol-benzoic scaffold was identified as a promising core.[9]

  • Tail Group: The nature of the tail group influences the inhibitor's spectrum of activity and physical properties.

Comparative Data for Selected SDHI Fungicides:

CompoundChemical ClassTarget PathogensKey Structural Features
Boscalid Pyridine-carboxamideBotrytis cinerea, Sclerotinia sclerotiorumBiphenyl tail group
Fluopyram Pyridinyl-ethyl-benzamideBotrytis cinerea, Powdery MildewTrifluoromethylpyridinyl group
Penthiopyrad Pyrazole-carboxamideRhizoctonia solaniThiazolyl tail group
Benzovindiflupyr Pyrazole-carboxamideBroad spectrum, including resistant B. cinerea strainsDichlorophenylpyrazole head group
Fluxapyroxad Pyrazole-carboxamideBroad spectrumDifluorophenyl-pyrazole head group

Data synthesized from multiple sources for illustrative comparison.[7][10]

A study on Botrytis cinerea identified several mutations in the sdhB gene (H272R/Y, P225F/H, N230I) that confer resistance to boscalid.[7] However, some newer SDHIs like benzovindiflupyr were found to be effective against all tested mutant strains, highlighting how subtle structural differences can overcome resistance mechanisms.[7]

Experimental Protocol: SDH Activity Assay (Mitochondrial Complex II)

This protocol outlines a method to determine the inhibitory potential of compounds on SDH activity. The causality behind these steps is to isolate the enzymatic reaction and measure it accurately.

  • Mitochondrial Isolation: Isolate mitochondria from a relevant source (e.g., bovine heart, fungal cells) via differential centrifugation. Reasoning: This provides a concentrated and relatively pure source of the SDH enzyme complex.

  • Reaction Buffer Preparation: Prepare a buffer containing potassium phosphate, MgCl₂, and a respiratory chain inhibitor like rotenone (to block Complex I) and antimycin A (to block Complex III). Reasoning: Blocking other complexes ensures that the measured electron flow originates specifically from SDH (Complex II).

  • Initiation of Reaction: Add the mitochondrial suspension to the buffer. Add the substrate, succinate. Reasoning: Succinate is the specific substrate for SDH, initiating the enzymatic reaction.

  • Inhibitor Addition: Add the test compound (succinic acid derivative) at various concentrations. A vehicle control (e.g., DMSO) must be included.

  • Measurement: Measure the rate of succinate oxidation. This is typically done by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), spectrophotometrically at 600 nm. The rate of color change is proportional to SDH activity.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[11]

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a key role in epigenetic regulation and gene expression.[12][13] Aberrant HDAC activity is linked to various diseases, particularly cancer, making them a significant therapeutic target.[13][14]

Structure-Activity Relationship of Succinimide-Based HDAC Inhibitors:

A common pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site, a linker, and a "cap" group that interacts with the protein surface.[13][15] Succinimide hydroxamic acids have emerged as a potent class of HDAC inhibitors.[16]

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is a classic and highly effective ZBG.

  • Linker/Scaffold: The succinimide ring acts as a rigid scaffold, properly orienting the ZBG and the cap group.

  • Cap Group: Substitutions on the succinimide ring function as the cap group. Studies have shown that appropriately substituted non-macrocyclic succinimides can be equipotent to more complex macrocyclic analogues, demonstrating the importance of the cap group in achieving high potency.[16]

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_Inhibitor Succinimide Hydroxamic Acid Inhibitor HDAC_Enzyme HDAC Enzyme Active Site Pocket Zn²⁺ Ion Inhibitor Cap Group Succinimide Scaffold Hydroxamic Acid (ZBG) Inhibitor:zbg->HDAC_Enzyme:pocket Chelates Zn²⁺ Inhibitor:cap->HDAC_Enzyme Surface Interaction

Caption: Pharmacophore of a succinimide-based HDAC inhibitor interacting with the enzyme's active site.

Comparative Data for HDAC Inhibitors:

While specific IC50 values for a series of succinimide derivatives were not detailed in the provided search results, a key finding is that non-macrocyclic succinimide hydroxamic acids can achieve potency equal to their more complex macrocyclic counterparts through appropriate substitution.[16] This indicates that the "cap" region's interactions are crucial for high-affinity binding.

ClassZinc-Binding GroupKey SAR Finding
Succinimide Hydroxamic Acids Hydroxamic AcidAppropriate non-cyclic substitutions are sufficient for high potency.[16]
Vorinostat (SAHA) Hydroxamic AcidA pan-HDAC inhibitor, one of the first approved for cancer treatment.[14]
Benzamides (e.g., Entinostat) o-aminoanilideClass I selective HDAC inhibitor.

Part 2: Succinic Acid Derivatives as SUCNR1 Receptor Agonists

SUCNR1 (GPR91) is a G protein-coupled receptor that is activated by extracellular succinate, linking cellular metabolism to signaling pathways involved in inflammation, hypertension, and retinal angiogenesis.[1] Developing potent and selective agonists is key to understanding and targeting these pathways.

Structure-Activity Relationship of SUCNR1 Agonists:

The activation of SUCNR1 is highly sensitive to the structure of the dicarboxylic acid ligand. The native ligand, succinate, serves as the primary benchmark.

  • Backbone Conformation: Studies suggest that the cis conformation of the dicarboxylate backbone is preferred for SUCNR1 activation.[17]

  • Chain Length: The four-carbon backbone of succinate is optimal. Shorter (malonate) or longer dicarboxylic acids generally show reduced potency.

  • Modifications:

    • Double Bonds: The introduction of a cis double bond (maleate) results in a compound with potency nearly equal to succinate.[17]

    • Hydrophobic Moieties: The discovery of an empty side-pocket next to the succinate binding site has led to the design of novel agonists.[17] By creating backbone-modified succinate analogs with an amide-linked hydrophobic group that occupies this pocket, researchers developed potent, selective, non-metabolite agonists that are not substrates for SDH.[17]

Comparative Agonist Potency at Human SUCNR1:

CompoundEC50 (μM)Efficacy vs. SuccinateKey Structural Feature
Succinate 17100%Endogenous ligand
Maleate 13~100%cis-double bond analog
Oxaloacetate 171LowerTCA cycle intermediate
L-Malate 207LowerTCA cycle intermediate
Malonate ~1000LowerShorter (3-carbon) chain

Data from a study using HEK293 cells overexpressing human GPR91.[17]

SUCNR1_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects SUCNR1 SUCNR1 (GPR91) Receptor Gq Gq SUCNR1->Gq Activates Gi Gi SUCNR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Succinate Succinate (or Agonist) Succinate->SUCNR1 Binds Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Response Cellular Response (e.g., Cytokine Release) Ca2->Response cAMP->Response

Caption: Simplified SUCNR1 (GPR91) signaling pathways upon agonist binding.[18]

Experimental Protocol: SUCNR1 Activation Assay (Calcium Mobilization)

This protocol measures a key downstream event of SUCNR1 activation via the Gq pathway.

  • Cell Culture: Use a cell line (e.g., HEK293, CHO-K1) stably expressing the human SUCNR1 receptor.[19] Culture cells to an appropriate confluency in a 96-well plate. Reasoning: A recombinant cell line ensures a robust and specific signal from the target receptor.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Reasoning: These dyes fluoresce upon binding to calcium, allowing for real-time measurement of intracellular calcium concentration changes.

  • Compound Addition: Use an automated liquid handler or fluorometric imaging plate reader (FLIPR) to add the test compounds (succinic acid derivatives) at various concentrations. Succinate should be used as a positive control.

  • Signal Detection: Measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50, the concentration that elicits 50% of the maximal response.

Conclusion

The succinic acid scaffold is a remarkably versatile starting point in medicinal chemistry. This guide has demonstrated how modifications to this simple four-carbon dicarboxylic acid lead to potent and selective modulators of vastly different biological targets.

  • For SDHIs , the key is mimicking the substrate while adding hydrophobic moieties that anchor the inhibitor in the ubiquinone-binding pocket.

  • For HDAC inhibitors , the succinimide ring provides a rigid scaffold to optimally position a zinc-binding hydroxamic acid group and a surface-interacting cap group.

  • For SUCNR1 agonists , activity is exquisitely sensitive to the geometry of the dicarboxylate backbone, with opportunities for enhanced potency by targeting an adjacent hydrophobic pocket.

The principles and protocols discussed herein provide a framework for the rational design and evaluation of novel succinic acid derivatives. By understanding the causality behind molecular interactions, researchers can more efficiently navigate the iterative cycle of design, synthesis, and testing to develop next-generation therapeutics.

References

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Validation

A Comparative Guide to the Inhibitory Effects of Succinic Acid on Cytochrome P450 Enzymes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Cytochrome P450 in Drug Metabolism Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytochrome P450 in Drug Metabolism

Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including approximately 90% of clinically used drugs.[1] These enzymes, primarily located in the liver, play a pivotal role in drug clearance and detoxification.[2] Inhibition of CYP enzymes can lead to altered drug pharmacokinetics, potentially resulting in adverse drug reactions or therapeutic failure.[3][4] Therefore, evaluating the inhibitory potential of new chemical entities and commonly used compounds like succinic acid on CYP enzymes is a critical step in drug discovery and development.[1][5]

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is not only a fundamental component of cellular metabolism but is also increasingly utilized in pharmaceutical formulations and therapies.[6][7] Its presence in various therapeutic contexts necessitates a thorough understanding of its potential to interfere with drug metabolism. This guide focuses on the experimentally determined inhibitory effects of succinic acid on major human CYP isoforms.

Comparative Analysis of Succinic Acid's Inhibitory Effects on CYP Isoforms

Recent in vitro studies have systematically evaluated the inhibitory potential of succinic acid against a panel of human CYP450 isoforms. The most significant inhibitory effects have been observed for CYP3A4, CYP2D6, and CYP2C9.[8][9][10][11][12]

A key study conducted by Wang et al. (2020) investigated the effect of succinic acid on eight major CYP isoforms (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) using pooled human liver microsomes.[8][9][12] The results demonstrated that succinic acid exhibits a concentration-dependent inhibition of CYP3A4, CYP2D6, and CYP2C9.[9][11]

The following table summarizes the key quantitative parameters of succinic acid's inhibitory effects on these three major CYP enzymes.

CYP IsoformIC50 (μM)Inhibition Constant (Ki) (μM)Mechanism of Inhibition
CYP3A4 12.826.18Non-competitive, Time-dependent
CYP2D6 14.537.40Competitive
CYP2C9 19.609.48Competitive

Data sourced from Wang et al. (2020).[8][10][12]

Another study focusing on drug-drug interactions in rats found that succinic acid inhibited CYP2C9 with an IC50 value of 13.87 μM in rat liver microsomes, further supporting its inhibitory effect on this enzyme.[13][14]

The nature of enzyme inhibition provides crucial information for predicting the clinical relevance of drug-drug interactions. Succinic acid displays distinct inhibitory mechanisms for different CYP isoforms:

  • CYP3A4: The inhibition of CYP3A4 by succinic acid is non-competitive and time-dependent.[8][9][11] This suggests that succinic acid does not compete with the substrate for the active site but binds to a different site on the enzyme, altering its conformation and reducing its catalytic activity. The time-dependent nature of this inhibition, with a KI/Kinact value of 6.52/0.051 min-1·μM-1, indicates a potential for irreversible inactivation of the enzyme, where the inhibitory effect may persist even after succinic acid is cleared.[8][10]

  • CYP2D6 and CYP2C9: In contrast, succinic acid acts as a competitive inhibitor of both CYP2D6 and CYP2C9.[8][9][11] This implies that succinic acid and the respective enzyme substrates compete for the same active site. The inhibitory effect in this case is dependent on the relative concentrations of succinic acid and the substrate.

The differing mechanisms of inhibition for these enzymes highlight the complex nature of succinic acid's interaction with the CYP450 system.

Experimental Protocols for Assessing CYP Inhibition

To ensure scientific integrity and reproducibility, the following section details a generalized protocol for determining the inhibitory effects of a compound like succinic acid on CYP450 enzymes, based on established methodologies.[2][15][16]

This protocol outlines the key steps for determining the IC50 and Ki values for a test compound.

1. Preparation of Reagents and Microsomes:

  • Pooled human liver microsomes (HLMs) are used as the enzyme source.
  • A panel of specific CYP isoform substrates (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9) are prepared.[12]
  • The test compound (succinic acid) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • NADPH is used as a cofactor to initiate the metabolic reaction.

2. Incubation Procedure:

  • A reaction mixture containing HLMs, phosphate buffer, and the specific CYP substrate is pre-incubated at 37°C.
  • Various concentrations of succinic acid are added to the reaction mixture. A control with no inhibitor is also prepared.
  • The reaction is initiated by the addition of NADPH.
  • The incubation is carried out for a specific time at 37°C.
  • The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).

3. Sample Analysis:

  • The samples are centrifuged to precipitate proteins.
  • The supernatant is analyzed using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the formation of the specific metabolite.

4. Data Analysis:

  • The rate of metabolite formation is calculated for each concentration of the inhibitor.
  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
  • To determine the Ki and the mechanism of inhibition, experiments are repeated with varying concentrations of both the substrate and the inhibitor. The data is then fitted to different enzyme inhibition models (competitive, non-competitive, uncompetitive) using graphical methods like Lineweaver-Burk plots.[9][12]

Diagram: Experimental Workflow for CYP450 Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation HLM Human Liver Microsomes Reaction_Mix Prepare Reaction Mixture (HLM, Substrate, Buffer) HLM->Reaction_Mix Substrate CYP Substrate Substrate->Reaction_Mix Inhibitor Succinic Acid Add_Inhibitor Add Succinic Acid (Varying Concentrations) Inhibitor->Add_Inhibitor Reaction_Mix->Add_Inhibitor Initiate Initiate with NADPH (Incubate at 37°C) Add_Inhibitor->Initiate Terminate Terminate Reaction Initiate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS IC50 Calculate IC50 LCMS->IC50 Ki Determine Ki & Mechanism LCMS->Ki

Caption: Workflow for determining CYP450 inhibition.

Implications for Drug Development and Clinical Practice

The demonstration of in vitro inhibitory effects of succinic acid on CYP3A4, CYP2D6, and CYP2C9 suggests a potential for drug-drug interactions.[8][9][10][12] These findings are particularly relevant when considering the co-administration of succinic acid with drugs that are primarily metabolized by these enzymes.

  • CYP3A4 is involved in the metabolism of over 50% of clinically used drugs.[12]

  • CYP2D6 is a key enzyme in the metabolism of many antidepressants, antipsychotics, and beta-blockers.[9]

  • CYP2C9 is important for the metabolism of nonsteroidal anti-inflammatory drugs (NSAIDs), warfarin, and angiotensin II receptor blockers.[9]

The inhibition of these enzymes by succinic acid could lead to increased plasma concentrations of co-administered drugs, potentially enhancing their therapeutic effects or increasing the risk of toxicity.[9] While these findings are based on in vitro data, they provide a strong rationale for further in vivo studies to ascertain the clinical significance of these interactions.[9]

Diagram: Relationship of Succinic Acid Inhibition to Potential Drug-Drug Interactions

DDI_Pathway cluster_cyp CYP450 Enzymes cluster_drugs Substrate Drugs cluster_outcome Potential Outcome Succinic_Acid Succinic Acid CYP3A4 CYP3A4 Succinic_Acid->CYP3A4 Inhibits CYP2D6 CYP2D6 Succinic_Acid->CYP2D6 Inhibits CYP2C9 CYP2C9 Succinic_Acid->CYP2C9 Inhibits Drugs_3A4 e.g., Statins, Calcium Channel Blockers CYP3A4->Drugs_3A4 Metabolizes Increased_Concentration Increased Plasma Concentration of Substrate Drug CYP3A4->Increased_Concentration Drugs_2D6 e.g., Antidepressants, Beta-blockers CYP2D6->Drugs_2D6 Metabolizes CYP2D6->Increased_Concentration Drugs_2C9 e.g., NSAIDs, Warfarin CYP2C9->Drugs_2C9 Metabolizes CYP2C9->Increased_Concentration ADR Potential for Adverse Drug Reactions Increased_Concentration->ADR

Caption: Potential drug-drug interaction pathway.

Conclusion

The available experimental data clearly indicate that succinic acid is an inhibitor of the major drug-metabolizing enzymes CYP3A4, CYP2D6, and CYP2C9 in vitro. The distinct mechanisms of inhibition—non-competitive and time-dependent for CYP3A4, and competitive for CYP2D6 and CYP2C9—underscore the need for careful consideration when succinic acid is co-administered with drugs metabolized by these pathways. This guide provides a foundational understanding for researchers and clinicians, emphasizing the importance of further in vivo and clinical studies to fully elucidate the drug-drug interaction potential of succinic acid.

References

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Comparative

A Senior Application Scientist's Guide to Comparing the Efficacy of Chiral Stationary Phases

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical and often challenging task. The choice of the right Chiral Stationary Phase (CSP) is paramount to achieving...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical and often challenging task. The choice of the right Chiral Stationary Phase (CSP) is paramount to achieving successful, robust, and reliable enantioselective separations by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, objective comparison of the primary classes of CSPs, supported by experimental data and field-proven insights to empower you in your method development endeavors.

The Foundation of Chiral Recognition: Understanding the Mechanisms

The efficacy of any CSP lies in its ability to form transient diastereomeric complexes with the enantiomers of a racemic compound, leading to different retention times. This chiral recognition is governed by a combination of intermolecular interactions. A foundational principle in this field is the three-point interaction model, which posits that for chiral discrimination to occur, there must be at least three points of interaction between the chiral selector of the CSP and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[1] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[2]

The major classes of commercially available CSPs each leverage these interactions in unique ways, dictated by the nature of their chiral selector. Understanding these mechanistic differences is the first step in making an informed choice for your specific analytical challenge.

Here, we will delve into the four most prominent types of CSPs:

  • Polysaccharide-Based CSPs

  • Macrocyclic Glycopeptide-Based CSPs

  • Pirkle-Type (Donor-Acceptor) CSPs

  • Protein-Based CSPs

The following diagram illustrates the logical workflow for selecting and evaluating a chiral stationary phase, a process that will be detailed throughout this guide.

Caption: A logical workflow for the selection and evaluation of chiral stationary phases.

A Head-to-Head Comparison of Chiral Stationary Phases

No single CSP is universally applicable; each has its strengths and weaknesses. The choice of CSP is often guided by the chemical properties of the analyte. The following sections provide a detailed comparison of the four major CSP types, including their mechanisms, advantages, limitations, and typical applications.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used and versatile chiral selectors, resolving a vast array of racemic compounds.[3][4] Their broad applicability stems from the complex chiral environment created by the helical structure of the polysaccharide backbone.[5][6]

Mechanism of Chiral Recognition: The chiral recognition mechanism is multifaceted and not entirely elucidated, but it is understood to involve a combination of interactions. The derivatization of the hydroxyl groups of the polysaccharide with functional groups like phenylcarbamates introduces sites for hydrogen bonding, dipole-dipole, and π-π interactions.[6][7] The helical grooves of the polysaccharide polymer also allow for steric interactions and inclusion of the analyte, contributing significantly to enantioselectivity.[7]

Advantages:

  • Broad Applicability: Effective for a wide range of neutral, acidic, and basic compounds.[8]

  • High Success Rate: Often the first choice for initial screening due to their high probability of achieving separation.[9]

  • Multiple Separation Modes: Can be used in normal phase, reversed-phase, and polar organic modes.[9]

  • Immobilized Versions: Immobilized polysaccharide CSPs offer enhanced solvent compatibility, allowing the use of a wider range of organic solvents like THF, ethyl acetate, and chlorinated solvents, which can alter selectivity.[10]

Limitations:

  • Coated Phases: Traditional coated polysaccharide CSPs have limited solvent compatibility; certain solvents can irreversibly damage the column.[6]

  • Complex Mechanism: The intricate recognition mechanism can sometimes make method optimization less predictable.

Macrocyclic Glycopeptide-Based CSPs

Introduced by Daniel W. Armstrong, macrocyclic glycopeptides (antibiotics) like vancomycin and teicoplanin have proven to be exceptionally useful chiral selectors, particularly for compounds of biological and pharmaceutical importance.[8][11]

Mechanism of Chiral Recognition: These CSPs possess a complex structure with multiple chiral centers and a variety of functional groups, including hydroxyl, amino, carboxyl, and aromatic moieties.[11] This structural complexity allows for a multitude of interactions, including hydrogen bonding, π-π interactions, ionic interactions, and inclusion in the macrocyclic basket.[12][13] The ionizable groups on the selector are particularly important, and adjusting the mobile phase pH can significantly influence retention and selectivity, especially in the polar ionic mode.[3][13]

Advantages:

  • Multimodal Operation: Can be operated in normal phase, reversed-phase, polar organic, and a unique polar ionic mode.[3]

  • Excellent for Amino Acids and Peptides: Show high selectivity for these classes of compounds.[12]

  • Complementary Selectivity: Different macrocyclic glycopeptide CSPs (e.g., vancomycin-based vs. teicoplanin-based) often exhibit complementary selectivity, increasing the chances of resolving a difficult racemate.[8]

  • MS Compatibility: Well-suited for LC-MS applications, especially in polar ionic and reversed-phase modes.

Limitations:

  • Less Effective for Some Neutral Compounds: While versatile, they may not be as broadly effective for neutral compounds as polysaccharide-based CSPs.[14]

  • Longer Equilibration Times: Can sometimes require longer equilibration times when changing mobile phases.[15]

Pirkle-Type (Donor-Acceptor) CSPs

Named after William H. Pirkle, these CSPs are based on smaller, synthetic chiral selectors that are designed to facilitate specific interactions.[16] They are often referred to as "brush-type" phases.

Mechanism of Chiral Recognition: The mechanism is based on the three-point interaction model, primarily involving π-π interactions, hydrogen bonding, and dipole-dipole interactions.[1][17] The chiral selectors are designed to have π-electron acceptor (e.g., 3,5-dinitrobenzoyl groups) and/or π-electron donor (e.g., naphthyl groups) moieties.[5][16] This allows for charge-transfer complex formation with analytes possessing complementary aromatic systems.

Advantages:

  • Rational Design: The well-understood mechanism allows for a more rational selection of a Pirkle-type CSP based on the analyte's structure.

  • Robustness: Covalently bonded to the silica support, making them very durable and compatible with a wide range of mobile phases.[1]

  • Invertible Elution Order: Often available with both enantiomers of the chiral selector, allowing for the inversion of the elution order. This is particularly useful for the analysis of enantiomeric impurities.[1]

  • High Loading Capacity: Generally have a high sample loading capacity, making them suitable for preparative separations.[1]

Limitations:

  • Narrower Applicability: Can be highly specific for certain classes of compounds and may not have the broad applicability of polysaccharide CSPs.[17]

  • Derivatization Often Required: For some analytes, derivatization may be necessary to introduce the required functional groups (e.g., a π-acidic or π-basic moiety) for interaction with the CSP.

Protein-Based CSPs

Protein-based CSPs utilize the inherent chirality and complex three-dimensional structures of proteins to achieve enantioseparation.[7] Commonly used proteins include α1-acid glycoprotein (AGP), ovomucoid (OVM), human serum albumin (HSA), and bovine serum albumin (BSA).[7][18]

Mechanism of Chiral Recognition: Chiral recognition is a result of the analyte binding to specific chiral pockets or regions on the protein surface. The separation mechanism involves a combination of hydrophobic and polar interactions, with hydrogen bonding and charge-transfer interactions also playing a role.[7][19] These CSPs are particularly useful for mimicking biological interactions and are often operated in reversed-phase mode with aqueous buffers.[18]

Advantages:

  • Biomimetic Separations: Useful for studying drug-protein binding and for separations that mimic in vivo conditions.[20]

  • Direct Analysis: Often allow for the direct injection of aqueous samples without derivatization.[7][19]

  • Broad Applicability for Drugs: Can separate a wide variety of acidic, basic, and neutral drugs.[19]

Limitations:

  • Low Loading Capacity: Generally have a low sample loading capacity, making them unsuitable for preparative work.[7][20]

  • Fragile and Sensitive: Can be sensitive to changes in mobile phase composition, pH, and temperature, and are generally less robust than other CSP types.[7]

  • Lower Efficiency: Often exhibit lower column efficiency compared to other CSPs.[7]

The following diagram illustrates the primary interaction mechanisms for each class of chiral stationary phase.

Caption: Primary chiral recognition interactions for the four major classes of CSPs.

Quantitative Performance Comparison: Experimental Data

To provide a tangible comparison, the following tables summarize experimental data for the separation of representative chiral compounds from different classes on various CSPs. The key performance metrics are:

  • Retention Factor (k'): A measure of the retention of an analyte. Calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.[21]

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers (α = k'_2 / k'_1). An α value greater than 1 indicates that a separation is occurring.[21][22]

  • Resolution (Rs): The degree of separation between two peaks. A value of Rs ≥ 1.5 is generally considered baseline resolution. Calculated as Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times and w_1 and w_2 are the peak widths at the base.[19]

Table 1: Comparative Enantioseparation of β-Blockers

AnalyteCSP TypeCSP NameMobile PhaseαRsReference
Propranolol PolysaccharideChiralpak AD-Hn-Hexane/IPA/DEA (80/20/0.1)1.453.50[4]
MacrocyclicChirobiotic TMeOH/H₂O/TEA/HOAc (80/20/0.2/0.1)1.282.10[4]
Pirkle-TypeWhelk-O 1n-Hexane/IPA/TFA (90/10/0.1)1.352.80[4]
Atenolol PolysaccharideChiralcel OJ-Hn-Hexane/EtOH/DEA (70/30/0.1)1.201.80[4]
MacrocyclicChirobiotic VMeOH/Ammonium Acetate buffer (pH 4.1)1.503.20[4]

Table 2: Comparative Enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

AnalyteCSP TypeCSP NameMobile PhaseαRsReference
Flurbiprofen PolysaccharideChiralpak ADn-Hexane/IPA/TFA (90/10/0.1)1.624.50[23]
Pirkle-Type(R,R)-Whelk-O 1n-Hexane/IPA/TFA (95/5/0.1)1.252.50[24]
Ketoprofen PolysaccharideChiralcel OD-Hn-Hexane/EtOH/TFA (80/20/0.1)1.403.10[23]
Protein-BasedChiral-AGP10 mM Phosphate Buffer (pH 7.0)/ACN (90/10)1.802.90[8]

Table 3: Comparative Enantioseparation of Chiral Pesticides

AnalyteCSP TypeCSP NameMobile PhaseαRsReference
Metalaxyl PolysaccharideChiralpak AD-Hn-Hexane/IPA (90/10)1.212.30[25]
MacrocyclicChirobiotic TMeOH/H₂O (60/40)1.151.70[26]
Fenpropimorph PolysaccharideChiralcel ODn-Hexane/IPA (99/1)1.302.50[25]

Table 4: Comparative Enantioseparation of Amphetamines

AnalyteCSP TypeCSP NameMobile PhaseαRsReference
Amphetamine MacrocyclicChirobiotic V2MeOH/Acetic Acid/Ammonium Hydroxide->1.5[27][28]
PolysaccharideLux AMPMeOH/Ammonium bicarbonate buffer->1.5[28]
Methamphetamine MacrocyclicChirobiotic V2MeOH/Acetic Acid/Ammonium Hydroxide-1.9[29]
PolysaccharideLux Cellulose-1ACN/Ammonium bicarbonate buffer1.141.8[10]

Note: The data presented in these tables are compiled from various literature sources and are intended for comparative purposes. Optimal conditions and results may vary depending on the specific HPLC system, column batch, and experimental setup.

Experimental Protocols: A Self-Validating System for CSP Evaluation

A systematic and rigorous approach is essential when comparing the efficacy of different CSPs. The following protocol outlines a self-validating workflow for screening and evaluating CSPs to identify the most suitable phase for a given chiral separation.

Objective

To systematically evaluate the performance of a set of diverse chiral stationary phases (e.g., one polysaccharide, one macrocyclic glycopeptide, and one Pirkle-type) for the enantioseparation of a target racemic analyte.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Columns: A selection of analytical columns (e.g., 250 x 4.6 mm, 5 µm particle size) from different CSP classes.

  • Mobile Phase Solvents: HPLC-grade solvents such as n-hexane, isopropanol (IPA), ethanol (EtOH), acetonitrile (ACN), methanol (MeOH), and water.

  • Mobile Phase Additives: Trifluoroacetic acid (TFA), diethylamine (DEA), acetic acid, and ammonium acetate.

  • Racemic Analyte: A standard of the racemic compound of interest.

  • Void Volume Marker: A non-retained compound (e.g., 1,3,5-tri-tert-butylbenzene for normal phase or uracil for reversed-phase).

Step-by-Step Methodology

Step 1: Analyte and Standard Preparation

  • Prepare a stock solution of the racemic analyte in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

  • Prepare a working standard by diluting the stock solution to a concentration that gives an appropriate detector response (e.g., 0.1 mg/mL).

  • Prepare a void volume marker solution at a suitable concentration.

Step 2: Initial CSP Screening

  • For each selected CSP, perform a series of generic screening runs using different mobile phase modes. This is a crucial step as the separation mechanism can change dramatically with the mobile phase.[9][15]

  • Normal Phase Screening:

    • Mobile Phase A: n-Hexane/IPA (90/10, v/v)

    • Mobile Phase B: n-Hexane/EtOH (85/15, v/v)

    • If the analyte is acidic, add 0.1% TFA to the mobile phase. If basic, add 0.1% DEA.

  • Reversed-Phase Screening (for applicable CSPs):

    • Mobile Phase A: Water/ACN (50/50, v/v) with 0.1% Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Acetate (pH 6.0)/MeOH (40/60, v/v).

  • Polar Organic Mode Screening:

    • Mobile Phase A: 100% MeOH with 0.1% TFA (for acidic analytes) or 0.1% DEA (for basic analytes).

    • Mobile Phase B: 100% ACN with 0.1% TFA or 0.1% DEA.

  • Chromatographic Conditions for Screening:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: At the λ_max of the analyte.

    • Run Time: 20-30 minutes to ensure elution of retained peaks.

Step 3: Data Evaluation and Performance Calculation

  • For each chromatogram, identify the peaks corresponding to the two enantiomers.

  • Determine the void time (t_0) by injecting the void volume marker under the same conditions.

  • Calculate the retention factors (k'_1, k'_2), selectivity factor (α), and resolution (Rs) for each successful or partially successful separation using the formulas provided in Section 3.

  • Tabulate these performance metrics for each CSP and mobile phase combination to allow for direct comparison.

Step 4: Method Optimization (for promising candidates)

  • Select the CSP and mobile phase combination that provides the best initial selectivity (highest α value), even if the resolution is not yet optimal.

  • Optimize Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents in the mobile phase to fine-tune retention and improve resolution.

  • Optimize Temperature: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase selectivity, while higher temperatures can improve peak shape and reduce analysis time.[15]

  • Optimize Flow Rate: While a standard flow rate is used for screening, adjusting it (typically lowering it) can sometimes improve resolution.

  • Record the performance metrics at each optimization step to track improvement.

Step 5: Final Comparison and Selection

  • Compare the optimized results from the most promising CSP(s).

  • The "best" CSP is the one that provides baseline resolution (Rs ≥ 1.5) with good peak shape, in the shortest reasonable analysis time, and demonstrates robustness to small changes in the method parameters.

The following diagram outlines the experimental workflow for evaluating and comparing CSPs.

Caption: Experimental workflow for the comparative evaluation of chiral stationary phases.

Conclusion: An Evidence-Based Approach to Chiral Separations

The selection of a chiral stationary phase is a critical decision in the development of any enantioselective HPLC method. A thorough understanding of the underlying chiral recognition mechanisms of the different CSP classes provides a rational basis for initial selection. However, empirical evidence through systematic screening and evaluation is indispensable.

Polysaccharide-based CSPs offer the broadest applicability and are an excellent starting point for screening. Macrocyclic glycopeptide phases provide unique selectivity, especially for polar and ionizable compounds. Pirkle-type CSPs, with their well-defined interaction mechanisms, offer robustness and the ability to invert elution order. Protein-based phases, while more specialized, are invaluable for biomimetic studies and the direct analysis of aqueous samples.

By employing a structured evaluation protocol, researchers can move beyond a trial-and-error approach and make data-driven decisions. This ensures the development of robust, reliable, and efficient chiral separation methods that meet the rigorous demands of the pharmaceutical and chemical industries.

References

  • Berthod, A., & Armstrong, D. W. (2009). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 21(1), 1-14.

  • Berthod, A., & Armstrong, D. W. (2010). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. In Chiral Recognition in Separation Methods (pp. 203-236). Springer, Berlin, Heidelberg.

  • Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs.

  • Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865.

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.

  • Sánchez-Polo, N., Pérez-Mayán, L., & Gago-Martínez, A. (2021). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Molecules, 26(23), 7291.

  • Szkudlarek, A., Giebultowicz, J., & Szultka-Mlynska, M. (2021). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Journal of separation science, 44(9), 1867–1877.

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.

  • Ismail, O. V., Antonilli, L., & Corcia, D. D. (2000). Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. LCGC North America, 18(6), 626-639.

  • Ikai, T., & Okamoto, Y. (2009). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods (pp. 175-201). Springer, Berlin, Heidelberg.

  • Wikipedia contributors. (2023, December 12). Chiral column chromatography. In Wikipedia, The Free Encyclopedia.

  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC.

  • Rodrigues, M., Borges, C., & Afonso, C. (2015). Protein-based chiral stationary phases in LC for high-performance liquid chromatography enantioseparations. LCGC Europe, 28(5), 286-296.

  • Berthod, A. (2010). Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications. OUCI.

  • Morante-Zarcero, S., & Sierra, I. (2012). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Journal of pharmaceutical and biomedical analysis, 62, 33–41.

  • Chiralpedia. (2022). Polysaccharide-based CSPs.

  • BenchChem. (n.d.). A Researcher's Guide to Chiral Stationary Phases: A Comparative Analysis for Enantioseparation.

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP.

  • Camilo, C. J., & Tiritan, M. E. (2016). Enantiomer Resolution of Nonsteroidal Anti-Inflammatory Drugs on Chiral Stationary Phases Derived from Polysaccharide Derivatives. Journal of the Brazilian Chemical Society, 27, 1335-1345.

  • Chiralpedia. (2022). Polysaccharide-based CSPs.

  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns.

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs.

  • Ali, I., & Aboul-Enein, H. Y. (2004). Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography. Journal of biochemical and biophysical methods, 61(1-2), 1-33.

  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.

  • Welch, C. J., & Biba, M. (2010). Evaluation of Pirkle Stationary Phases in Chiral Method Development Screening for Compounds of Pharmaceutical Interest. American Pharmaceutical Review, 13(5), 78-83.

  • Bi, C., Zheng, X., Azaria, S., Beeram, S., Li, Z., & Hage, D. S. (2016). Chromatographic Studies of Protein-Based Chiral Separations. Separations, 3(3), 27.

  • Yeakel, K. L., & Middleberg, R. A. (2016). Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC–MS-MS. Journal of analytical toxicology, 40(4), 314–318.

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Sources

Validation

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of Phthalimide-Based Drugs

Authored for Researchers, Scientists, and Drug Development Professionals The resurgence of phthalimide-based drugs, most notably thalidomide and its more potent analogs lenalidomide and pomalidomide, represents a paradig...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The resurgence of phthalimide-based drugs, most notably thalidomide and its more potent analogs lenalidomide and pomalidomide, represents a paradigm shift in the treatment of hematologic malignancies like multiple myeloma.[1][2] These immunomodulatory drugs (IMiDs®) have a unique and complex mechanism of action that presents a significant challenge for preclinical evaluation: results from simplified in vitro systems often fail to predict the nuanced and powerful effects observed in vivo.[1][3][4][5] This guide provides an in-depth comparison of in vitro and in vivo assessments, explaining the causality behind experimental choices and offering insights to bridge the translational gap.

The Core Mechanism: Hijacking the Cellular Machinery

The pleiotropic effects of phthalimide-based drugs—including anti-proliferative, anti-angiogenic, and immunomodulatory actions—are primarily mediated by their binding to the protein Cereblon (CRBN).[6][7] CRBN acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][8] The binding of an IMiD molecule to CRBN allosterically modifies the ligase's substrate pocket, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by this complex.[6]

Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6] Their degradation leads to the downregulation of critical myeloma survival factors like IRF4 and MYC, ultimately triggering cancer cell death.[6] This targeted protein degradation mechanism is the foundation of their potent anti-myeloma activity.

G cluster_CRL4 CRL4 E3 Ubiquitin Ligase Complex cluster_drug cluster_substrates cluster_downstream CRBN Cereblon (CRBN) IKZF1 Ikaros (IKZF1) CRBN->IKZF1 Recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 Recruits CUL4 Cullin-4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN IMiD Phthalimide Drug (e.g., Lenalidomide) IMiD->CRBN Binds & Modulates Proteasome Proteasome IKZF1->Proteasome Degradation IKZF3->Proteasome Degradation IRF4 IRF4 Downregulation Apoptosis Myeloma Cell Apoptosis IRF4->Apoptosis MYC c-MYC Downregulation MYC->Apoptosis Ub Ubiquitin Ub->IKZF1 Ub->IKZF3 Proteasome->IRF4 Leads to Proteasome->MYC Leads to

Caption: Mechanism of Action for Phthalimide-Based Drugs via CRBN.

Part 1: In Vitro Assessment – Characterizing Direct Effects

In vitro assays are indispensable for initial screening, mechanism of action studies, and determining the direct effects of compounds on tumor cells. They offer high throughput, reproducibility, and a controlled environment to dissect specific cellular responses.

Key In Vitro Assays and Rationale:
  • Cell Proliferation/Viability Assays: These are first-line assays to determine a drug's cytotoxic or cytostatic effect.

    • Causality: Assays like MTT or CellTiter-Glo® measure metabolic activity, providing an IC50 (half-maximal inhibitory concentration) value. This quantifies the drug's potency in directly inhibiting tumor cell growth. It's crucial to test on a panel of cell lines, as CRBN expression levels can significantly impact sensitivity.[1][9]

  • CRBN Binding Assays: These confirm target engagement.

    • Causality: Techniques like competitive elution assays with thalidomide-immobilized beads or NanoBRET™ can quantify the binding affinity of a new analog to CRBN.[10][11] This is a critical validation step, as the glutarimide ring of the phthalimide drug is essential for CRBN binding.[8][11]

  • Substrate Degradation Assays (Western Blot/Proteomics): These assays verify the drug's primary mechanism of action.

    • Causality: After treating cells with the drug, Western blotting for IKZF1 and IKZF3 provides direct evidence of target degradation. This confirms that CRBN engagement leads to the desired downstream effect and is a hallmark of IMiD activity.

  • Immunomodulatory Co-culture Assays: These assays begin to probe the more complex effects seen in vivo.

    • Causality: Standard cytotoxicity assays often miss the immunomodulatory effects.[12] Co-culturing tumor cells with peripheral blood mononuclear cells (PBMCs) and then treating with the drug can reveal enhanced T-cell and NK-cell-mediated tumor cell killing.[2][12] This is a more physiologically relevant in vitro model that captures effects beyond direct cytotoxicity.[12]

Representative In Vitro Data for Phthalimide Analogs
CompoundTarget Cell LineAssayEndpoint (IC50)Reference
Thalidomide HepG-2Proliferation11.26 µg/mL[13]
Thalidomide MCF-7Proliferation14.58 µg/mL[13]
Lenalidomide HUVECTube Formation~10-fold more potent than Thalidomide[14]
Analog 24b HepG-2Proliferation2.51 µg/mL[13]
Analog 24b MCF-7Proliferation5.80 µg/mL[13]

Note: Data is compiled from different studies for illustrative purposes. Direct comparison requires standardized experimental conditions.

Protocol: Western Blot for IKZF1/Aiolos Degradation

This protocol provides a self-validating system to confirm drug-induced protein degradation.

  • Cell Culture & Treatment: Plate multiple myeloma cells (e.g., MM1.S) at a density of 0.5 x 10^6 cells/mL. Treat with the phthalimide-based drug at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-IKZF1, anti-Aiolos, and anti-β-actin as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The disappearance of IKZF1/Aiolos bands in drug-treated samples relative to the stable β-actin control validates successful degradation.

Part 2: In Vivo Evaluation – The Whole System Response

While in vitro data is foundational, it cannot replicate the complexity of a living organism. In vivo models are essential to evaluate a drug's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in the context of a complete biological system.

The Crucial Shift from In Vitro to In Vivo:

The primary reason for discrepancies is that the anti-tumor activity of IMiDs is not solely dependent on direct cytotoxicity.[5][15] Their profound immunomodulatory effects—enhancing T-cell and NK-cell function—and their impact on the tumor microenvironment (e.g., anti-angiogenesis) are critical drivers of efficacy that can only be assessed in vivo.[3][4][5]

Key In Vivo Models and Rationale:
  • Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., SCID or NOD/SCID).

    • Causality: This is the standard model to assess the direct anti-tumor activity of a drug on human cancer cells in vivo.[16][17] Efficacy is typically measured by tumor growth inhibition (TGI). However, the lack of a functional immune system in these models means the immunomodulatory effects of IMiDs are not captured.

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain.

    • Causality: This model allows for the evaluation of both direct anti-tumor effects and the drug's interaction with a fully functional immune system.[15] For IMiDs, this is crucial, as studies have shown that their in vivo efficacy can be completely abrogated in mice lacking T-cells, even when the drug shows direct cytotoxic effects in vitro.[15]

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into immunodeficient mice.

    • Causality: PDX models better retain the heterogeneity and characteristics of the original human tumor.[18] They are powerful tools for assessing drug efficacy on clinically relevant tumors and can even recapitulate patient-specific drug sensitivities.[18][19]

Representative In Vivo Data for Lenalidomide
ModelDrug RegimenPrimary EndpointResultReference
MM1.S Xenograft (SCID Mice) Lenalidomide (10 mg/kg) + Dexamethasone (0.5 mg/kg)Tumor VolumeSignificant reduction vs. vehicle[17]
5TGM1 Syngeneic (C57BL/KaLwRij Mice) LenalidomideSurvivalProlonged survival, 2/12 mice became tumor-free[15]
Primary MM PDX (Zebrafish) LenalidomideTumor Size>50% reduction in responsive patient samples[19]
Protocol: Multiple Myeloma Xenograft Efficacy Study

This protocol outlines a standard workflow for assessing in vivo efficacy.

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 MM1.S human myeloma cells into the flank of female SCID mice.[17]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a median volume of ~150-200 mm³, randomize mice into treatment groups (n=8-10 per group).[17]

  • Treatment Administration:

    • Vehicle Control: Administer the drug vehicle (e.g., DMSO) on the same schedule as the drug.

    • Treatment Group: Administer the phthalimide drug (e.g., lenalidomide at 10 mg/kg) via the appropriate route (e.g., intraperitoneal injection or oral gavage) for a defined period (e.g., 10-21 consecutive days).[16][17][18]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[17]

    • The primary endpoint is tumor growth inhibition. The study is terminated when tumors in the control group reach a predetermined size.

    • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for IKZF1).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis to determine significance.

Bridging the Gap: A Unified Experimental Workflow

The discrepancies between in vitro and in vivo results are not failures but rather data points that illuminate the multifaceted nature of phthalimide drugs. An effective drug development program integrates both systems in a logical progression.

Caption: Integrated workflow from in vitro screening to in vivo validation.

Key Reasons for Divergence:
  • Metabolism and Pharmacokinetics: A drug potent in vitro may be rapidly metabolized and cleared in vivo, never reaching therapeutic concentrations in the tumor.[20] Interspecies differences in metabolism are also a major factor.[20]

  • The Immune System: This is the most significant factor for IMiDs. A compound with modest direct cytotoxicity in vitro can be highly effective in vivo by stimulating a powerful anti-tumor immune response.[2][5][15] Conversely, a highly cytotoxic compound may be less effective if it also suppresses the immune system.

  • Tumor Microenvironment (TME): The TME provides survival signals and a physical barrier that are absent in a 2D culture dish. IMiDs are known to modulate the TME, for instance, by inhibiting angiogenesis, an effect that requires a complex biological system to observe.[3][14]

  • Substrate Competition: In vivo, the pool of CRBN is limited. Competition for CRBN binding between different potential neosubstrates can influence which proteins are degraded, potentially leading to different biological outcomes or even resistance, a phenomenon not easily modeled in vitro.[1]

Conclusion for the Drug Development Professional

For phthalimide-based drugs, in vitro and in vivo data must be interpreted in concert, not in isolation. An in vitro IC50 is merely an initial data point, not a definitive predictor of success.

  • Trust the Mechanism: Prioritize compounds that demonstrate clear on-target CRBN binding and subsequent degradation of key neosubstrates like IKZF1/3.

  • Embrace Complexity Early: Incorporate immunomodulatory co-culture assays into the screening cascade to identify compounds with immune-stimulating properties that would be missed in simple viability screens.

  • Select the Right Model: Acknowledge the limitations of immunodeficient xenografts. For this drug class, progressing promising candidates to syngeneic or humanized mouse models is critical to understanding their full potential.

  • Analyze Discrepancies: When in vitro potency does not translate in vivo (or vice versa), it is an opportunity. Investigate PK/PD and immune cell populations to understand the disconnect. This knowledge is crucial for optimizing dosing schedules, predicting clinical response, and developing the next generation of potent, targeted protein degraders.

By understanding the unique biology of phthalimide-based drugs and employing a logical, mechanism-driven experimental workflow, researchers can more effectively navigate the path from bench to bedside, unlocking the full therapeutic potential of this powerful class of molecules.

References

  • Ebert, B. L., & Luzzatto, L. (2020). Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood, 136(15), 1747–1759.[Link]

  • Gaudenzi, G., et al. (2000). In vitro and in vivo immunosuppressive potential of thalidomide and its derivative, N-hydroxythalidomide, alone and in combination with cyclosporin A. Journal of Chemotherapy, 12(5), 417-424.[Link]

  • Mendy, D., et al. (2012). Protein degradation mechanism of Thalidomide via cereblon-binding. ResearchGate.[Link]

  • Dredge, K., et al. (2005). Comparison of Anti-Angiogenic Activities of Thalidomide and Lenalidomide In Vitro. Blood, 106(11), 3847.[Link]

  • Abeykoon, J. P., et al. (2023). AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma. Cancers, 15(2), 452.[Link]

  • Abeykoon, J. P., et al. (2023). AT-101 enhances the in vivo anti-tumor effects of lenalidomide and dexamethasone in a xenograft model of human myeloma. ResearchGate.[Link]

  • Li, J., et al. (2022). Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance. Frontiers in Oncology, 12, 951600.[Link]

  • Ichikawa, S., et al. (2022). The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron. Harvard University DASH.[Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Medicinal Chemistry, 13(12), 1541-1554.[Link]

  • Sharif, S., et al. (2016). A clinically relevant in vivo zebrafish model of human multiple myeloma to study preclinical therapeutic efficacy. Blood, 128(10), 1370–1374.[Link]

  • Xu, Y., et al. (2018). In vivo effect of lenalidomide in myeloma-bearing mice. ResearchGate.[Link]

  • Asatsuma-Okumura, T., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5993-6009.[Link]

  • Mori, T., et al. (2018). CRBN binding and E3 inhibition by thalidomide derivatives. ResearchGate.[Link]

  • Harrison, S. J., & Zeldis, J. B. (2009). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 24(1), 22-32.[Link]

  • Hernandez-Ilizaliturri, F. J., et al. (2006). The IMiDs® Immunomodulatory Drugs Revlimid® (Lenalidomide) and CC-4047 Induce Growth Arrest and Apoptosis in NHL Tumor Cells In Vitro. Blood, 108(11), 3688.[Link]

  • Ichikawa, S., et al. (2022). The E3 ubiquitin ligase adaptor cereblon targets the C-terminal cyclic imide degron. PRIDE Archive.[Link]

  • Harrison, S. J., & Zeldis, J. B. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 24(1), 22-32.[Link]

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  • Matore, B. W., et al. (2023). The mechanisms of action of phthalimide analouges as anticancer agents by inhibiting tryptase enzyme. ResearchGate.[Link]

  • Rateb, H. S., et al. (2021). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Infection and Public Health, 14(1), 139-151.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid

This document provides essential procedural guidance for the safe and compliant disposal of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid. As a compound utilized in specialized research and development, underst...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid. As a compound utilized in specialized research and development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental stewardship. This guide synthesizes data from analogous compounds and established chemical waste management principles to offer a robust operational framework for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Succinic Acid Moiety : Succinic acid is classified as a substance that causes serious eye damage and irritation to the skin and respiratory system.[1][2][3] As a dicarboxylic acid, the target compound is inherently acidic.

  • Phthalimide Moiety : Phthalimide itself is a stable compound but can be hydrolyzed, particularly under basic conditions.[4][5]

Inferred Hazards of the Target Compound: Based on this composite structure, 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid should be handled as a hazardous substance with the following potential risks:

  • Corrosivity (Solid/Concentrated Solutions) : Due to the carboxylic acid groups, the solid material and its solutions will be acidic.

  • Eye Damage/Irritation : Assumed to be a significant risk, requiring stringent eye protection.[1][3]

  • Skin and Respiratory Irritation : The compound is likely to be irritating upon contact or inhalation, especially in powdered form.[1]

All chemical waste should be treated as hazardous until confirmed otherwise by a qualified safety professional.[6]

Personal Protective Equipment (PPE)

When handling 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid in solid or solution form, the following minimum PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[2] A face shield is recommended for bulk handling.To protect against splashes and airborne particles causing serious eye damage.[3]
Hand Protection Nitrile or neoprene gloves. Check manufacturer's specifications for chemical compatibility.To prevent skin contact and irritation.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]To prevent respiratory tract irritation.

On-Site Waste Management: Segregation and Storage

Proper segregation and storage are the first steps in a compliant disposal pathway. This ensures safety within the laboratory and facilitates efficient collection by waste management services.

Step-by-Step Segregation and Storage Protocol:
  • Designate a Satellite Accumulation Area (SAA) : All hazardous waste must be stored in a designated SAA at or near the point of generation.[7][8]

  • Use Appropriate Waste Containers :

    • Solid Waste : Collect in a clearly labeled, wide-mouth container made of compatible plastic (e.g., HDPE). The container must have a secure, screw-top lid.

    • Liquid Waste (Aqueous) : Collect in a labeled, leak-proof bottle (plastic is preferred) with a secure cap.[8]

  • Labeling : The waste container must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include:

    • The full chemical name: "2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid"

    • The words "Hazardous Waste"

    • An accurate description of the hazards (e.g., "Corrosive," "Irritant")

    • The date accumulation started.

  • Segregation : Store the waste container away from incompatible materials, particularly bases. Acids and bases must be stored separately.[7]

  • Container Management : Keep waste containers closed at all times, except when adding waste.[6][7]

G cluster_workflow Disposal Workflow cluster_disposal Disposal Options start Waste Generation assess Assess Hazards (Acidic, Irritant) start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste into Labeled Container ppe->segregate store Store in Satellite Accumulation Area (SAA) segregate->store option_a Option A: Direct Disposal via Contractor (Recommended) store->option_a Default Path option_b Option B: Chemical Treatment (Advanced Users) store->option_b If Permitted & Equipped pickup Arrange for Hazardous Waste Pickup option_a->pickup option_b->pickup Treated waste still requires pickup end Final Disposal pickup->end

Caption: Decision workflow for the disposal of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

Disposal Procedures

There are two primary pathways for the disposal of this compound. The choice depends on institutional policies, available facilities, and regulatory requirements.

Option A: Direct Disposal via Licensed Contractor (Standard Procedure)

This is the most common and recommended method for research laboratories. It ensures the highest level of compliance and safety by transferring responsibility to certified professionals.

  • Package for Pickup : Ensure the waste container is securely sealed, properly labeled, and stored in the SAA.

  • Request Pickup : Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or their designated contractor.[8]

  • Documentation : Complete all necessary paperwork, accurately describing the waste stream.

Option B: Chemical Treatment via Base Hydrolysis (Advanced Users Only)

This procedure should only be performed by trained personnel in a properly equipped laboratory and with explicit permission from the institution's EHS office. The goal is to hydrolyze the phthalimide moiety, breaking the compound into phthalic acid and aspartic acid, which are generally considered less hazardous.

Causality : The imide bonds in the phthalimide ring are susceptible to nucleophilic attack by hydroxide ions (OH⁻). This base-catalyzed hydrolysis reaction is analogous to the cleavage step in the Gabriel synthesis of amines.[4][9] The reaction breaks the stable ring structure into more readily biodegradable components.

G cluster_hydrolysis Base Hydrolysis compound 2-(1,3-Dioxo-1,3-dihydro-2H- isoindol-2-yl)succinic acid reagent 1. Add excess NaOH (aq) 2. Heat (optional, speeds up reaction) compound->reagent Reacts with products Phthalic Acid + Aspartic Acid (as salts) reagent->products Yields

Caption: Conceptual diagram of base hydrolysis for chemical degradation.

Detailed Protocol for Chemical Treatment:

  • Preparation : Work in a certified chemical fume hood. Ensure a Class ABC fire extinguisher and spill kit are accessible. Wear all required PPE.

  • Dissolution : For every 1 gram of waste compound, slowly add it to approximately 20-30 mL of a 2M Sodium Hydroxide (NaOH) solution in a suitable flask equipped with a magnetic stirrer.

  • Reaction : Stir the mixture at room temperature. The hydrolysis of phthalimide can be slow; for complete degradation, the reaction may be gently heated (e.g., to 60-80°C) for several hours.[5] The reaction is complete when all solid has dissolved and a clear solution is formed.

  • Cooling : Allow the solution to cool to room temperature.

  • Neutralization : Crucially , the resulting solution will be highly basic (pH > 12.5) and must be neutralized before final disposal. Slowly and with constant stirring, add a dilute acid (e.g., 1M Hydrochloric Acid or Sulfuric Acid) until the pH of the solution is between 5.5 and 10.5.[10] Monitor the pH using a calibrated pH meter or pH strips. This step may generate heat; perform it slowly and consider using an ice bath.

  • Final Disposal of Treated Solution : Even after neutralization, the resulting solution containing phthalate and amino acid salts should be collected as hazardous aqueous waste. It should not be poured down the drain unless expressly permitted by local regulations and your EHS office.[11] Transfer the neutralized solution to a properly labeled hazardous waste container for pickup.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it:

    • Wear appropriate PPE (including respiratory protection for powders).

    • Contain the spill. For solids, gently sweep or scoop the material into a designated waste container. Avoid creating dust.[1]

    • For liquids, cover with an inert absorbent material (e.g., vermiculite, sand), then scoop the absorbed material into the waste container.

  • Decontaminate the area with a suitable cleaning solution and wipe clean.

  • For large spills, contact your institution's EHS or emergency response team immediately.

In Case of Personal Exposure:

  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]

  • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Khan, M. N. (1986). Kinetics and mechanism of base-catalysed hydrolysis of phthalimide. Journal of the Chemical Society, Perkin Transactions 2, 1985-1988. DOI: 10.1039/P29860001985.
  • Chemistry LibreTexts. (2021, December 27). 11.5: Synthesis of Amines.
  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
  • Loba Chemie. (2025, March 5). Material Safety Data Sheet SUCCINIC ACID.
  • ROTH, C. (n.d.). Safety Data Sheet: Succinic acid.
  • Loba Chemie. (n.d.). SUCCINIC ACID FOR SYNTHESIS.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • National Center for Biotechnology Information. (n.d.). Phthalimide. PubChem Compound Database.
  • ROTH, C. (n.d.). Safety Data Sheet: Phthalimide.
  • Penta Manufacturing Company. (2024, November 26). Succinic acid.
  • ROTH, C. (n.d.). Safety Data Sheet: Succinic acid.
  • C/D/N Isotopes Inc. (2015). Safety Data Sheet: Succinic-2,2,3,3-d4 Acid.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Fisher Scientific. (2015, June 17). Safety Data Sheet: Succinic Acid.
  • Fisher Scientific. (2017, May 24). SAFETY DATA SHEET: Succinic acid.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET: Succinic acid.
  • U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code.
  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: Phthalimide.
  • ROTH, C. (n.d.). Safety Data Sheet: Phthalimide.
  • Wikipedia. (n.d.). Phthalimide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid
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